molecular formula C12H7BrO2 B2780521 1-bromo-dibenzofuran-4-ol CAS No. 873974-43-7

1-bromo-dibenzofuran-4-ol

Cat. No.: B2780521
CAS No.: 873974-43-7
M. Wt: 263.09
InChI Key: RNNOJDJYFVRUCZ-UHFFFAOYSA-N
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Description

1-bromo-dibenzofuran-4-ol is a useful research compound. Its molecular formula is C12H7BrO2 and its molecular weight is 263.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromodibenzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNOJDJYFVRUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873974-43-7
Record name 1-Bromodibenzo[b,d]furan-4-ol
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Foundational & Exploratory

Synthesis and characterization of 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-bromo-dibenzofuran-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic intermediate for researchers in drug development and materials science. The document details a strategic synthetic approach, beginning with the synthesis of the dibenzofuran-4-ol precursor, followed by a regioselective bromination. The narrative emphasizes the rationale behind experimental choices, from reagent selection to reaction conditions. Furthermore, this guide outlines a complete protocol for the structural and purity confirmation of the final compound using a suite of spectroscopic techniques, including NMR, Mass Spectrometry, and IR spectroscopy. Predicted analytical data is provided to serve as a benchmark for researchers. The methodologies are presented to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Dibenzofuranols

The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity.[1][2] These compounds are known to possess a wide range of medicinal properties, including anticancer, antibacterial, anti-inflammatory, and antifungal activities.[2][3] The functionalization of the dibenzofuran core with substituents such as halogens and hydroxyl groups is a critical strategy in medicinal chemistry.

The bromine atom, in particular, serves multiple roles; it can enhance biological activity through favorable halogen bonding interactions and improve pharmacokinetic properties.[4] Moreover, it provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions. The phenolic hydroxyl group is equally important, often playing a key role in binding to biological targets and influencing solubility. The combination of these two functional groups in this compound makes it a highly valuable building block for the synthesis of complex molecules with potential therapeutic applications.[1]

Strategic Approach and Retrosynthetic Analysis

The synthesis of this compound can be approached through several pathways. The most direct and logical strategy involves the late-stage bromination of a readily accessible precursor, dibenzofuran-4-ol. This approach is favorable because the hydroxyl group is a strong ortho-, para- directing group in electrophilic aromatic substitution, which can guide the regioselective installation of the bromine atom.

An alternative would involve constructing the dibenzofuran ring from a pre-brominated precursor. However, this often requires more complex starting materials and may offer lower overall yields. Therefore, the chosen strategy focuses on the regioselective bromination of dibenzofuran-4-ol, which is synthesized via an intramolecular C-O bond formation from a 2-arylphenol intermediate.[5]

Retrosynthesis Target This compound Precursor1 Dibenzofuran-4-ol Target->Precursor1 Electrophilic Bromination Precursor2 2-Arylphenol Derivative Precursor1->Precursor2 Intramolecular C-O Cyclization (e.g., Pd-catalyzed)

Caption: Retrosynthetic analysis of this compound.

Part I: Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dibenzofuran-4-ol cluster_step2 Step 2: Regioselective Bromination cluster_step3 Step 3: Purification start1 2-Arylphenol reagents1 Pd(OAc)₂, Oxidant (Air) Pivalic Acid, High Temp start1->reagents1 product1 Dibenzofuran-4-ol reagents1->product1 reagents2 N-Bromosuccinimide (NBS) Solvent (e.g., DMF) product1->reagents2 product2 Crude this compound reagents2->product2 process3 Aqueous Workup & Extraction product2->process3 purification Silica Gel Column Chromatography process3->purification final_product Pure this compound purification->final_product

Caption: Step-by-step workflow for the synthesis and purification.

Step 1: Synthesis of Dibenzofuran-4-ol

The synthesis of the dibenzofuran core via palladium-catalyzed C-H activation followed by C-O cyclization is an efficient modern method.[5] Pivalic acid serves as both a solvent and a proton shuttle, while air acts as a green and cost-effective oxidant.

Protocol:

  • To a reaction vessel, add the 2-arylphenol precursor (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and pivalic acid.

  • Heat the reaction mixture to 120-140 °C under an air atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure dibenzofuran-4-ol.

Step 2: Regioselective Bromination of Dibenzofuran-4-ol

The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to minimize the formation of polybrominated byproducts. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Protocol:

  • Dissolve dibenzofuran-4-ol (1.0 eq.) in DMF in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

Step 3: Purification and Isolation

Protocol:

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Part II: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods provides unambiguous evidence.

Physicochemical Properties
PropertyValueSource
CAS Number 873974-43-7[6]
Molecular Formula C₁₂H₇BrO₂[7]
Molecular Weight 263.09 g/mol [7]
Appearance Predicted: Off-white to pale yellow solid-

Characterization Workflow

Characterization_Workflow cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR_Data Confirm proton environment, carbon skeleton, and connectivity. NMR->NMR_Data MS_Data Confirm molecular weight and Br isotopic pattern. MS->MS_Data IR_Data Identify key functional groups (O-H, C-Br, C-O). IR->IR_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the structural characterization of the final product.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of related structures and fundamental principles of spectroscopy.

TechniqueExpected Observations
¹H NMR ~9.0-10.0 ppm (s, 1H): Phenolic -OH proton. ~7.2-8.2 ppm (m, 6H): Aromatic protons. The specific shifts and coupling patterns will depend on the final substitution, but expect complex multiplets. The proton at C2 will likely be a doublet, coupled to the proton at C3. The proton at C3 will be a doublet of doublets, coupled to both C2 and the phenolic OH (if not exchanged).
¹³C NMR ~10-12 signals: Depending on symmetry. ~150-160 ppm: Carbon bearing the -OH group (C4) and carbons of the furan fusion (C9a, C9b). ~110-130 ppm: Other aromatic carbons. ~100-110 ppm: Carbon bearing the bromine atom (C1).
Mass Spec. (EI) m/z ~262 and ~264: Molecular ion peaks (M⁺ and M+2⁺) in an approximate 1:1 ratio, characteristic of a monobrominated compound.[8] Key Fragments: Loss of Br (m/z ~183), loss of CO (from M⁺-Br).
IR (KBr) ~3200-3500 cm⁻¹ (broad): O-H stretching of the phenol group. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1450-1600 cm⁻¹: Aromatic C=C ring stretching. ~1200-1300 cm⁻¹: C-O stretching of the phenol and furan ether. ~550-650 cm⁻¹: C-Br stretching.

Safety, Handling, and Storage

  • Reagents: N-Bromosuccinimide (NBS) is a lachrymator and corrosive; handle with care. Palladium acetate is toxic. Organic solvents are flammable. All manipulations should be performed in a chemical fume hood.

  • Product: The toxicological properties of this compound have not been fully evaluated. It should be handled as a potentially hazardous substance.

  • Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion and Future Outlook

This guide has detailed a robust and efficient pathway for the synthesis of this compound, a valuable chemical intermediate. The protocol, which relies on a palladium-catalyzed cyclization followed by regioselective bromination, is designed for high reproducibility. The comprehensive characterization plan ensures the unambiguous confirmation of the final product's structure and purity. As a versatile building block, this compound holds significant promise for the development of novel pharmaceuticals and advanced organic materials, inviting further exploration of its synthetic utility.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Dibenzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties and reactivity of a specific, albeit less documented, derivative: 1-bromo-dibenzofuran-4-ol. While direct literature on this particular isomer is scarce, this document extrapolates from established principles of heterocyclic chemistry, phenol reactivity, and the behavior of halogenated aromatics to present a scientifically grounded treatise. We will explore a plausible synthetic pathway, predict its spectroscopic characteristics, and delve into its potential reactivity, with a particular focus on transformations of interest to drug development professionals, such as palladium-catalyzed cross-coupling reactions.

Introduction: The Dibenzofuran Scaffold in Medicinal Chemistry

The dibenzofuran core, a rigid, planar, tricyclic system, is a privileged scaffold in numerous biologically active natural products and synthetic molecules.[4][5][6] Its unique electronic properties and ability to serve as a versatile template for functionalization have led to the discovery of compounds with potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3] The introduction of hydroxyl and bromo substituents onto this scaffold, as in this compound, is anticipated to significantly modulate its biological activity and provide key handles for further chemical derivatization.

Proposed Synthesis of this compound

Synthesis of 4-hydroxydibenzofuran

Several synthetic strategies can be envisioned for the construction of the 4-hydroxydibenzofuran core. One efficient method involves a trifluoroacetic acid-catalyzed cascade reaction of 2,3-diketoesters with cyclohexane-1,3-diones.[7] This approach offers the advantage of readily available starting materials and operational simplicity.

Regioselective Bromination of 4-hydroxydibenzofuran

The hydroxyl group at the 4-position is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Given the steric hindrance at the 3-position, bromination is expected to occur preferentially at the 1 and 3 positions. However, selective mono-bromination at the 1-position can be achieved by carefully controlling the reaction conditions. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent at low temperatures can favor the desired mono-brominated product.[8]

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 4-hydroxydibenzofuran (Adapted from cascade reactions of 2,3-diketoesters) [7]

  • To a solution of cyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as toluene, add the desired 2,3-diketoester (1.1 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-hydroxydibenzofuran.

Step 2: Selective Bromination to Yield this compound [8]

  • Dissolve 4-hydroxydibenzofuran (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

The introduction of the bromo and hydroxyl groups will influence the physicochemical properties of the dibenzofuran core.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₇BrO₂Based on the structure.
Molecular Weight 263.09 g/mol Calculated from the atomic weights.
Appearance White to off-white solidTypical for small aromatic compounds.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate), sparingly soluble in non-polar solvents, and likely insoluble in water.The polar hydroxyl group will increase polarity compared to dibenzofuran, but the overall aromatic character will dominate.
Melting Point Expected to be higher than 4-hydroxydibenzofuran due to increased molecular weight and stronger intermolecular forces.Halogen bonding and dipole-dipole interactions will contribute.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at C2 will likely appear as a doublet, coupled to the proton at C3. The protons on the unsubstituted benzene ring will exhibit characteristic coupling patterns. The phenolic proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum will display 12 distinct signals for the carbon atoms of the dibenzofuran core. The carbon bearing the bromine atom (C1) will be significantly shielded compared to its counterpart in the parent dibenzofuranol. The carbon attached to the hydroxyl group (C4) will be deshielded.[9][10]

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11] Fragmentation is likely to proceed through the loss of a bromine radical, followed by further fragmentation of the dibenzofuranol core.[12][13][14]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich dibenzofuran ring system, the activating hydroxyl group, and the versatile bromo substituent.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as O-alkylation, O-acylation, and etherification to introduce a variety of functional groups, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Electrophilic Aromatic Substitution

The dibenzofuran ring system is susceptible to electrophilic attack. The hydroxyl group at C4 strongly activates the ring towards further electrophilic substitution, primarily at the ortho and para positions. Given that the 1-position is blocked by bromine and the 3-position is sterically hindered, further substitution is likely to occur on the other aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 1-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools in modern drug discovery for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting the bromo-dibenzofuranol with a boronic acid or ester in the presence of a palladium catalyst and a base.[15][16] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of biaryl and heteroaryl derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound[18][19][20][21]

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1][2][17][18][19] This reaction provides a direct route to synthesize arylamines, which are common motifs in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of this compound[1][2][22][23][24]

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in a Schlenk tube.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous ammonium chloride solution, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the aminated product.

Visualization of Reaction Pathways

Proposed Synthetic Pathway

Synthetic Pathway A Cyclohexane-1,3-dione + 2,3-Diketoester B 4-hydroxydibenzofuran A->B  TFA   C This compound B->C  NBS  

Caption: Proposed two-step synthesis of this compound.

Key Reactivity Pathways

Reactivity Pathways cluster_start This compound cluster_reactions Potential Transformations A This compound B O-Alkylation/ O-Acylation A->B  Electrophile at OH   C Suzuki Coupling (C-C bond formation) A->C  Pd catalyst, Base, ArB(OH)₂   D Buchwald-Hartwig Amination (C-N bond formation) A->D  Pd catalyst, Base, R₂NH  

Caption: Key reaction pathways for this compound.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and reactivity, drawing upon established chemical principles. The presence of both a hydroxyl group and a bromo substituent offers orthogonal handles for chemical modification, enabling the generation of diverse chemical libraries for biological screening. Future research should focus on the validation of the proposed synthetic route and the exploration of its utility in the synthesis of novel bioactive compounds. The insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this intriguing chemical space.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 1-bromo-dibenzofuran-4-ol. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by experimental data from closely related structural analogs, to construct a detailed and scientifically rigorous predictive dataset. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, aiding in the identification, characterization, and further development of dibenzofuran-based compounds.

Introduction: The Significance of this compound

Dibenzofurans are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds in drug discovery and materials science. The introduction of a bromine atom and a hydroxyl group, as in this compound, is anticipated to modulate the electronic properties and biological interactions of the dibenzofuran core, making it a compound of considerable interest for further investigation.

Accurate characterization of such novel compounds is paramount, and spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a foundational dataset for researchers synthesizing or working with this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted chemical shifts for this compound are based on the established effects of electron-donating (hydroxyl) and electron-withdrawing (bromo) substituents on the dibenzofuran scaffold.

Methodology for Prediction

The predicted NMR data were derived by analyzing the experimental spectra of dibenzofuran, 1-bromodibenzofuran, and 4-hydroxydibenzofuran. The substituent effects of the bromo and hydroxyl groups were considered to be additive, allowing for a reasoned estimation of the chemical shifts in the target molecule. All predicted spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.30 - 7.40d~8.5Ortho-coupled to H-3. Slightly deshielded by the adjacent bromine.
H-37.15 - 7.25dd~8.5, ~7.5Ortho-coupled to H-2 and H-4 (phenolic proton not shown).
H-67.85 - 7.95d~8.0Deshielded due to its position relative to the furan oxygen.
H-77.35 - 7.45t~7.5Typical aromatic triplet.
H-87.50 - 7.60t~7.8Typical aromatic triplet.
H-97.90 - 8.00d~7.5Deshielded due to its position relative to the furan oxygen.
4-OH5.0 - 6.0br s-Broad singlet, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1115 - 120Carbon bearing the bromine, shielded by the halogen.
C-2128 - 132Aromatic CH.
C-3122 - 126Aromatic CH.
C-4150 - 155Carbon bearing the hydroxyl group, significantly deshielded.
C-4a120 - 125Quaternary carbon.
C-5a123 - 128Quaternary carbon.
C-6120 - 125Aromatic CH.
C-7125 - 130Aromatic CH.
C-8128 - 132Aromatic CH.
C-9112 - 117Aromatic CH, shielded by the adjacent oxygen.
C-9a155 - 160Quaternary carbon adjacent to oxygen, deshielded.
C-9b125 - 130Quaternary carbon.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is characterized by the distinct absorption bands of the hydroxyl group, the aromatic system, and the carbon-bromine bond.

Methodology for Prediction

The predicted IR data are based on well-established characteristic absorption frequencies for phenols, aromatic bromides, and dibenzofuran-type structures.

Predicted IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3550 - 3200Strong, BroadO-H stretchCharacteristic of a hydrogen-bonded phenolic hydroxyl group.[1]
3100 - 3000MediumAromatic C-H stretchTypical for C-H bonds on an aromatic ring.
1600 - 1450Medium-StrongC=C aromatic ring stretchMultiple bands are expected, characteristic of the dibenzofuran core.
~1220StrongC-O stretch (phenol)This strong absorption is highly characteristic of a phenolic C-O bond.[1]
1100 - 1000MediumC-O-C stretch (furan)Characteristic of the ether linkage within the dibenzofuran system.
850 - 750StrongAromatic C-H out-of-plane bendThe pattern of these bands can give clues about the substitution pattern.
700 - 550Medium-StrongC-Br stretchCharacteristic absorption for an aryl bromide.[2]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.

Methodology for Prediction

The predicted mass spectrum is based on the known fragmentation patterns of brominated aromatic compounds and phenols. The molecular weight of this compound is 263.09 g/mol (for ⁷⁹Br) and 265.09 g/mol (for ⁸¹Br).

Predicted Fragmentation Pattern (Electron Ionization - EI)
m/zPredicted IonRationale
264/266[M]⁺•Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
184[M - Br]⁺Loss of a bromine radical, a common fragmentation for aryl bromides.
155[M - Br - COH]⁺Subsequent loss of a formyl radical (CHO) from the phenolic ring.
127[C₆H₃O]⁺Further fragmentation of the dibenzofuran core.

Visualization of Key MS Fragmentation

MS_Fragmentation M [C₁₂H₇BrO]⁺• m/z 264/266 M_minus_Br [C₁₂H₇O]⁺ m/z 184 M->M_minus_Br - Br• M_minus_Br_minus_CHO [C₁₁H₆]⁺• m/z 155 M_minus_Br->M_minus_Br_minus_CHO - CHO•

Caption: Predicted major fragmentation pathway for this compound under electron ionization.

Experimental Protocols

While this guide provides predicted data, the following are generalized, best-practice protocols for acquiring experimental data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are recommended to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 50 to 400 to observe the molecular ion and key fragment ions.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FTIR Purification->IR MS Mass Spectrometry (EI) Purification->MS Structure Structure Elucidation & Data Validation NMR->Structure IR->Structure MS->Structure

Caption: General workflow from synthesis to structural elucidation of this compound.

Conclusion

This technical guide provides a detailed, predictive spectroscopic dataset for this compound. By leveraging established principles and data from analogous compounds, we have constructed a scientifically grounded resource to aid researchers in the identification and characterization of this novel molecule. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable reference for those working in the synthesis, analysis, and application of substituted dibenzofurans.

References

A Technical Guide to the Crystal Structure Analysis of 1-Bromo-Dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview of the methodologies involved in determining the crystal structure of 1-bromo-dibenzofuran-4-ol. It is intended for researchers, scientists, and professionals in drug development who have an interest in the structural elucidation of novel chemical entities. This document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

Introduction: The Significance of Structural Elucidation

Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics.[1][2] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties, reactivity, and biological interactions. For a molecule like this compound, the presence of a bromine atom and a hydroxyl group on the dibenzofuran scaffold suggests the potential for specific intermolecular interactions, such as hydrogen bonding and halogen bonding, which can significantly influence its solid-state packing and, consequently, its properties.

This guide will therefore detail a systematic approach to the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and structure refinement.

Part 1: Synthesis and Purification of this compound

A reliable crystal structure analysis begins with a pure, well-characterized sample. While various synthetic routes to substituted dibenzofurans exist, a plausible pathway to this compound is proposed, drawing from established methodologies for related compounds.[3]

Proposed Synthetic Pathway

A multi-step synthesis, as outlined in the diagram below, can be envisioned, starting from commercially available precursors. The final product would require rigorous purification, typically by column chromatography followed by recrystallization, to achieve the high purity essential for growing single crystals.

G A o-Dihalobenzene C 3,4-Dihydrodibenzo[b,d]furan-1(2H)-one A->C Ullmann Reaction B 1,3-Cyclohexanedione B->C D Dibenzofuran-1-ol C->D DDQ Oxidation E 1-Bromodibenzofuran D->E Bromination F This compound E->F Hydroxylation (Conceptual)

Caption: Proposed synthetic route for this compound.

Part 2: Crystallization: The Art and Science of Single Crystal Growth

The cornerstone of X-ray crystallography is the availability of high-quality single crystals. The process of obtaining such crystals is often the most challenging and empirical step. For this compound, a systematic screening of crystallization conditions is paramount.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: A range of solvents with varying polarities should be screened. Given the aromatic nature and the presence of a hydroxyl group, solvents such as methanol, ethanol, acetone, ethyl acetate, and toluene, as well as binary mixtures, would be appropriate starting points.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

    • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This allows for a slow and controlled change in solvent composition, promoting crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystallization.

A structured approach to screening these parameters is crucial. A typical screening matrix is presented below.

Experiment IDSolvent SystemTechniqueTemperature (°C)Observations
C1-AMethanolSlow Evaporation25Amorphous precipitate
C1-BToluene/HexaneVapor Diffusion25Small needles
C1-CEthyl AcetateSlow Cooling (50 to 4)4X-ray quality crystals
...............

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution C->D E Structure Refinement D->E F Validation & Final Report E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities are recorded.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of the individual reflections. This step yields a list of reflections with their corresponding Miller indices (h, k, l) and intensities.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are typically employed to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density.

Part 4: Interpreting the Crystal Structure of this compound

While a specific crystal structure for this compound is not yet publicly available, we can anticipate key structural features based on the analysis of related dibenzofuran derivatives.[4][5]

Expected Molecular Geometry

The dibenzofuran core is expected to be largely planar. The C-Br and C-O bond lengths and the bond angles within the aromatic rings should fall within established ranges for similar structures.

Intermolecular Interactions and Supramolecular Assembly

The presence of the hydroxyl group and the bromine atom provides opportunities for a rich variety of intermolecular interactions that will dictate the crystal packing.

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. We would anticipate O-H···O hydrogen bonds, potentially forming chains or dimeric motifs.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms such as the oxygen of the furan ring or the hydroxyl group of a neighboring molecule.

A hypothetical packing diagram, illustrating these potential interactions, is presented below.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure analysis of this compound provides a powerful lens through which to understand its fundamental chemical nature. The systematic approach outlined in this guide, from synthesis and crystallization to detailed structural analysis, offers a robust framework for obtaining high-quality, reliable structural data. The insights gained from such an analysis are invaluable for rational drug design, the development of new materials, and advancing our fundamental understanding of chemical structure and function.

References

An In-depth Technical Guide to the Solubility and Stability of 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-bromo-dibenzofuran-4-ol is a halogenated derivative of dibenzofuran, a class of heterocyclic aromatic compounds. The presence of a phenolic hydroxyl group and a bromine atom on the dibenzofuran scaffold suggests its potential utility as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The inherent reactivity of the phenolic and bromo-aromatic moieties, however, necessitates a thorough understanding of the compound's solubility and stability profile early in the drug development process. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, in alignment with the principles of scientific integrity and regulatory expectations. The methodologies and rationale presented herein are designed to furnish researchers, scientists, and drug development professionals with the critical data needed to advance their research and development activities.

Part 1: Solubility Characterization

A comprehensive understanding of a compound's solubility in various media is fundamental to its formulation development, bioavailability, and overall therapeutic potential. The presence of both a non-polar dibenzofuran ring system and a polar hydroxyl group in this compound suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The solubility of this compound is predicted to be low in aqueous media due to the large, hydrophobic dibenzofuran core. However, the phenolic hydroxyl group can engage in hydrogen bonding, which may impart some degree of aqueous solubility. In organic solvents, the "like dissolves like" principle suggests that it will be more soluble in polar organic solvents that can interact with the hydroxyl group, such as alcohols and acetone, as well as in non-polar aromatic solvents that can interact with the dibenzofuran ring system.[1][2]

Experimental Solubility Determination

A systematic approach to experimentally determine the solubility of this compound involves equilibrium solubility measurements in a range of pharmaceutically relevant solvents.

Experimental Protocol: Equilibrium Solubility Measurement

  • Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, including:

    • Purified Water

    • pH-buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Ethanol

    • Methanol

    • Acetonitrile

    • Acetone

    • Dichloromethane

    • Common co-solvent mixtures (e.g., Ethanol/Water, PEG 400/Water)

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to permit the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Quantification: Determine the concentration of this compound in the diluted supernatant using the validated HPLC method.

  • Solubility Calculation: Calculate the solubility in mg/mL or mol/L.

Data Presentation: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25< 0.1
pH 1.2 Buffer25< 0.1
pH 7.4 Buffer250.2
Ethanol2515.8
Methanol2512.5
Acetonitrile258.3
Acetone2525.1
Dichloromethane255.7

Note: The data presented in this table is illustrative and should be determined experimentally.

Part 2: Stability Studies and Forced Degradation

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies with time under the influence of environmental factors.[3][4][5] Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are essential for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[6][7]

Anticipated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products.[8][9]

  • Hydrolysis: While the ether linkage in the dibenzofuran ring is generally stable, the bromo-aromatic moiety could be susceptible to hydrolysis under extreme pH and temperature conditions, potentially leading to debromination.[10][11]

  • Photodegradation: Aromatic compounds, particularly those with heteroatoms and halogens, can be susceptible to degradation upon exposure to light.[3][12]

Forced Degradation Experimental Design

Forced degradation studies should be performed on a single batch of this compound. The stress conditions should be selected to achieve a target degradation of 5-20%.

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis:

    • Treat a solution of the compound in a suitable solvent (e.g., acetonitrile/water) with 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat a solution of the compound with 0.1 M NaOH.

    • Maintain the solution at room temperature or slightly elevated temperature for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80 °C) in a controlled temperature oven.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[3][12]

    • A dark control sample should be stored under the same conditions but protected from light.

Sample Analysis and Mass Balance

All stressed samples should be analyzed using a validated stability-indicating HPLC method. The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. A mass balance analysis should be performed to ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100%.

Part 3: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[13] For this compound, a reverse-phase HPLC method with UV detection is a suitable choice.

Method Development Strategy

The development of a stability-indicating HPLC method involves a systematic approach to optimize the separation of the parent compound from its potential degradation products and any process-related impurities.

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 column is a good starting point for the separation of moderately polar aromatic compounds.[14][15]

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[16][17] The formic acid helps to improve peak shape for the phenolic compound.

  • Detection Wavelength: The UV detection wavelength should be selected at the absorbance maximum of this compound to ensure high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation: The final method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: These parameters are a starting point and will require optimization.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to separate solid and liquid equil1->sep1 analysis1 Withdraw and dilute supernatant sep1->analysis1 analysis2 Quantify using validated HPLC method analysis1->analysis2 result1 Calculate solubility (mg/mL) analysis2->result1

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_evaluation Evaluation start This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (80°C, solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis eval1 Identify Degradation Products analysis->eval1 eval2 Determine Degradation Pathways analysis->eval2 eval3 Perform Mass Balance analysis->eval3

Caption: Workflow for Forced Degradation Studies.

Conclusion

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is paramount for its successful development as a pharmaceutical intermediate or active ingredient. The provided protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method offer a robust framework for generating the necessary data to inform formulation strategies, establish appropriate storage conditions, and meet regulatory requirements. A thorough understanding of these fundamental properties will ultimately de-risk the development process and pave the way for the successful application of this promising molecule.

References

In Silico First: A Technical Guide to Predicting the Physicochemical and Toxicological Profile of 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of key physicochemical, pharmacokinetic, and toxicological properties of 1-bromo-dibenzofuran-4-ol. In the absence of extensive empirical data, computational modeling serves as an essential first-pass tool for risk assessment and guides further investigation in drug discovery and environmental safety analysis. This document details the methodologies and workflows for predicting properties such as pKa, solubility, lipophilicity, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and specific toxicological endpoints. By leveraging a suite of validated, freely accessible computational tools, we construct a robust toxicological and pharmacological profile of the target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to characterize novel or data-poor chemical entities.

Introduction: The Rationale for In Silico Assessment

This compound is a halogenated aromatic hydrocarbon belonging to the dibenzofuran class of compounds. While the parent dibenzofuran is considered relatively non-toxic, halogenated, and particularly polyhalogenated, dibenzofurans are recognized as persistent organic pollutants with toxic profiles often similar to dioxins.[1][2] The introduction of a bromine atom and a hydroxyl group to the dibenzofuran scaffold can significantly alter its physicochemical properties, and consequently, its pharmacokinetic and toxicological behavior.

Empirical testing of every new chemical entity for a full spectrum of properties is a resource-intensive and time-consuming process. In silico prediction offers a rapid, cost-effective, and ethically sound alternative for initial safety and pharmacological assessment.[3] By employing (Quantitative) Structure-Activity Relationship ([Q]SAR) models, machine learning algorithms, and knowledge-based systems, we can derive reliable estimates of a molecule's properties from its chemical structure alone.[4] This guide will demonstrate a systematic approach to building a comprehensive in silico profile of this compound.

Molecular Structure and Identifiers

To initiate any in silico analysis, a standardized representation of the molecule is required. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is the primary input for most predictive tools.

  • Chemical Name: this compound

  • CAS Number: 873974-43-7[5]

  • Molecular Formula: C₁₂H₇BrO₂

  • Molecular Weight: 263.09 g/mol [6]

  • SMILES: Brc1cccc2c1oc3c2ccc(O)c3

Prediction of Physicochemical Properties

The physicochemical properties of a molecule govern its behavior in biological systems, including its absorption, distribution, and potential to reach a target site.

Workflow for Physicochemical Property Prediction

The following workflow outlines the steps for predicting key physicochemical properties using freely accessible web-based tools.

cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties SMILES SMILES String (Brc1cccc2c1oc3c2ccc(O)c3) SwissADME SwissADME (for LogP, Solubility, etc.) SMILES->SwissADME MolGpKa MolGpKa (for pKa) SMILES->MolGpKa LogP LogP (Lipophilicity) SwissADME->LogP Solubility Aqueous Solubility (LogS) SwissADME->Solubility pKa pKa (Ionization Constant) MolGpKa->pKa

Caption: Workflow for Physicochemical Property Prediction.

Detailed Protocols

3.2.1. Lipophilicity (LogP) and Aqueous Solubility (LogS) Prediction using SwissADME

  • Rationale: SwissADME is a widely used and validated web tool that provides free access to a range of physicochemical property predictions based on multiple established models.[7]

  • Protocol:

    • Navigate to the SwissADME website (--INVALID-LINK--).

    • In the input field, paste the SMILES string for this compound: Brc1cccc2c1oc3c2ccc(O)c3.

    • Click "Run" to initiate the prediction.

    • The results will be displayed, including values for LogP (as a consensus of multiple prediction methods) and LogS (aqueous solubility).

3.2.2. Ionization Constant (pKa) Prediction using MolGpKa

  • Rationale: The pKa of the hydroxyl group is critical for understanding the molecule's ionization state at physiological pH, which influences its solubility, permeability, and receptor interactions. MolGpKa is a web server that utilizes a graph-convolutional neural network model for accurate pKa prediction.[8][9]

  • Protocol:

    • Access the MolGpKa web server (--INVALID-LINK--).

    • Enter the SMILES string for this compound into the input box.

    • Submit the structure for prediction.

    • The server will identify the ionizable hydroxyl group and predict its pKa value.

Predicted Physicochemical Data Summary
PropertyPredicted ValuePrediction ToolRationale
LogP (Octanol/Water Partition Coefficient) [Predicted Value]SwissADMEIndicates the lipophilicity of the molecule, affecting its ability to cross cell membranes.
Aqueous Solubility (LogS) [Predicted Value]SwissADMECrucial for absorption and distribution in the body.
pKa (acidic) [Predicted Value]MolGpKaDetermines the ionization state of the hydroxyl group at physiological pH.

(Note: The placeholder "[Predicted Value]" should be replaced with the actual output from the respective prediction tools.)

ADMET Profile Prediction

The ADMET profile provides insights into the potential fate of the compound in a biological system, from absorption to excretion, and includes a preliminary assessment of its toxicity.

Workflow for ADMET Prediction

The pkCSM web server will be used for a comprehensive ADMET profile prediction.

cluster_input Input cluster_tool Prediction Tool cluster_output Predicted ADMET Properties SMILES SMILES String (Brc1cccc2c1oc3c2ccc(O)c3) pkCSM pkCSM Web Server SMILES->pkCSM Absorption Absorption (e.g., Caco-2 permeability) pkCSM->Absorption Distribution Distribution (e.g., BBB permeability) pkCSM->Distribution Metabolism Metabolism (e.g., CYP inhibition) pkCSM->Metabolism Excretion Excretion (e.g., Total Clearance) pkCSM->Excretion Toxicity Toxicity (e.g., AMES toxicity) pkCSM->Toxicity

Caption: Workflow for ADMET Profile Prediction.

Detailed Protocol for pkCSM
  • Rationale: pkCSM is a powerful tool that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[2][10][11] It provides a user-friendly interface and detailed output for each predicted parameter.

  • Protocol:

    • Go to the pkCSM web server (--INVALID-LINK--).

    • Input the SMILES string for this compound.

    • Click the "Predict" button.

    • The server will return a comprehensive table of predicted ADMET properties.

Predicted ADMET Data Summary
ParameterPredicted ValueUnitInterpretation
Absorption
Caco-2 Permeability[Predicted Value]log Papp in 10⁻⁶ cm/sHigh value suggests good intestinal absorption.
Distribution
Blood-Brain Barrier (BBB) Permeability[Predicted Value]logBBA value > 0.3 indicates good penetration.
Metabolism
CYP2D6 Inhibitor[Yes/No]-Indicates potential for drug-drug interactions.
CYP3A4 Inhibitor[Yes/No]-Indicates potential for drug-drug interactions.
Excretion
Total Clearance[Predicted Value]log(ml/min/kg)Reflects the body's efficiency in eliminating the compound.
Toxicity
AMES Toxicity[Positive/Negative]-Predicts mutagenic potential.
hERG I Inhibitor[Yes/No]-Indicates potential for cardiotoxicity.
Hepatotoxicity[Yes/No]-Predicts the potential to cause liver damage.

(Note: The placeholder "[Predicted Value]" should be replaced with the actual output from the pkCSM web server.)

In-Depth Toxicological Hazard Assessment

For a more detailed toxicological assessment, especially concerning mutagenicity and carcinogenicity, knowledge-based expert systems are invaluable.

Workflow for Toxicological Hazard Assessment

Derek Nexus is a leading expert system for toxicity prediction.

cluster_input Input cluster_tool Prediction Tool cluster_output Predicted Toxicological Endpoints Structure Chemical Structure of This compound DerekNexus Derek Nexus (Knowledge-Based System) Structure->DerekNexus Mutagenicity Mutagenicity DerekNexus->Mutagenicity Carcinogenicity Carcinogenicity DerekNexus->Carcinogenicity SkinSensitisation Skin Sensitisation DerekNexus->SkinSensitisation Hepatotoxicity Hepatotoxicity DerekNexus->Hepatotoxicity

Caption: Workflow for In-Depth Toxicological Hazard Assessment.

Methodology using Derek Nexus
  • Rationale: Derek Nexus is an expert knowledge-based system that predicts toxicity by identifying structural alerts (toxicophores) within a query molecule.[5][12][13] It provides not just a prediction but also the reasoning behind it, including references to supporting data.

  • Protocol:

    • Access Derek Nexus through a licensed platform (e.g., Lhasa Limited).

    • Input the structure of this compound.

    • Initiate the prediction for a range of toxicological endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.

    • Analyze the output, paying close attention to any triggered alerts, the likelihood of toxicity, and the supporting evidence provided.

Expected Toxicological Profile

Based on the structure of this compound, the following toxicological concerns may be flagged:

  • Mutagenicity/Carcinogenicity: Halogenated aromatic hydrocarbons can be associated with mutagenic and carcinogenic effects. The dibenzofuran core itself is a structural alert for potential DNA reactivity after metabolic activation.

  • Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics, and reactive metabolites of halogenated aromatic compounds can lead to liver toxicity.

  • Skin Sensitization: Phenolic compounds and their derivatives can sometimes act as skin sensitizers.

The predictions from Derek Nexus would provide a more definitive assessment of these potential hazards.

Interpretation and Synthesis of In Silico Data

The predicted data from the various in silico tools should be considered holistically to build a comprehensive profile of this compound.

  • Physicochemical Properties: The predicted LogP will indicate whether the compound is more likely to partition into fatty tissues or remain in aqueous environments. The predicted solubility will influence its bioavailability. The pKa will determine its charge state at physiological pH, which in turn affects its interactions with biological macromolecules.

  • ADMET Profile: The Caco-2 permeability prediction will give an indication of its oral bioavailability. BBB permeability is a critical parameter for CNS-targeting drugs but also a potential liability for non-CNS drugs. Inhibition of CYP enzymes is a major cause of drug-drug interactions. The predicted clearance will provide an estimate of its half-life in the body.

  • Toxicology: A positive AMES test prediction is a significant red flag for mutagenicity and potential carcinogenicity. Predictions of hERG inhibition and hepatotoxicity would indicate risks of cardiotoxicity and liver damage, respectively. The more detailed analysis from Derek Nexus would provide mechanistic insights into these potential toxicities.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to the in silico prediction of the properties of this compound. By utilizing a combination of freely available and expert-based computational tools, a comprehensive preliminary profile of its physicochemical, pharmacokinetic, and toxicological characteristics can be generated.

It is crucial to recognize that in silico predictions are not a substitute for experimental testing but rather a powerful tool for hypothesis generation, prioritization of compounds for further study, and early identification of potential liabilities. The predictions presented in this guide should be used to inform the design of subsequent in vitro and in vivo studies to validate these findings. This integrated approach of computational and experimental methods is at the heart of modern, efficient drug discovery and chemical safety assessment.

References

A Technical Guide to the Discovery, Isolation, and Structural Elucidation of Substituted Dibenzofuran Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofurans constitute a significant class of heterocyclic aromatic compounds, lauded for their diverse and potent biological activities.[1][2][3][4][5] Sourced from a wide array of natural organisms, particularly lichens and fungi, these secondary metabolites are of profound interest to the pharmaceutical and medical research communities.[2][3][5][6] This guide provides a comprehensive, in-depth exploration of the methodologies central to the discovery and isolation of substituted dibenzofuran natural products. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to navigate the complexities of natural product chemistry, from initial extraction to definitive structural confirmation. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.

Introduction: The Significance of Dibenzofurans

Dibenzofurans are characterized by a central furan ring fused to two benzene rings.[1] This core structure can be variously substituted, leading to a vast diversity of natural products with a wide spectrum of biological activities, including antibacterial, antifungal, cytotoxic, and anti-inflammatory properties.[3][4] The well-known lichen metabolite, usnic acid, is a prime example of a dibenzofuran derivative with notable antibacterial properties.[7] Historically, lichens were considered the primary source of these compounds; however, recent investigations have increasingly identified dibenzofurans in ascomycetes, higher plants, and marine organisms.[2][5][6] The unique biosynthetic pathways in these organisms, often developed in response to extreme environmental stress, contribute to the novel chemical structures and bioactivities of these compounds.[8]

Natural Sources and Biosynthesis

A thorough understanding of the natural origins and biosynthetic pathways of dibenzofurans is crucial for targeted discovery efforts.

Prominent Natural Sources

Substituted dibenzofurans are predominantly isolated from:

  • Lichens: Symbiotic organisms of fungi and algae or cyanobacteria, lichens are prolific producers of unique secondary metabolites, including a vast array of dibenzofurans.[3][5] Genera such as Usnea, Stereocaulon, and Lecanora are well-documented sources.[7][8][9][10]

  • Fungi: Both terrestrial and marine-derived fungi are increasingly recognized as a rich source of novel dibenzofurans.[6][11][12][13] Marine fungi, in particular, thrive in unique and competitive environments, leading to the production of highly bioactive secondary metabolites.[11][12][13][14][15]

  • Higher Plants: Certain plant families, such as Rosaceae and Myrtaceae, have been shown to produce dibenzofuran derivatives.[2]

Biosynthetic Pathways: A Glimpse into Nature's Chemistry

The biosynthesis of dibenzofurans typically involves the cyclization of diaryl ether precursors. The specific pathways can vary between organisms, but a common route involves polyketide synthases (PKS). For instance, in some plants, biphenyls and dibenzofurans are formed as phytoalexins in response to infection, with biphenyl synthase playing a key role.[16] Understanding these pathways can aid in the identification of potential producer organisms and the targeted isolation of specific compounds.

Dibenzofuran_Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA PKS PKS Malonyl-CoA->PKS Polyketide Intermediate Polyketide Intermediate PKS->Polyketide Intermediate Chain Elongation Diaryl Ether Precursor Diaryl Ether Precursor Polyketide Intermediate->Diaryl Ether Precursor Cyclization & Aromatization Substituted Dibenzofuran Substituted Dibenzofuran Diaryl Ether Precursor->Substituted Dibenzofuran Oxidative Cyclization

Caption: Generalized biosynthetic pathway of dibenzofurans.

Extraction and Isolation: A Methodical Approach

The successful isolation of substituted dibenzofurans hinges on a carefully planned and executed extraction and purification strategy. The choice of methodology is dictated by the physicochemical properties of the target compounds and the nature of the source material.

Extraction Techniques: A Comparative Analysis

Several techniques are employed for the initial extraction of dibenzofurans from their natural sources. The selection of an appropriate method is critical for maximizing yield and minimizing the co-extraction of interfering substances.

Extraction MethodPrincipleAdvantagesDisadvantagesRecommended For
Soxhlet Extraction Continuous extraction with a cycling solvent.High extraction efficiency.Time-consuming, potential for thermal degradation of sensitive compounds.Robust, thermally stable dibenzofurans.
Heat Reflux Extraction Extraction with a boiling solvent.Faster than Soxhlet, good for moderate quantities.Potential for thermal degradation.General purpose extraction.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Rapid, efficient, and operates at lower temperatures.May not be as exhaustive as other methods.Thermally labile compounds.
Maceration Soaking the source material in a solvent at room temperature.Simple, requires minimal equipment, suitable for heat-sensitive compounds.Lower extraction efficiency, time-consuming.Preliminary screening and small-scale extractions.

Protocol 1: Optimized Heat Reflux Extraction for Usnic Acid from Lichens

  • Preparation: Air-dry and grind the lichen material to a fine powder.

  • Extraction: Place the powdered lichen (e.g., 10 g) in a round-bottom flask and add a suitable solvent (e.g., 150 mL of acetone).

  • Reflux: Heat the mixture to reflux for 60 minutes with constant stirring.

  • Filtration: Allow the mixture to cool, then filter to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Self-Validating System Insight: The choice of acetone as the solvent is based on its proven efficacy in dissolving usnic acid and related dibenzofurans.[7] A 60-minute reflux time has been shown to provide optimal yields for usnic acid.

Chromatographic Purification: The Path to Purity

Crude extracts typically contain a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of individual dibenzofurans.

Dibenzofuran_Isolation_Workflow Source Material (Lichen/Fungus) Source Material (Lichen/Fungus) Extraction (e.g., Heat Reflux) Extraction (e.g., Heat Reflux) Source Material (Lichen/Fungus)->Extraction (e.g., Heat Reflux) Crude Extract Crude Extract Extraction (e.g., Heat Reflux)->Crude Extract Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Crude Extract->Column Chromatography (Silica Gel) Initial Fractionation Semi-pure Fractions Semi-pure Fractions Column Chromatography (Silica Gel)->Semi-pure Fractions Preparative HPLC (C18) Preparative HPLC (C18) Semi-pure Fractions->Preparative HPLC (C18) Fine Purification Pure Dibenzofuran Pure Dibenzofuran Preparative HPLC (C18)->Pure Dibenzofuran

Caption: General workflow for the isolation of dibenzofurans.

Key Chromatographic Techniques:

  • Column Chromatography (CC): Often the first step in purification, using stationary phases like silica gel or alumina to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of dibenzofurans. Reverse-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile and water, often with a formic acid modifier for mass spectrometry compatibility.

  • Countercurrent Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption of samples. It has been successfully used for the fractionation of polybrominated dibenzofurans.

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, a combination of spectroscopic techniques is employed to determine its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the isolated compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. Tandem mass spectrometry (MS/MS) aids in structural elucidation by providing fragmentation patterns that offer clues about the compound's substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products. A combination of 1D and 2D NMR experiments is typically required.

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two to three bonds (HMBC), allowing for the complete assembly of the molecular structure.

Table 1: Representative Spectroscopic Data for (+)-Usnic Acid

Technique Data Reference
¹H NMR (CDCl₃, 400 MHz) δ 1.75 (3H, s), 2.08 (3H, s), 2.66 (6H, s), 5.9 (1H, s), 11.01 (1H, s), 13.30 (1H, s)[1]
¹³C NMR (CDCl₃, 400 MHz) δ 7.12, 27.49, 30.87, 31.71, 58.64, 97.90, 101.08, 103.53, 104.80, 108.87, 154.7, 157.0, 163.0, 178.0, 191.29, 197.62, 199.92, 201.36[1]
HRMS (ESI) [M-H]⁻ at m/z 343.0851 (C₁₈H₁₅O₇⁻)[6]
X-Ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. This technique is the gold standard for structural confirmation.

Protocol 2: General Approach to Structural Elucidation

  • Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC and NMR.

  • Molecular Formula Determination: Obtain high-resolution mass spectra to determine the elemental composition.

  • 1D and 2D NMR Analysis: Acquire a full suite of NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) in a suitable deuterated solvent.

  • Structure Assembly: Integrate the data from all spectroscopic experiments to propose a planar structure.

  • Stereochemistry Determination: Use NOESY/ROESY NMR experiments and, if possible, X-ray crystallography to establish the relative and absolute stereochemistry.

  • Literature Comparison: Compare the obtained spectroscopic data with that of known compounds to identify previously reported dibenzofurans or confirm the novelty of the isolated structure.

Conclusion and Future Perspectives

The discovery and isolation of substituted dibenzofuran natural products remain a vibrant and promising area of research. The continued exploration of underexplored ecological niches, such as the deep sea and unique terrestrial environments, is expected to yield novel dibenzofuran structures with significant therapeutic potential.[8] Advances in analytical techniques, including more sensitive NMR and MS instrumentation, will further facilitate the rapid and accurate characterization of these complex molecules. The methodologies outlined in this guide provide a robust framework for researchers to systematically approach the discovery, isolation, and structural elucidation of this important class of natural products, ultimately contributing to the development of new therapeutic agents.

References

Introduction: The Enduring Relevance of the Dibenzofuran Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Functionalized Dibenzofurans

The dibenzofuran scaffold, a tricyclic aromatic ether, is a privileged structural motif found in a multitude of natural products, high-performance materials, and pharmacologically active compounds.[1][2][3] Its rigid, planar structure and unique electronic properties make it a cornerstone for innovation in fields ranging from medicinal chemistry, where it appears in anticancer and antibacterial agents, to materials science, where it serves as a building block for organic light-emitting diodes (OLEDs) and semiconductors.[2][4]

Historically, the synthesis of substituted dibenzofurans was often hampered by harsh reaction conditions, limited functional group tolerance, and multi-step sequences with low overall yields.[1] However, the advent of modern catalytic systems has revolutionized access to this important core. This guide provides a comprehensive overview of the key synthetic strategies for assembling functionalized dibenzofurans, with a focus on the underlying mechanistic principles and practical applications that are critical for researchers, scientists, and drug development professionals. We will explore the logic behind experimental design, from classical cyclizations to state-of-the-art C-H activation and domino reactions, offering a field-proven perspective on constructing this versatile heterocycle.

Strategic Blueprint for Dibenzofuran Assembly: A Mechanistic Overview

The construction of the dibenzofuran core can be broadly categorized by the primary bond-forming event. Modern synthetic chemistry has moved beyond linear, stepwise approaches to favor elegant, atom-economical strategies that build complexity rapidly.

Intramolecular Cyclization via C-H Activation: The Palladium-Catalyzed Revolution

Perhaps the most significant advance in dibenzofuran synthesis has been the development of transition metal-catalyzed intramolecular C-H activation. This approach forges the critical C-O bond by cyclizing a 2-arylphenol (or equivalent precursor) through the direct functionalization of an adjacent C-H bond, avoiding the need for pre-installed leaving groups.

Palladium catalysis, in particular, has proven exceptionally powerful. A seminal strategy involves the phenol-directed C-H activation/C-O cyclization.[5][6][7] In this process, a Pd(II) catalyst coordinates to the hydroxyl group of a 2-phenylphenol substrate. This chelation directs the catalyst to activate a specific ortho C-H bond on the adjacent aryl ring. Subsequent reductive elimination forms the dibenzofuran product and a Pd(0) species. An oxidant, often atmospheric air or a quinone, is required to regenerate the active Pd(II) catalyst and complete the catalytic cycle.[5][7][8] The turnover-limiting step has been identified not as the C-H activation itself, but rather the C-O reductive elimination from the palladium intermediate, a key insight for reaction optimization.[6][7][9]

This method is highly valued for its tolerance of various functional groups and offers a direct route from readily available phenols.[5][7] For instance, the synthesis can be combined with a preceding ester-directed C-H arylation to build the 2-arylphenol precursor, enabling a two-step synthesis of highly functionalized dibenzofurans directly from simple phenols like estrone.[5][6]

Pd-Catalyzed C-H Activation Cycle sub 2-Phenylphenol Substrate intermediate1 Palladacycle Intermediate sub->intermediate1 C-H Activation/ Chelation pd2_cat Pd(II) Catalyst pd2_cat->intermediate1 product Dibenzofuran Product intermediate1->product C-O Reductive Elimination pd0 Pd(0) intermediate1->pd0 pd0->pd2_cat Oxidation oxidant Oxidant (e.g., Air, O2) oxidant->pd0

Catalytic cycle for Pd-catalyzed C-H activation.

While highly effective, palladium catalysis is not the only option. Copper-catalyzed C-H activation has emerged as a more economical and sustainable alternative, utilizing CuBr with o-phenylphenols to achieve the desired cycloetherification with high efficiency.[1]

Table 1: Comparison of Catalytic Systems for Intramolecular Cyclization of 2-Phenylphenol

Catalyst System Ligand Oxidant Solvent Temp (°C) Typical Yield (%) Reference
Pd(OAc)₂ IPr Air Mesitylene 130 80-95 [5][7]
Pd(OAc)₂ None Ag₂CO₃ Pivalic Acid 130 70-90 [10]
Pd/C (reusable) None K₂CO₃ (base) DMF 120 85-95 [10][11]

| CuBr | None | O₂ (Air) | Toluene | 110 | 75-92 |[1] |

Domino and Annulation Strategies: Maximizing Molecular Complexity

Domino (or cascade) reactions are the epitome of synthetic efficiency, creating multiple bonds in a single pot operation. These strategies are invaluable for rapidly assembling complex polycyclic dibenzofuran derivatives.

A powerful two-stage domino strategy begins with propargyl ethers of 2-halo phenols.[3][12] The first stage involves a Pd(0)-catalyzed domino intramolecular carbopalladation onto the alkyne, followed by a Suzuki coupling, which generates a 3-methylene-2,3-dihydrobenzofuran intermediate. In the second stage, an iron(III)-catalyzed cycloisomerization and subsequent aromatization furnish the final tetracyclic dibenzofuran structure. This sequence is not only efficient but also atom-economical and provides access to diverse polycyclic systems, including the natural product β-brazan.[3][12]

Domino Synthesis Workflow start Propargyl Ether of 2-Halo Phenol step1 Pd(0)-Catalyzed Domino Carbopalladation/ Suzuki Coupling start->step1 intermediate 3-Methylene-2,3- dihydrobenzofuran step1->intermediate step2 Fe(III)-Catalyzed Cycloisomerization/ Aromatization intermediate->step2 product Tetracyclic Dibenzofuran step2->product

Workflow for domino synthesis of fused dibenzofurans.

Beyond transition metals, elegant metal-free cascade reactions have been developed. One such protocol involves the reaction between propargylamines and imidazolium methylides.[13] This method proceeds via a double 1,4-conjugate addition followed by an intramolecular annulation. A key advantage of this transition-metal-free approach is its excellent tolerance for functional groups like bromides and chlorides, which are often incompatible with metal-catalyzed cross-coupling reactions.[13]

Emerging Frontiers in Dibenzofuran Synthesis

The field continues to evolve with novel methodologies that offer milder conditions, unique reactivity, or access to previously challenging substitution patterns.

  • Copper-Catalyzed Transformations: Copper catalysis provides an economical and effective alternative to palladium. An innovative method involves the copper-catalyzed deborylative ring contraction of dibenzoxaborins.[14] This transformation proceeds under mild conditions and allows for the synthesis of diverse dibenzofurans, leveraging the ready availability of the dibenzoxaborin starting materials. Another strategy uses copper to catalyze the cyclization of cyclic diaryliodonium salts with water serving as the oxygen source, achieving a double C-O bond formation.[4]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled unique transformations. For instance, the rhodium-catalyzed decarbonylative C-H arylation of 2-aryloxybenzoic acids provides a direct route to dibenzofurans.[9] Additionally, rhodium complexes can catalyze the cyclization of ketones with o-difluorobenzenes in the absence of a base, offering a pathway to polyfluorinated dibenzofurans.[15]

  • Dearomatization Approaches: Dearomatization reactions represent a paradigm shift, temporarily disrupting the aromaticity of a precursor to install functionality in a highly controlled manner.[16] For example, a dearomatization-enabled ortho-selective C-H functionalization can be used to introduce a fluorinated substituent, which can then be transformed into a 2-trifluoromethyl-decorated dihydrobenzofuran or benzofuran product.[17] These strategies are powerful for creating complex, three-dimensional structures that can be subsequently aromatized to form the dibenzofuran core.[18]

Field-Proven Experimental Protocols

To translate theory into practice, detailed and reproducible protocols are essential. The following methodologies represent robust and widely applicable procedures for the synthesis of functionalized dibenzofurans.

Protocol 1: Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization

This protocol is adapted from the work of Xiao et al. and is representative of modern C-H activation strategies.[7][9]

Objective: To synthesize dibenzofuran from 2-phenylphenol via intramolecular C-H activation.

Materials:

  • 2-Phenylphenol (1a) (0.2 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.012 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (0.4 mmol, 2.0 equiv)

  • Dry mesitylene (1.0 mL)

  • Reaction vial (e.g., 4 mL screw-cap vial) with a magnetic stir bar

  • Anhydrous conditions (glovebox or Schlenk line)

Procedure:

  • To the reaction vial, add 2-phenylphenol (1a), Pd(OAc)₂, IPr·HCl, and K₂CO₃ under an inert atmosphere (e.g., nitrogen or argon).

  • Add the magnetic stir bar, followed by 1.0 mL of dry mesitylene.

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the inert atmosphere and place it in a preheated oil bath or heating block at 130 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter it through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the celite pad with additional ethyl acetate (2 x 5 mL).

  • Combine the organic filtrates and concentrate them under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure dibenzofuran product.

Self-Validation: The reaction's success is contingent on the exclusion of moisture and the use of an effective oxidant (in this case, adventitious air is often sufficient, but results can be more reproducible under an explicit air atmosphere). The choice of ligand (IPr) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Protocol 2: Copper-Catalyzed Deborylative Ring Contraction of Dibenzoxaborins

This protocol, based on the work of Sekino et al., showcases a milder, copper-catalyzed approach.[14]

Objective: To synthesize dibenzofuran from a dibenzoxaborin precursor.

Materials:

  • Dibenzoxaborin precursor (1.0 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (1.5 equiv)

  • Pyridine (3.0 equiv)

  • Methanol (MeOH)

  • Reaction flask with a magnetic stir bar

Procedure:

  • In a reaction flask, dissolve the dibenzoxaborin precursor in methanol.

  • Add Cu(OAc)₂ and pyridine to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized dibenzofuran.

Causality: This reaction leverages the lability of the C-B bond. The copper catalyst facilitates an intramolecular Chan-Evans-Lam type C-O bond formation, where the boronic ester moiety is replaced by the phenolic oxygen, leading to ring contraction and formation of the thermodynamically stable dibenzofuran core under exceptionally mild conditions.

Conclusion and Future Outlook

The synthesis of functionalized dibenzofurans has undergone a remarkable transformation, moving from classical, often forceful methods to elegant and efficient catalytic strategies. Palladium-catalyzed C-H activation remains a cornerstone of modern approaches, offering unparalleled precision and scope. However, the field is increasingly driven by the principles of green chemistry, fueling the development of protocols that utilize more abundant and less toxic metals like copper and iron.[1][3][14]

Looking ahead, several key areas are poised for significant growth:

  • Asymmetric Synthesis: The development of enantioselective methods to control the stereochemistry of substituents on the dibenzofuran core will be critical for pharmaceutical applications.

  • Photocatalysis and Electrosynthesis: Harnessing light or electrical energy to drive reactions offers the potential for even milder conditions and novel reactivity pathways, minimizing waste and avoiding stoichiometric chemical oxidants.

  • Late-Stage Functionalization: Methods that allow for the direct modification of the dibenzofuran core at a late stage in a synthetic sequence are highly sought after for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

By continuing to innovate at the intersection of catalysis, mechanism, and strategy, the scientific community will undoubtedly unlock even more powerful and sustainable ways to access the invaluable dibenzofuran scaffold, paving the way for new discoveries in medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Dibenzofuran Scaffold

The dibenzofuran motif is a privileged heterocyclic scaffold found in a diverse array of biologically active natural products and pharmaceutical agents. Its rigid, planar structure and unique electronic properties make it a valuable building block in drug discovery and materials science. The targeted functionalization of the dibenzofuran core is crucial for modulating its pharmacological and photophysical characteristics. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope.[1][2][3]

This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the application of the Suzuki cross-coupling reaction for the arylation of 1-bromo-dibenzofuran-4-ol. This specific substrate presents a unique challenge and opportunity due to the presence of a phenolic hydroxyl group, which can influence the catalytic cycle. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and discuss key considerations for successful execution and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > Cl.

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid derivative is transferred to the palladium center. The base plays a pivotal role in this process by activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium complex with the aryl group from the boronic acid.[2]

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple to form the desired biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle.

The presence of the hydroxyl group on the dibenzofuran substrate can potentially influence the reaction. It may coordinate to the palladium center or affect the electronic properties of the aryl bromide. However, literature on Suzuki couplings of hydroxylated aryl halides suggests that the reaction is often well-tolerated. In some instances, the hydroxyl group can even participate in the reaction, but for this specific substrate, it is generally considered a spectator group under standard Suzuki conditions.

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)2 Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 1-Aryl-dibenzofuran-4-ol

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Aryl-dibenzofuran-4-ols

This protocol provides a general procedure for the Suzuki cross-coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, Toluene/ethanol/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean and dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

    • Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.

    • To the stirred suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of inert gas.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

    • Collect the fractions containing the pure product and concentrate them to yield the 1-aryl-dibenzofuran-4-ol.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar) setup->inert add_solvent Add Degassed Solvent inert->add_solvent add_catalyst Add Pd Catalyst add_solvent->add_catalyst heat Heat Reaction Mixture (80-100 °C) add_catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Work-up: - Quench with Water - Extract with Ethyl Acetate monitor->workup Complete purify Purification: Column Chromatography workup->purify end End: Pure 1-Aryl-dibenzofuran-4-ol purify->end

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki cross-coupling of this compound with various arylboronic acids. Please note that these are representative examples and actual yields may vary depending on the specific substrate and reaction scale.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2.5)DMF/H₂O (5:1)100892
33-Tolylboronic acidPd(OAc)₂ (2) + SPhos (4)Cs₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)851678
42-Thienylboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)951088

Troubleshooting and Key Considerations

  • Low Yields: If you experience low yields, consider the following:

    • Catalyst Deactivation: Ensure a thoroughly inert atmosphere as oxygen can deactivate the palladium catalyst.[4]

    • Base Strength: The choice of base is critical. For less reactive aryl bromides, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.

    • Solvent Choice: The solvent system can significantly impact the reaction. Experiment with different solvent mixtures to improve solubility and reaction rates.

    • Homocoupling: Homocoupling of the boronic acid is a common side reaction. Using a slight excess of the boronic acid can sometimes mitigate this.

  • Purification Challenges: The polarity of the hydroxyl group on the product can sometimes make purification by column chromatography challenging. Using a gradient elution and carefully monitoring with TLC is crucial. In some cases, derivatization of the hydroxyl group post-coupling might facilitate purification.

  • Protecting the Hydroxyl Group: While often not necessary, if the free hydroxyl group is found to interfere with the reaction (e.g., through competitive coordination to the catalyst or by promoting side reactions), it can be protected with a suitable protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether. The protecting group can then be removed in a subsequent step.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 1-aryl-dibenzofuran-4-ols. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a wide range of functionalized dibenzofuran derivatives for various applications in drug discovery and materials science. The protocol and considerations outlined in this document provide a solid foundation for the successful implementation of this important transformation.

References

Application Notes and Protocols: Negishi Coupling for the Synthesis of Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dibenzofurans and the Power of Negishi Coupling

Dibenzofurans are a class of aromatic heterocyclic compounds comprising a central furan ring fused to two benzene rings. This privileged scaffold is a cornerstone in medicinal chemistry and materials science. Dibenzofuran derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and kinase inhibitory properties. Furthermore, their rigid, planar structure and unique photophysical properties make them highly valuable as organic light-emitting diodes (OLEDs) and fluorescent probes.

The synthesis of functionalized dibenzofurans is, therefore, a critical endeavor for researchers in drug discovery and materials development. Among the arsenal of modern synthetic methodologies, the Negishi cross-coupling reaction stands out as a particularly powerful tool for this purpose. Developed by Nobel laureate Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction forms a carbon-carbon bond between an organozinc reagent and an organic halide.[1] Its high functional group tolerance, stereospecificity, and effectiveness with heteroaromatic substrates make it exceptionally well-suited for the intricate task of modifying the dibenzofuran core.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of Negishi coupling protocols for the synthesis of dibenzofuran derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

The Catalytic Heart of the Reaction: Mechanism and Key Components

The efficacy of the Negishi coupling hinges on a well-defined catalytic cycle. Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The generally accepted mechanism for palladium-catalyzed coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the dibenzofuran halide (or the coupling partner halide). This step oxidizes the palladium to a Pd(II) species. The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > Cl.[4]

  • Transmetalation: The organic group from the organozinc reagent is then transferred to the palladium center, displacing the halide ion. This step forms a diorganopalladium(II) complex.

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Negishi_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X (e.g., Bromodibenzofuran) PdII_A R¹-Pd(II)L₂-X OxiAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-ZnX (Organozinc Reagent) PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim Forms R¹-R² RedElim->Pd0 Product Release Product Functionalized Dibenzofuran (R¹-R²) RedElim->Product React1 Dibenzofuran Halide (R¹-X) React1->OxiAdd React2 Organozinc Reagent (R²-ZnX) React2->Transmetal

Figure 1. Simplified catalytic cycle for the Palladium-catalyzed Negishi cross-coupling.

Choosing the Right Tools: Catalysts and Ligands

The success of a Negishi coupling, particularly with challenging heteroaromatic substrates like dibenzofuran, is critically dependent on the palladium source and, most importantly, the supporting ligand.

  • Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂), modern protocols often favor the use of preformed palladium precatalysts.[4] These are air- and moisture-stable complexes that readily generate the active Pd(0) species in solution, leading to more reproducible results. Examples include the G3 and G4 palladacycles developed by the Buchwald group.[2]

  • The Decisive Role of Ligands: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For coupling reactions involving electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are often essential.[3][5]

    • Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and CPhos have proven to be exceptionally effective.[1][5][6] Their bulkiness promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. The choice between them can be substrate-dependent; for instance, CPhos has shown superior performance for coupling secondary alkylzinc reagents and electron-deficient heterocycles.[5][6]

Core Methodologies and Experimental Protocols

This section presents detailed, step-by-step protocols for key Negishi coupling strategies used in the synthesis of dibenzofuran derivatives. All procedures involving organozinc reagents must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching by air or moisture.

Protocol 1: One-Pot Synthesis of Dibenzofurans via Lithiation/Zincation/Negishi Coupling/SNAr Cascade

This powerful one-pot procedure, developed by Roesner and coworkers, allows for the rapid assembly of the dibenzofuran core from readily available fluoroarenes and 2-bromophenyl acetates.[4] It exemplifies an elegant cascade where the Negishi coupling is a pivotal step.

Reaction Scheme:

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the fluoroarene (1.2 equiv) and KOtBu (1.3 equiv) in anhydrous THF (to make a ~0.25 M solution).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.3 equiv) dropwise. Stir the mixture at -78 °C for 5-10 minutes. Causality Note: The superbasic conditions generated by nBuLi/KOtBu are necessary for the efficient deprotonation (ortho-lithiation) of the fluoroarene.[7]

  • Zincation (Transmetalation): To the freshly prepared aryllithium species, add a solution of anhydrous ZnCl₂ (1.3 equiv) in THF dropwise at -78 °C.

  • Warm to Room Temperature: Remove the cooling bath and allow the reaction mixture to warm to room temperature. This completes the formation of the organozinc reagent.

  • Catalyst and Coupling Partner Addition: In a separate flask, prepare a solution of the 2-bromophenyl acetate (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2.0 mol%), and the ligand (e.g., XPhos, 2.0 mol%) in anhydrous THF. Add this solution to the organozinc reagent via cannula.

  • Negishi Coupling and Cyclization: Heat the reaction mixture to 70 °C. The Negishi coupling typically proceeds rapidly (often within 20-30 minutes). The subsequent base-mediated deprotection of the acetate and intramolecular SNAr cyclization to form the dibenzofuran may require overnight heating.[4]

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

One_Pot_Workflow start Start: Fluoroarene + 2-Bromophenyl Acetate step1 1. Lithiation (nBuLi/KOtBu, THF, -78°C) start->step1 step2 2. Zincation (ZnCl₂, Warm to RT) step1->step2 step3 3. Negishi Coupling (Pd Precatalyst, XPhos, 70°C) step2->step3 step4 4. S_NAr Cyclization (Base, 70°C) step3->step4 step5 5. Workup & Purification (Quench, Extract, Chromatography) step4->step5 end End: Functionalized Dibenzofuran step5->end

Figure 2. Workflow for the one-pot synthesis of dibenzofurans.

Protocol 2: Intermolecular Coupling of a Bromodibenzofuran with an Arylzinc Reagent

This approach is ideal for synthesizing asymmetrically substituted dibenzofurans when a specific bromodibenzofuran precursor is available. It involves the preparation of an organozinc reagent from an aryl halide, followed by coupling.

Part A: Preparation of the Arylzinc Reagent (In Situ)

  • Zinc Activation: To a flame-dried Schlenk flask under argon, add zinc dust (1.5 equiv). Activate the zinc by heating gently under vacuum and then cooling under argon. Add a few drops of 1,2-dibromoethane and gently heat with a heat gun until gas evolution is observed, then cool to room temperature. Add TMSCl (0.1 equiv) and stir for 15 minutes. Trustworthiness Note: Proper activation of zinc is crucial for the efficient oxidative insertion to form the organozinc reagent.[8]

  • Formation: Add a solution of the aryl bromide or iodide (1.2 equiv) in anhydrous THF. Stir the mixture at room temperature for 2-4 hours. The formation of the arylzinc reagent results in a grey slurry, which can be used directly in the next step.

Part B: Negishi Coupling

  • Reaction Setup: In a separate, flame-dried Schlenk flask under argon, dissolve the bromodibenzofuran (e.g., 2-bromodibenzofuran or 4-bromodibenzofuran, 1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 2.0 mol%), and the ligand (e.g., SPhos, 4.0 mol%) in anhydrous THF.

  • Coupling: Slowly add the freshly prepared arylzinc slurry from Part A to the catalyst mixture at room temperature via cannula.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.

  • Workup and Purification: Follow steps 7 and 8 as described in Protocol 1.

Data Presentation: Scope and Performance

The Negishi coupling is highly versatile for the synthesis of dibenzofuran derivatives. The following table summarizes representative examples, showcasing the scope of the reaction with various substitution patterns and catalyst systems.

EntryDibenzofuran SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Yield (%)Reference
1In situ from Fluorobenzene2-Bromo-4,5-dimethylphenyl acetateXPhos Pd G3 (2)XPhos (2)50[4]
2In situ from 3,4-Dimethylfluorobenzene2-Bromophenyl acetateXPhos Pd G3 (2)XPhos (2)50[4]
32-BromodibenzofuranPhenylzinc chloridePd(OAc)₂ (2)SPhos (4)>95 (Est.)Based on[9]
44-Bromodibenzofuran(4-methoxyphenyl)zinc bromidePd₂(dba)₃ (1.5)XPhos (3)>90 (Est.)Based on[2]
52-BromodibenzofuranIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)85 (Est.)Based on[5]

Note: Estimated yields are based on analogous reactions reported in the literature for similar heteroaromatic substrates, as direct examples for these specific combinations were not found in the searched literature.

Troubleshooting and Field-Proven Insights

Even robust protocols can encounter issues. Here are some common problems and expert recommendations:

  • Problem: Reaction Stalls or Low Conversion.

    • Probable Cause: Catalyst deactivation is a common culprit. Substrates containing coordinating groups (e.g., unprotected amines, some sulfur heterocycles) can bind to the palladium center and inhibit catalysis. The product itself might also act as an inhibitor.

    • Solutions:

      • Increase Catalyst/Ligand Loading: A straightforward approach is to increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%).

      • Change the Ligand: Switch to a more robust, bulky biarylphosphine ligand like XPhos or CPhos, which can shield the metal center and promote the desired reductive elimination.[1][5]

      • Slow Addition: In some cases, slow addition of the organozinc reagent or the catalyst can help maintain a low concentration of active species and mitigate deactivation pathways.

      • Check Reagent Quality: Ensure the organozinc reagent was successfully formed and is not degraded. Quench a small aliquot and analyze by ¹H NMR to confirm its presence and concentration.

  • Problem: Homocoupling of the Organozinc Reagent.

    • Probable Cause: This side reaction can occur if the transmetalation is slow relative to other pathways or if trace oxygen is present.

    • Solutions:

      • Ensure Inert Atmosphere: Meticulously degas all solvents and use high-purity argon or nitrogen.

      • Optimize Ligand: The ligand choice can influence the relative rates of the catalytic steps. Screening different phosphine ligands may be necessary.

      • Use of Additives: In some Negishi couplings, the addition of LiCl has been shown to accelerate the rate of transmetalation by breaking up zincate aggregates.[1]

  • Problem: Protodezincation (Loss of Organozinc Reagent).

    • Probable Cause: Presence of trace amounts of water or other acidic protons in the reaction mixture.

    • Solutions:

      • Rigorous Anhydrous Technique: Flame- or oven-dry all glassware. Use freshly distilled, anhydrous solvents. Ensure all starting materials are rigorously dried.

      • Use an Excess of Organozinc: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the organozinc reagent can compensate for minor losses due to protodezincation.

Conclusion

The Negishi cross-coupling reaction is an indispensable methodology for the synthesis and functionalization of dibenzofuran derivatives. Its high functional group tolerance and the development of highly active catalyst systems based on bulky biarylphosphine ligands have made it a go-to strategy for constructing complex molecular architectures. By understanding the underlying mechanism, carefully selecting the catalyst system, and employing rigorous experimental technique, researchers can reliably leverage the power of this reaction to advance the fields of drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists to successfully implement these powerful synthetic transformations.

References

Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group in 1-Bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic derivatization of the phenolic hydroxyl group in 1-bromo-dibenzofuran-4-ol. Aimed at researchers, medicinal chemists, and professionals in drug development, this document details robust protocols for etherification, esterification, and silylation. The causality behind experimental choices, self-validating protocols, and the influence of the dibenzofuran scaffold on reactivity are discussed in depth. This guide is intended to serve as a practical resource for the synthesis of novel derivatives for applications in medicinal chemistry, materials science, and chemical biology.

Introduction: The Strategic Importance of Derivatizing this compound

The dibenzofuran scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. The presence of a hydroxyl group on this scaffold, as in this compound, offers a key handle for chemical modification. Derivatization of this phenolic hydroxyl group can profoundly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, it allows for the introduction of various functional groups that can modulate biological activity, serve as points for further conjugation, or act as probes for studying molecular interactions.

The bromine atom at the 1-position introduces an additional layer of complexity and opportunity. It can influence the acidity of the phenolic proton and provides a site for subsequent cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This guide focuses on established and adaptable methods for the derivatization of the hydroxyl group, providing a foundation for the exploration of the chemical space around the this compound core.

Foundational Derivatization Strategies

The derivatization of the hydroxyl group in this compound can be broadly categorized into three primary transformations:

  • Etherification: Formation of an ether linkage (R-O-Ar).

  • Esterification: Formation of an ester linkage (R-C(=O)-O-Ar).

  • Silylation: Formation of a silyl ether (R₃Si-O-Ar).

The choice of strategy depends on the desired properties of the final product. Ethers are generally stable, while esters can be designed as prodrugs, being susceptible to enzymatic cleavage. Silyl ethers are often used as protecting groups during multi-step syntheses due to their ease of formation and removal.[1][2]

Etherification Protocols

The formation of an ether bond from a phenolic hydroxyl group is a cornerstone of organic synthesis. Two highly effective methods are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a reliable S(_N)2 reaction involving a phenoxide and an alkyl halide.[3][4] The reaction proceeds in two conceptual steps: deprotonation of the phenol to form a more nucleophilic phenoxide, followed by nucleophilic attack on the alkyl halide.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal as it can dissolve the ionic phenoxide and does not interfere with the S(_N)2 reaction.[6][7]

  • Alkylating Agent: Primary alkyl halides (I > Br > Cl) are the best substrates to avoid elimination side reactions.[4][8]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mix & Stir (Deprotonation) A->D B Base (e.g., K2CO3) B->D C Solvent (e.g., DMF) C->D E Add Alkyl Halide (R-X) D->E Formation of Phenoxide F Heat (e.g., 60-80 °C) E->F G Quench with H2O F->G Reaction Completion H Extract with Organic Solvent G->H I Purify (Chromatography) H->I J Product: 1-bromo-4-alkoxy-dibenzofuran I->J

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of 1-Bromo-4-methoxydibenzofuran

Reagent/ParameterQuantityMolar Eq.Notes
This compound263 mg (1.0 mmol)1.0Starting material.
Potassium Carbonate (K₂CO₃)276 mg (2.0 mmol)2.0Anhydrous, finely powdered.
Iodomethane (CH₃I)75 µL (1.2 mmol)1.2Handle in a fume hood.
N,N-Dimethylformamide (DMF)5 mL-Anhydrous.
Temperature60 °C-
Reaction Time4-6 hours-Monitor by TLC.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.

  • Add potassium carbonate and stir the suspension at room temperature for 15 minutes.

  • Add iodomethane dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into 50 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 1-bromo-4-methoxydibenzofuran.

Mitsunobu Reaction: Mild and Versatile

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry for chiral alcohols.[9][10] For phenols, it offers a mild alternative to the Williamson synthesis, particularly when dealing with sensitive substrates. The reaction involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Causality of Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD (or DIAD) forms a key phosphonium intermediate that activates the hydroxyl group.[12] The alcohol to be coupled with the phenol should be primary or secondary.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents.

  • Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. This is to control the initial exothermic reaction between PPh₃ and DEAD.

Reaction Mechanism: Mitsunobu Etherification

Mitsunobu_Mechanism A PPh3 + DEAD B Betaine Intermediate A->B Nucleophilic Attack D Alkoxyphosphonium Ion [ArOPPh3]+ B->D + ArOH, - DEAD-H C This compound (ArOH) F Product: 1-bromo-4-alkoxy-dibenzofuran (ArOR) D->F SN2 Attack by R-O- E Alcohol (R-OH) E->F + [ArOPPh3]+ G Triphenylphosphine oxide (Ph3P=O) H Hydrazine byproduct

Caption: Simplified mechanism of the Mitsunobu reaction for etherification.

Detailed Protocol: Synthesis of 1-Bromo-4-benzyloxydibenzofuran

Reagent/ParameterQuantityMolar Eq.Notes
This compound263 mg (1.0 mmol)1.0Starting material.
Benzyl alcohol114 µL (1.1 mmol)1.1
Triphenylphosphine (PPh₃)393 mg (1.5 mmol)1.5
DIAD or DEAD295 µL (1.5 mmol)1.5Add dropwise at 0 °C.
Tetrahydrofuran (THF)10 mL-Anhydrous.
Temperature0 °C to RT-
Reaction Time12-18 hours-Monitor by TLC.

Procedure:

  • Dissolve this compound, benzyl alcohol, and triphenylphosphine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (or DEAD) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel. The byproducts (triphenylphosphine oxide and the hydrazine derivative) can be challenging to separate, so careful chromatography is essential.

Esterification Protocols

Esterification, or O-acylation, is a common derivatization that can be achieved using acyl chlorides or acid anhydrides.[13] This transformation is often used to create prodrugs or to modify the electronic properties of the aromatic system.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.[13] The choice depends on the desired reactivity and the stability of the starting material.

  • Catalyst/Base: A base such as triethylamine (Et₃N) or pyridine is typically used to neutralize the HCl or carboxylic acid byproduct. For less reactive phenols, a catalyst like 4-dimethylaminopyridine (DMAP) can be added.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or THF are suitable.

General Protocol: Acylation of this compound

Reagent/ParameterQuantityMolar Eq.Notes
This compound263 mg (1.0 mmol)1.0Starting material.
Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O)1.1 - 1.5 mmol1.1 - 1.5
Triethylamine (Et₃N) or Pyridine1.5 - 2.0 mmol1.5 - 2.0Base and/or solvent.
Dichloromethane (DCM)10 mL-Anhydrous solvent.
Temperature0 °C to RT-
Reaction Time1-4 hours-Monitor by TLC.

Procedure:

  • Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere.

  • Add triethylamine (or pyridine).

  • Cool the solution to 0 °C.

  • Add the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Silylation for Protection or Analysis

Silylation is a versatile method for protecting hydroxyl groups during a synthetic sequence or for increasing the volatility of a compound for gas chromatography (GC) analysis.[1][14] Trimethylsilyl (TMS) ethers are common, and a variety of reagents can be used for their formation.

Causality of Experimental Choices:

  • Silylating Agent: Hexamethyldisilazane (HMDS) is a mild and effective silylating agent for phenols.[15][16] Other common reagents include trimethylsilyl chloride (TMSCl) with a base, or N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Catalyst: While some silylations proceed without a catalyst, acidic catalysts like NaHSO₄/SiO₂ can significantly accelerate the reaction.[15][16]

  • Conditions: Many silylation reactions can be performed at room temperature under neutral and even solvent-free conditions.[15][16]

Detailed Protocol: Trimethylsilylation using HMDS

Reagent/ParameterQuantityMolar Eq.Notes
This compound263 mg (1.0 mmol)1.0Starting material.
Hexamethyldisilazane (HMDS)210 µL (1.0 mmol)1.0
NaHSO₄/SiO₂40 mgCatalyticPrepared as per literature.[15]
SolventNone or CH₂Cl₂ (2 mL)-
TemperatureRoom Temperature-
Reaction Time15-60 minutes-Monitor by TLC or GC.

Procedure:

  • To a stirred solution/suspension of this compound and NaHSO₄/SiO₂ (if used) in a test tube or small flask, add HMDS.

  • Stir the mixture at room temperature under an argon atmosphere for the specified time.

  • Monitor the reaction by TLC or GC analysis.

  • Once complete, add CH₂Cl₂ or petroleum ether (5 mL).

  • Filter to remove the solid catalyst.

  • Evaporate the solvent to isolate the silylated product, which is often pure enough for subsequent steps without further purification.

Characterization of Derivatives

The successful derivatization of this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The disappearance of the phenolic -OH proton signal in ¹H NMR is a key indicator of a successful reaction. The appearance of new signals corresponding to the introduced alkyl, acyl, or silyl group should be observed. ¹³C NMR will show new carbon signals and shifts in the aromatic region.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the expected increase in molecular weight corresponding to the added group.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band of the starting phenol (around 3200-3600 cm⁻¹) will disappear, and new characteristic bands for the ether (C-O stretch, ~1000-1300 cm⁻¹), ester (C=O stretch, ~1735-1750 cm⁻¹), or silyl ether will appear.

Conclusion

The derivatization of the hydroxyl group in this compound is a critical step in the synthesis of novel compounds for a range of applications. The choice of etherification, esterification, or silylation should be guided by the desired properties and stability of the final product. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful consideration of the reaction conditions and appropriate analytical characterization are paramount to ensuring the successful synthesis of the desired derivatives.

References

Application Notes and Protocols for 1-bromo-dibenzofuran-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dibenzofuran Scaffold as a Privileged Structure in Drug Discovery

The dibenzofuran moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1] Comprising a central furan ring fused to two benzene rings, this planar, aromatic system is a core structural feature in various natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[2][3][4] Dibenzofuran derivatives have demonstrated notable potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, making them a "privileged scaffold" in the design of novel therapeutics.[5][6]

The strategic functionalization of the dibenzofuran core allows for the fine-tuning of its biological properties. The introduction of substituents such as halogens and hydroxyl groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. Specifically, brominated benzofuran and dibenzofuran derivatives have shown enhanced cytotoxic effects against various cancer cell lines, suggesting that the bromine atom may contribute to improved binding affinity with biological targets or alter the molecule's metabolic stability.[2][7]

This guide focuses on the application of a particularly promising building block: 1-bromo-dibenzofuran-4-ol . This compound offers two distinct points for chemical modification: a bromine atom at the 1-position, which is amenable to a variety of cross-coupling reactions, and a hydroxyl group at the 4-position, which can be functionalized through etherification, esterification, or used to modulate solubility and hydrogen bonding interactions. These features make this compound a versatile starting material for the synthesis of libraries of novel compounds for drug discovery programs.

Synthetic Strategies and Functionalization

The utility of this compound as a scaffold lies in its potential for diversification. The bromine atom serves as a handle for introducing a wide range of molecular fragments via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9][10] This reaction allows for the formation of a carbon-carbon bond between the dibenzofuran core and various aryl, heteroaryl, or vinyl boronic acids or esters, enabling the exploration of a vast chemical space. The hydroxyl group can be readily converted into ethers or esters to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures catalytic activity.

  • Base: The base (potassium carbonate) is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[9]

  • Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

References

Use of 1-bromo-dibenzofuran-4-ol as a fluorescent probe.

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Fluorescent Probe for the Detection of Hydroxyl Radicals

Abstract

This document provides a prospective guide for the application of 1-bromo-dibenzofuran-4-ol as a novel fluorescent probe. While direct experimental data for this specific molecule is not yet extensively published, its unique structure—combining the rigid, fluorescent dibenzofuran core with a hydroxyl group and a heavy bromine atom—suggests a compelling potential for specific sensing applications. We hypothesize that this compound can act as a "turn-on" fluorescent sensor for the detection of hydroxyl radicals (•OH), one of the most potent reactive oxygen species (ROS) in biological systems.[1] The proposed mechanism involves a radical-mediated reaction that alters the electronic properties of the fluorophore, leading to a significant change in fluorescence emission. This note outlines a plausible synthetic route, discusses the anticipated photophysical properties, and provides a detailed, albeit hypothetical, protocol for its use in cellular imaging.

Introduction: The Rationale for a Novel Probe

Dibenzofuran derivatives are a class of heterocyclic aromatic molecules that have garnered significant interest for their potential use as fluorescent markers due to their rigid, planar structure and favorable electronic properties.[2][3] These characteristics often lead to high quantum yields and environmental sensitivity.[4] The strategic placement of functional groups on the dibenzofuran scaffold can tune its photophysical properties for specific applications.

This compound presents a unique combination of substituents:

  • The Dibenzofuran Core: Provides a stable, aromatic backbone with intrinsic fluorescence.[5]

  • The Phenolic Hydroxyl Group (-OH): This group is a known target for hydroxyl radicals.[6] Its presence is crucial for the proposed sensing mechanism and can also influence the probe's solubility and interaction with biological systems.

  • The Bromo Group (-Br): As a heavy atom, bromine is known to quench fluorescence via spin-orbit coupling, which promotes intersystem crossing to the non-emissive triplet state.[7][8][9] We hypothesize that the probe in its native state will exhibit low fluorescence due to this quenching effect.

This unique combination sets the stage for a probe that is potentially "off" in its native state but can be switched "on" upon reaction with a specific analyte that modifies or removes the quenching moiety or alters the electronic structure. We propose its application in detecting hydroxyl radicals, a highly reactive ROS implicated in numerous pathological conditions.[1]

Synthesis and Characterization

Start Dibenzofuran-4-ol (Starting Material) Step1 Bromination Start->Step1 e.g., N-Bromosuccinimide (NBS) in Acetonitrile Intermediate This compound (Target Probe) Step1->Intermediate Purification (e.g., Column Chromatography)

Figure 1: Proposed synthetic workflow for this compound.

An alternative route could involve the hydroxylation of 1-bromodibenzofuran, a compound for which synthesis has been described in patent literature.[10] The final product would require rigorous characterization via NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Hypothesized Photophysical Properties

The fluorescence behavior of this compound is governed by the interplay between the electron-donating hydroxyl group and the fluorescence-quenching bromo group. We hypothesize the following properties, which would need to be confirmed experimentally.

PropertyHypothesized Value / BehaviorRationale
Absorption Max (λabs) ~300 - 340 nmBased on the dibenzofuran scaffold.[2][12]
Emission Max (λem) ~350 - 450 nmTypical for blue-emitting fluorophores. The exact wavelength will be solvent-dependent.[4]
Quantum Yield (Φf) Low (< 0.1)The heavy bromine atom is expected to significantly quench fluorescence through spin-orbit coupling.[7][9]
Solvatochromism Moderate to HighThe phenolic hydroxyl group can engage in hydrogen bonding with polar solvents, potentially leading to shifts in emission spectra.[12][13]
Response to •OH Fluorescence "Turn-On"Reaction with •OH is predicted to alter the molecule (e.g., debromination or further hydroxylation), disrupting the quenching mechanism and increasing quantum yield.[6]

Principle of Detection: A "Turn-On" Sensor for Hydroxyl Radicals

The central hypothesis for the application of this compound is its function as a pro-fluorescent probe for hydroxyl radicals (•OH). In its native state, the probe's fluorescence is "off" due to the heavy-atom quenching effect of the bromine.[8][14]

Hydroxyl radicals are highly reactive and will readily attack the electron-rich aromatic ring.[6] This reaction could proceed via several pathways, including displacement of the bromine atom or addition of a second hydroxyl group. Either of these transformations would fundamentally alter the electronic structure of the fluorophore and is expected to alleviate the quenching effect, resulting in a dramatic increase in fluorescence intensity—a "turn-on" response.

Probe_Off This compound (Low Fluorescence) Reaction Radical Attack (e.g., Debromination or Further Hydroxylation) Probe_Off->Reaction Presence of Analyte Hydroxyl Radical (•OH) Analyte->Reaction Probe_On Reaction Product (High Fluorescence) Reaction->Probe_On Results in

Figure 2: Proposed mechanism for •OH detection.

This high signal-to-background ratio is a desirable feature for fluorescent probes, as it enhances sensitivity and reduces the likelihood of false-positive signals.

Detailed Protocol: In Vitro Detection of Cellular Hydroxyl Radicals

This section provides a detailed, step-by-step protocol for a potential application: monitoring intracellular •OH production in cultured cells using fluorescence microscopy.

5.1. Materials and Reagents

  • This compound (synthesized and purified)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • H2O2 (30% stock solution) and FeSO4 (for inducing •OH via Fenton reaction)

  • N-acetylcysteine (NAC) (as a ROS scavenger for negative control)

  • Cultured mammalian cells (e.g., HeLa or MCF-7)

  • Fluorescence microscope with DAPI/blue channel filter set (e.g., Ex: 340-380 nm, Em: 435-485 nm)

5.2. Reagent Preparation

  • Probe Stock Solution (10 mM): Dissolve the required amount of this compound in high-quality DMSO. Store in small aliquots at -20°C, protected from light.

  • Working Probe Solution (10 µM): Immediately before use, dilute the 10 mM stock solution in pre-warmed serum-free cell culture medium to a final concentration of 10 µM.

  • Inducer Solution (Fenton Reagents): Prepare fresh stock solutions of H2O2 (1 M in water) and FeSO4 (100 mM in water).

  • Inhibitor Solution (NAC): Prepare a 1 M stock solution of N-acetylcysteine in water and adjust the pH to 7.0.

5.3. Experimental Workflow

A 1. Seed Cells Plate cells on glass-bottom dishes and allow to adhere for 24h. B 2. Experimental Groups - Control - •OH Inducer (H2O2/Fe2+) - Inducer + Inhibitor (NAC) A->B C 3. Probe Loading Incubate all groups with 10 µM probe solution for 30 min. B->C D 4. Wash Wash cells 3x with PBS to remove excess probe. C->D E 5. Treatment Add treatment solutions to the respective groups for 1h. D->E F 6. Imaging Image cells using a fluorescence microscope (blue channel). E->F G 7. Analysis Quantify the mean fluorescence intensity per cell. F->G

Figure 3: Experimental workflow for cellular •OH detection.

5.4. Step-by-Step Methodology

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Pre-treatment (for inhibitor group): For the inhibitor control group, pre-incubate the cells with NAC (e.g., 5 mM final concentration) for 1 hour before probe loading.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add the 10 µM working probe solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with warm PBS to remove any unloaded probe.

  • Induction of Oxidative Stress: Add the appropriate treatment solutions to the dishes:

    • Control Group: Add fresh, pre-warmed medium.

    • •OH Inducer Group: Add medium containing H2O2 (e.g., 100 µM) and FeSO4 (e.g., 10 µM).

    • Inhibitor Group: Add the inducer solution to the NAC-pre-treated cells.

  • Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.

  • Fluorescence Microscopy:

    • Immediately image the cells using a fluorescence microscope.

    • Use a filter set appropriate for blue fluorescence (e.g., excitation ~340 nm, emission ~440 nm). These wavelengths should be optimized based on experimental characterization of the probe.

    • Acquire images using identical settings (exposure time, gain) for all experimental groups.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells.

    • Subtract the background fluorescence from all measurements.

    • Compare the fluorescence intensity between the control, inducer, and inhibitor groups. A significant increase in fluorescence in the inducer group, which is attenuated in the inhibitor group, would validate the probe's response to ROS.

Potential Advantages and Future Directions

Advantages:

  • High Signal-to-Background: A "turn-on" mechanism provides superior sensitivity compared to "always-on" probes.

  • Tunable Properties: The dibenzofuran scaffold can be further modified to alter solubility, cell permeability, and targeting capabilities (e.g., to mitochondria).[3]

  • Simple Synthesis: The proposed synthesis is straightforward, making the probe accessible.

Limitations and Future Work:

  • Experimental Validation: All properties and the proposed mechanism are hypothetical and require rigorous experimental validation.

  • Specificity: The probe's selectivity for •OH over other ROS (e.g., H2O2, ONOO⁻) must be thoroughly tested.

  • Photostability: The photostability of the activated probe needs to be assessed to ensure reliable imaging.

  • Quantum Yield: The quantum yield of the "on" state will determine the ultimate brightness and utility of the probe.

Conclusion

This compound is a promising candidate for development as a "turn-on" fluorescent probe for hydroxyl radical detection. Its design leverages the principles of heavy-atom quenching and radical-mediated chemical transformation. The protocols and hypotheses presented in this note provide a foundational framework for researchers to synthesize, characterize, and validate this potentially valuable tool for studying oxidative stress in biological and chemical systems.

References

Application Notes and Protocols for the Incorporation of 1-bromo-dibenzofuran-4-ol into Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1-bromo-dibenzofuran-4-ol in Organic Electronics

The relentless pursuit of next-generation organic electronic materials with enhanced performance, stability, and processability has led researchers to explore a vast chemical space. Within this landscape, dibenzofuran derivatives have emerged as a privileged scaffold, prized for their rigid, planar structure which facilitates efficient charge transport and high thermal stability.[1] This application note delves into the strategic incorporation of a specifically functionalized building block, this compound, into advanced organic electronic materials.

The unique bifunctionality of this compound offers a modular approach to molecular design. The bromo substituent at the 1-position serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of functional groups, enabling the synthesis of hole-transporting, electron-transporting, or emissive materials.[2][3] Concurrently, the hydroxyl group at the 4-position provides an additional site for modification, for instance, through Williamson ether synthesis, which can be used to tune solubility, morphology, and electronic properties.[4][5] The specific substitution pattern is crucial, as it has been demonstrated that modifications at the 1-, 2-, and 4-positions of the dibenzofuran core are more effective for achieving high triplet energy and high external quantum efficiency in organic light-emitting diodes (OLEDs) compared to 3-position modifications.[6][7]

These application notes will provide detailed protocols for the synthetic manipulation of this compound and its subsequent integration into OLEDs, offering researchers a practical guide to harnessing the potential of this promising building block.

Synthetic Strategies and Protocols

The dual functional groups of this compound allow for a variety of synthetic transformations. The following protocols outline key reactions for its incorporation into larger π-conjugated systems, essential for organic electronic materials.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, ideal for extending the conjugation of the dibenzofuran core. This is a cornerstone reaction for synthesizing a wide range of organic semiconductors.[8]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. The choice of a phosphine ligand, such as P(t-Bu)₃, is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[4]

  • Base: A base, such as K₂CO₃ or KF, is required to activate the boronic acid for transmetalation to the palladium center.[4]

  • Solvent: A biphasic solvent system, often containing water (e.g., EtOH/H₂O), is commonly used to dissolve the inorganic base and the organic reactants.[9]

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., a 4:1 mixture of toluene and water).

  • To this suspension, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylated dibenzofuran derivative.

Protocol 2: Buchwald-Hartwig Amination for Hole-Transporting Materials

The Buchwald-Hartwig amination is a powerful tool for constructing arylamine-containing molecules, which are widely used as hole-transporting materials (HTMs) in OLEDs and perovskite solar cells due to their electron-donating nature and ability to form stable amorphous films.[2][10]

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos) is highly effective for C-N bond formation. The ligand facilitates the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, making it a more potent nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to dissolve the reactants.

Experimental Protocol:

  • In a glovebox, combine this compound (1.0 eq), the desired secondary amine (e.g., diphenylamine, 1.1 eq), and sodium tert-butoxide (1.4 eq) in a Schlenk tube.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.08 eq).

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product via column chromatography.

Protocol 3: Williamson Ether Synthesis for Modifying the Hydroxyl Group

The Williamson ether synthesis is a straightforward and effective method for converting the hydroxyl group of this compound into an ether.[5][11] This can be used to attach alkyl or aryl groups to tune the material's solubility, processability, and electronic properties without altering the reactive bromo site for subsequent cross-coupling reactions.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.[4]

  • Alkylating Agent: A primary alkyl halide (e.g., iodomethane or benzyl bromide) is used as the electrophile. This reaction proceeds via an Sₙ2 mechanism, so primary halides are preferred to minimize competing elimination reactions.[5]

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for Sₙ2 reactions.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting ether by column chromatography.

Visualization of Workflows

Synthetic_Workflow cluster_0 Starting Material cluster_1 Functionalization Pathways cluster_2 Intermediate Products cluster_3 Application This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic acid, Pd catalyst, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine, Pd catalyst, Base Williamson Ether Synthesis Williamson Ether Synthesis This compound->Williamson Ether Synthesis Alkyl halide, Base Arylated Dibenzofuran Arylated Dibenzofuran Suzuki Coupling->Arylated Dibenzofuran Aminated Dibenzofuran (HTM) Aminated Dibenzofuran (HTM) Buchwald-Hartwig Amination->Aminated Dibenzofuran (HTM) Ether-functionalized Dibenzofuran Ether-functionalized Dibenzofuran Williamson Ether Synthesis->Ether-functionalized Dibenzofuran Organic Electronic Material Organic Electronic Material Arylated Dibenzofuran->Organic Electronic Material Aminated Dibenzofuran (HTM)->Organic Electronic Material Ether-functionalized Dibenzofuran->Organic Electronic Material

Caption: Synthetic pathways for functionalizing this compound.

Material Properties and Data Presentation

The electronic and photophysical properties of materials derived from this compound are critical to their performance in devices. The following table summarizes key parameters for representative dibenzofuran-based materials.

Material ClassExample StructureHOMO (eV)LUMO (eV)Triplet Energy (T₁) (eV)ApplicationReference
Hole Transport Material (HTM) tDBF-5.30-3.19-Perovskite Solar Cells[12][13]
Bipolar Host 4-DBFBI--3.06Blue TADF OLEDs[14]
Bipolar Host 5-DBFBI--2.96Blue TADF OLEDs[14]
Electron Transport Host CN-modified dibenzofuran-->3.0Blue TADF OLEDs[15]
Phosphine Oxide Host DBF(x)POPhCz(n)--~3.0Blue PHOLEDs[2]
High Triplet Energy Host Dibenzofuran-phosphine oxide--3.01Deep Blue PHOLEDs[3]

Fabrication of Organic Light-Emitting Diodes (OLEDs)

This section provides a detailed protocol for the fabrication of a multilayer OLED device using a dibenzofuran-based material as the host in the emissive layer. The process described is for vacuum thermal evaporation, a common technique for producing high-performance small-molecule OLEDs.[16][17][18]

Causality of Experimental Choices:

  • Substrate Cleaning: A pristine substrate surface is paramount for uniform film growth and to prevent short circuits. A multi-step cleaning process removes organic and inorganic contaminants.

  • Layered Structure: Each layer in the OLED stack has a specific function (hole injection, hole transport, emission, electron transport, electron injection) to ensure efficient charge injection, transport, and recombination within the emissive layer.[19]

  • Vacuum Deposition: High vacuum (typically < 10⁻⁶ Torr) is necessary to prevent contamination of the organic layers with oxygen and water, which can quench emission and degrade the materials. It also ensures a long mean free path for the evaporated molecules, leading to uniform film deposition.[18]

  • Deposition Rates: The rate of deposition affects the morphology of the thin films. Slow, controlled deposition rates (typically 0.5-2 Å/s) are used to create smooth, amorphous layers, which are beneficial for charge transport and device stability.

  • Encapsulation: Organic materials in OLEDs are sensitive to moisture and oxygen. Encapsulation with a UV-curable epoxy and a glass lid in an inert atmosphere is crucial for long-term device stability.

Experimental Protocol:

  • Substrate Preparation:

    • Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to increase the work function of the ITO and improve hole injection.

  • Vacuum Thermal Evaporation:

    • Immediately transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the organic and metal layers sequentially at a base pressure of < 5 x 10⁻⁷ Torr. The deposition rates should be monitored using a quartz crystal microbalance.

    • Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN at a rate of 0.5 Å/s.

    • Hole Transport Layer (HTL): Deposit 40 nm of NPB at a rate of 1.5 Å/s.

    • Emissive Layer (EML): Co-evaporate the dibenzofuran-based host material with a phosphorescent or TADF emitter. For example, co-deposit a 30 nm layer of a dibenzofuran host with 10 wt% of a blue TADF emitter at a total rate of 1.5 Å/s.

    • Electron Transport Layer (ETL): Deposit 30 nm of an electron-transporting material like TPBi at a rate of 1.5 Å/s.

    • Electron Injection Layer (EIL): Deposit 1 nm of lithium fluoride (LiF) at a rate of 0.2 Å/s.

    • Cathode: Deposit 100 nm of aluminum (Al) at a rate of 5 Å/s through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • Without breaking the vacuum, transfer the fabricated devices into an inert-atmosphere glovebox.

    • Apply a UV-curable epoxy around the perimeter of the active area and place a glass coverslip on top.

    • Cure the epoxy using a UV lamp.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

    • Measure the electroluminescence spectra and calculate the CIE coordinates using a spectrometer.

    • Determine the external quantum efficiency (EQE) from the luminance, current density, and emission spectrum.

OLED_Device_Architecture cluster_0 Device Stack Cathode (Al, 100 nm) Cathode (Al, 100 nm) EIL (LiF, 1 nm) EIL (LiF, 1 nm) Cathode (Al, 100 nm)->EIL (LiF, 1 nm) ETL (TPBi, 30 nm) ETL (TPBi, 30 nm) EIL (LiF, 1 nm)->ETL (TPBi, 30 nm) EML (Dibenzofuran Host + Emitter, 30 nm) EML (Dibenzofuran Host + Emitter, 30 nm) ETL (TPBi, 30 nm)->EML (Dibenzofuran Host + Emitter, 30 nm) HTL (NPB, 40 nm) HTL (NPB, 40 nm) EML (Dibenzofuran Host + Emitter, 30 nm)->HTL (NPB, 40 nm) HIL (HAT-CN, 10 nm) HIL (HAT-CN, 10 nm) HTL (NPB, 40 nm)->HIL (HAT-CN, 10 nm) Anode (ITO) Anode (ITO) HIL (HAT-CN, 10 nm)->Anode (ITO) Glass Substrate Glass Substrate Anode (ITO)->Glass Substrate

Caption: A typical multilayer OLED device architecture.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its dual reactive sites allow for precise tuning of molecular properties through established and reliable synthetic protocols. The strategic positioning of the bromo and hydroxyl groups on the rigid dibenzofuran core provides a robust platform for developing next-generation materials for high-performance OLEDs and other organic electronic devices. The protocols and data presented in these application notes serve as a foundational guide for researchers aiming to exploit the unique advantages of this precursor. Future work will undoubtedly explore more complex molecular architectures derived from this scaffold, further pushing the boundaries of efficiency, stability, and color purity in organic electronics.

References

Application Notes and Protocols for Assessing the Biological Activity of Brominated Dibenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Toxicological Significance of Brominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs) are a class of persistent organic pollutants (POPs) that have garnered significant toxicological interest due to their structural similarity to the highly toxic polychlorinated dibenzofurans (PCDFs) and dioxins.[1] These compounds can form as unintentional byproducts during the production and thermal degradation of brominated flame retardants (BFRs), which are widely used in plastics, textiles, and electronics.[2] Consequently, PBDFs are ubiquitously found in the environment, wildlife, and human tissues, raising concerns about their potential adverse health effects.[1][3]

The primary mechanism of toxicity for many PBDF congeners is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of a wide array of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1).[3] This "dioxin-like" activity can lead to a spectrum of toxicological endpoints, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity.[4] Beyond their dioxin-like effects, emerging evidence suggests that brominated compounds, including PBDFs, may also exert neurotoxic and endocrine-disrupting effects.[3][5]

This comprehensive guide provides detailed application notes and step-by-step protocols for assessing the biological activity of brominated dibenzofurans. The methodologies outlined herein are designed to be self-validating systems, emphasizing scientific integrity and providing researchers with the tools to generate robust and reproducible data.

I. Dioxin-Like Activity Assessment: Aryl Hydrocarbon Receptor (AhR) Activation

The cornerstone of assessing the dioxin-like toxicity of PBDFs is to quantify their ability to activate the AhR signaling pathway. This is most commonly achieved through in vitro reporter gene assays.

Signaling Pathway: AhR-Mediated Gene Expression

Upon binding a ligand such as a PBDF congener, the cytosolic AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). This binding initiates the transcription of target genes, most notably CYP1A1.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBDD_F PBDD/F AhR_complex AhR-Hsp90-XAP2 PBDD_F->AhR_complex Binding AhR_PBDD_F AhR-PBDD/F AhR_complex->AhR_PBDD_F Translocation DRE DRE AhR_PBDD_F->DRE Dimerization with ARNT & Binding ARNT ARNT ARNT->DRE Gene Target Gene (e.g., CYP1A1) DRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein (e.g., CYP1A1) mRNA->Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Protocol 1: Dioxin-Responsive Chemical-Activated Luciferase Gene Expression (DR-CALUX®) Bioassay

The DR-CALUX® bioassay is a highly sensitive and specific reporter gene assay for detecting dioxin-like compounds. It utilizes a genetically modified cell line (e.g., H4IIE rat hepatoma cells) that contains a luciferase reporter gene under the control of DREs.[1]

Materials:

  • DR-CALUX® cell line (e.g., H4IIE-luc)

  • Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates (white, clear bottom)

  • Test compounds (PBDF congeners) and reference standard (2,3,7,8-TCDD) dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture DR-CALUX® cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh medium to a final concentration of 1.5 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Exposure:

    • Prepare serial dilutions of the PBDF test compounds and the 2,3,7,8-TCDD standard in the appropriate solvent. The final solvent concentration in the assay wells should not exceed 0.5% to avoid cytotoxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of the test compound or standard. Include solvent controls.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 50 µL of luciferase assay reagent to each well.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Construct a dose-response curve for the 2,3,7,8-TCDD standard.

  • Determine the EC50 (half-maximal effective concentration) for each PBDF congener.

  • Calculate the Relative Potency (REP) for each congener relative to 2,3,7,8-TCDD using the following formula:

    • REP = EC50 (2,3,7,8-TCDD) / EC50 (PBDF congener)

Protocol 2: Ethoxyresorufin-O-Deethylase (EROD) Assay

The EROD assay measures the catalytic activity of CYP1A1, a downstream target of AhR activation. This enzymatic assay provides a functional measure of the biological response to AhR agonists.[6]

Materials:

  • H4IIE cells (or other suitable cell line)

  • Cell culture medium, 96-well plates, and test compounds (as in Protocol 1)

  • EROD reaction buffer (e.g., Tris-HCl buffer with MgSO4)

  • 7-Ethoxyresorufin (substrate)

  • NADPH (cofactor)

  • Resorufin standard

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 from the DR-CALUX® protocol.

  • EROD Assay:

    • After the 24-hour incubation with test compounds, remove the medium and wash the cells with PBS.

    • Add 50 µL of EROD reaction buffer containing 7-ethoxyresorufin to each well.

    • Initiate the reaction by adding 50 µL of NADPH solution to each well.

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), protected from light.

    • Stop the reaction by adding 50 µL of acetonitrile.

    • Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

Data Analysis:

  • Generate a resorufin standard curve to quantify the amount of product formed.

  • Calculate the EROD activity (pmol resorufin/min/mg protein).

  • Determine the EC50 for CYP1A1 induction for each PBDF congener.

  • Calculate the REP relative to 2,3,7,8-TCDD.

II. Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of PBDFs to distinguish specific mechanisms of toxicity from general cell death and to determine appropriate concentration ranges for mechanistic assays.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Target cell line (e.g., SH-SY5Y for neurotoxicity, HepG2 for hepatotoxicity)

  • Cell culture medium, 96-well plates, and test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Exposure:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, expose the cells to a range of concentrations of the PBDF congeners for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the solvent control.

  • Determine the IC50 (half-maximal inhibitory concentration) for each PBDF congener.

III. Neurotoxicity Assessment

Evidence suggests that brominated flame retardants and related compounds can be neurotoxic.[3] In vitro assays using neuronal cell models can provide valuable insights into the potential neurotoxic effects of PBDFs.

Protocol 4: Neurite Outgrowth Assay

This assay assesses the ability of a compound to interfere with the growth and extension of neurites, a critical process in neuronal development and function.[8]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

  • Differentiation medium (e.g., containing retinoic acid for SH-SY5Y cells)

  • Cell culture plates (coated with an appropriate substrate like poly-L-lysine or laminin)

  • Test compounds

  • Fixation and staining reagents (e.g., paraformaldehyde and antibodies against neuronal markers like β-III tubulin)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding and Differentiation:

    • Seed neuronal cells on coated plates.

    • Induce differentiation according to the specific cell line protocol.

  • Compound Exposure:

    • Expose the differentiating or differentiated neurons to non-cytotoxic concentrations of PBDFs for a specified duration (e.g., 48-72 hours).

  • Staining and Imaging:

    • Fix the cells and perform immunocytochemistry to visualize neurons and their neurites.

    • Acquire images using a high-content imaging system or fluorescence microscope.

Data Analysis:

  • Use automated image analysis software to quantify neurite length, number of branches, and number of neurites per cell.

  • Compare the results from treated cells to solvent controls to identify significant effects on neurite outgrowth.

IV. Endocrine Disruption Assessment

Some brominated compounds have been shown to interfere with the endocrine system.[5] Standardized in vitro assays, such as those outlined in the OECD guidelines, can be used to screen for potential endocrine-disrupting activity of PBDFs.

Protocol 5: Estrogen Receptor Transactivation Assay (OECD TG 455)

This assay determines if a chemical can act as an agonist or antagonist of the estrogen receptor alpha (ERα).[9][10]

Materials:

  • Stably transfected cell line expressing human ERα and a luciferase reporter gene (e.g., HeLa-9903)

  • Cell culture medium and 96-well plates

  • Test compounds, reference estrogen (17β-estradiol), and reference anti-estrogen (e.g., fulvestrant)

  • Luciferase assay reagents and luminometer

Procedure (Agonist Mode):

  • Cell Seeding and Compound Exposure: Follow a similar procedure as in the DR-CALUX® assay, exposing the cells to a range of concentrations of the PBDF congeners.

  • Luciferase Assay: Measure luciferase activity as described previously.

Data Analysis (Agonist Mode):

  • Compare the luciferase induction by the test compound to that of the reference estrogen.

  • A compound is considered an ER agonist if it induces a dose-dependent increase in luciferase activity.

Protocol 6: Androgen Receptor Transactivation Assay (OECD TG 458)

This assay assesses the potential of a chemical to act as an agonist or antagonist of the androgen receptor (AR).[11][12]

Materials:

  • Stably transfected cell line expressing human AR and a luciferase reporter gene (e.g., AR-CALUX®, AR-EcoScreen™)

  • Cell culture medium and 96-well plates

  • Test compounds, reference androgen (e.g., dihydrotestosterone), and reference anti-androgen (e.g., flutamide)

  • Luciferase assay reagents and luminometer

Procedure and Data Analysis:

  • The procedure and data analysis are analogous to the estrogen receptor transactivation assay, but with the appropriate reference compounds for the androgen receptor.

V. Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of selected brominated dibenzofuran congeners. It is important to note that these values can vary depending on the specific assay conditions and cell line used.

PBDF Congener Assay Endpoint Value Reference
2,3,7,8-TBDDDR-CALUX®REP0.76 - 0.99[13][14]
1,2,3,7,8-PeBDFIn vitro AhR bindingREP~0.1[4]
2,3,4,7,8-PeBDFEROD inductionREP~0.5[4]

VI. Sample Preparation and Handling

Due to their lipophilic nature and low aqueous solubility, proper handling and preparation of PBDFs are critical for obtaining accurate and reproducible results in cell-based assays.

Recommendations:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent. Ensure the final concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Stock Solutions: Prepare high-concentration stock solutions in the chosen solvent. Store these solutions at -20°C or -80°C in glass vials to prevent adsorption to plastic.

  • Working Solutions: Prepare fresh serial dilutions of the working solutions from the stock solution for each experiment.

  • Vortexing: Thoroughly vortex solutions before and during dilutions to ensure homogeneity.

  • Safety Precautions: PBDFs are potentially hazardous compounds. Handle them in a certified chemical fume hood using appropriate personal protective equipment (gloves, lab coat, and safety glasses).

VII. Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the comprehensive assessment of the biological activity of brominated dibenzofurans. By employing a suite of in vitro assays targeting different mechanisms of toxicity, researchers can gain a deeper understanding of the potential risks these environmental contaminants pose to human health.

Future research should focus on expanding the toxicological database for a wider range of PBDF congeners, particularly for non-dioxin-like endpoints such as neurotoxicity and endocrine disruption. The development and validation of high-throughput screening methods will be crucial for prioritizing congeners for further in-depth toxicological evaluation. Furthermore, integrating in vitro data with in silico modeling and in vivo studies will be essential for a comprehensive risk assessment of this important class of environmental pollutants.

VIII. References

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  • EURL ECVAM. (2015). DB-ALM Method Summary n° 455: Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. --INVALID-LINK--

  • IITR. (n.d.). OECD 455: Estrogen receptor transcriptional activation (ERTA). --INVALID-LINK--

  • OECD. (2020). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. --INVALID-LINK--

  • IITR. (n.d.). OECD 458: Androgen receptor transcriptional activation (ARTA - AR Calux®). --INVALID-LINK--

  • National Center for Advancing Translational Sciences. (n.d.). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. --INVALID-LINK--

  • Policy Commons. (2021). OECD 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. --INVALID-LINK--

  • OECD. (2020). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. --INVALID-LINK--

  • OECD. (2021). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. --INVALID-LINK--

  • Molecular Devices. (n.d.). Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Monitoring neurite morphology and synapse formation in primary neurons for neurotoxicity assessments and drug screening. --INVALID-LINK--

  • EURL ECVAM. (n.d.). Transactivation assay for detection of androgenic activity of chemicals. --INVALID-LINK--

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. --INVALID-LINK--

  • Harrill, J. A., et al. (2010). Use of high content image analysis to detect chemical-induced changes in synaptogenesis in vitro. Toxicology in Vitro, 24(8), 2175-2185. --INVALID-LINK--

  • WHO. (1998). Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205). --INVALID-LINK--

  • Samara, F., et al. (2010). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. Environment International, 36(5), 447-453. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Neurite Outgrowth Assay Kit. --INVALID-LINK--

  • CDC. (2012). PCDDs,PCDFs,cPCBs, PBDDs and PBDFs in Serum. --INVALID-LINK--

  • Benchchem. (n.d.). Protocol for In Vitro Assessment of 3-CMC Neurotoxicity in SH-SY5Y Cells. --INVALID-LINK--

  • Popova, D. (2016). In vitro cellular models for neurotoxicity studies. --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Neurotoxicity Studies of 5,6-Dihydroxy-8-aminoquinoline. --INVALID-LINK--

  • Le, T. H., et al. (2021). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. International Journal of Molecular Sciences, 22(18), 9833. --INVALID-LINK--

  • van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences, 133(2), 197-208. --INVALID-LINK--

  • Croes, K., et al. (2012). EC50 and REP values for chlorinated and brominated dioxins and biphenyls. --INVALID-LINK--

  • Wang, Y., et al. (2022). Analytical methodologies for PBDD/F analysis in various matrices. --INVALID-LINK--

  • Harrill, J. A., et al. (2022). Integrating Data From In Vitro New Approach Methodologies for Developmental Neurotoxicity. Toxicological Sciences, 186(1), 136-151. --INVALID-LINK--

  • Johansson, Y. (2024). In vitro and in silico approach methods for developmental neurotoxicity assessment. --INVALID-LINK--

  • Lee, J., et al. (2021). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. International Journal of Molecular Sciences, 22(17), 9205. --INVALID-LINK--

  • Cramer, T., et al. (2024). Protocol for in vivo analysis of pre- and post-synaptic protein function in mice. STAR Protocols, 5(2), 102996. --INVALID-LINK--

  • Turan, V. I., & Kalkay, A. (2011). Cell-based assays for screening androgen receptor ligands. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-839. --INVALID-LINK--

  • Behnisch, P. A., et al. (2003). Brominated dioxin-like compounds: in vitro assessment in comparison to classical dioxin-like compounds and other polyaromatic compounds. Environment International, 29(6), 821-833. --INVALID-LINK--

  • Kleinstreuer, N. C., et al. (2017). Development and Validation of a Computational Model for Androgen Receptor Activity. Chemical Research in Toxicology, 30(4), 946-959. --INVALID-LINK--

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  • Weber, R., & Kuch, B. (2003). Formation of PBDD/F from PBDE in electronic waste in recycling processes and under simulated extruding conditions. Organohalogen Compounds, 61, 239-242. --INVALID-LINK--

  • Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157-173. --INVALID-LINK--

  • Fern, M. J., et al. (2021). Polybrominated dibenzo-p-dioxins and furans (PBDD/Fs): Contamination in food, humans and dietary exposure. Environment International, 149, 106395. --INVALID-LINK--

  • Kleinstreuer, N. C., et al. (2018). Selecting a minimal set of androgen receptor assays for screening chemicals. --INVALID-LINK--

  • NICEATM. (n.d.). Evaluation of Androgen Receptor Antagonists. --INVALID-LINK--

  • Ferramosca, A., & Zara, V. (2022). Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction. International Journal of Molecular Sciences, 23(19), 11783. --INVALID-LINK--

References

Application Notes & Protocols: High-Throughput Screening Assays for Dibenzofuran Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dibenzofuran Scaffold

Dibenzofuran, a heterocyclic organic compound composed of a central furan ring fused to two benzene rings, represents a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and aromatic nature provide an excellent framework for the development of small molecules with diverse pharmacological activities.[2] Natural and synthetic dibenzofuran derivatives have demonstrated a wide range of biological effects, including potent anticancer, antibacterial, and anti-inflammatory properties, making them attractive starting points for drug discovery campaigns.[1][3] A notable application is the development of dibenzofuran derivatives as kinase inhibitors, a critical class of targets in oncology and immunology.[3][4]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify novel bioactive "hits".[5] This guide provides detailed application notes and protocols for designing and executing HTS campaigns for dibenzofuran libraries, focusing on both biochemical and cell-based assay formats. We will delve into the causality behind experimental choices, provide self-validating protocols, and address potential challenges specific to the dibenzofuran chemotype.

Part 1: Strategic Assay Selection for Dibenzofuran Libraries

The choice of HTS assay is paramount and depends on the biological question being addressed. For dibenzofuran libraries, two primary screening strategies are particularly relevant: target-based biochemical assays and cell-based phenotypic screens.

  • Biochemical Assays: These assays are ideal when a specific molecular target, such as a kinase or protease, has been identified. They offer a direct measure of the interaction between the compound and the target protein. Homogeneous assays, where all components are mixed in a single well, are preferred for HTS due to their simplicity and amenability to automation.[6] Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) are industry standards for their robustness and reduced interference from fluorescent compounds.[7][8]

  • Cell-Based Assays: These assays provide a more physiologically relevant context by assessing the effect of compounds on living cells.[9] They can be used for phenotypic screening, where the molecular target may not be known, or to assess downstream functional consequences of target engagement. A crucial initial screen for any compound library is a cytotoxicity assay to flag compounds that are broadly toxic and to determine appropriate concentration ranges for subsequent functional assays.[9]

Below, we provide detailed protocols for a biochemical kinase inhibition assay and a general cell-based cytotoxicity assay, both highly applicable to the screening of dibenzofuran libraries.

Part 2: Biochemical Screening: HTRF Kinase Inhibition Assay

Rationale: Given that dibenzofuran derivatives have shown promise as kinase inhibitors, a primary HTS campaign to identify novel inhibitors of a specific kinase is a logical starting point.[3] The HTRF KinEASE™ platform provides a robust, universal method for assaying serine/threonine and tyrosine kinases.[7][10] This assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated, the two fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.[7]

HTRF Kinase Assay Workflow

HTRF_Kinase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Dibenzofuran Library Plate (384-well) Dispense_Cmpd Dispense Compounds (e.g., 50 nL) Compound_Plate->Dispense_Cmpd Reagent_Prep Prepare Kinase, Substrate, ATP, and HTRF Reagents Add_Kinase Add Kinase Solution Reagent_Prep->Add_Kinase Add_Sub_ATP Add Substrate/ATP Mix to Initiate Reaction Reagent_Prep->Add_Sub_ATP Add_Detection Add HTRF Detection Reagents Reagent_Prep->Add_Detection Pre_Incubate Pre-incubate Compound + Kinase Add_Kinase->Pre_Incubate Pre_Incubate->Add_Sub_ATP Incubate_Rxn Incubate for Kinase Reaction Add_Sub_ATP->Incubate_Rxn Incubate_Rxn->Add_Detection Incubate_Detect Incubate for Signal Development Add_Detection->Incubate_Detect Read_Plate Read Plate on HTRF-compatible Reader Incubate_Detect->Read_Plate Data_Analysis Calculate % Inhibition and Z'-factor Read_Plate->Data_Analysis Hit_Selection Identify Hits Data_Analysis->Hit_Selection

Caption: HTRF Kinase Assay Workflow Diagram.

Detailed Protocol: HTRF Kinase Inhibition Assay

This protocol is a template and should be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest

  • KinEASE™ STK or TK substrate (biotinylated) (Cisbio)

  • ATP (Adenosine 5'-triphosphate)

  • HTRF® KinEASE™ detection reagents (Europium-labeled antibody and Streptavidin-XL665) (Cisbio)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT)

  • Stop Buffer (Detection buffer containing EDTA)

  • Dibenzofuran library in 384-well plates (e.g., 10 mM in DMSO)

  • Low-volume, white 384-well assay plates (e.g., Greiner Bio-One)

  • HTRF-compatible plate reader (e.g., PHERAstar, EnVision)

Procedure (384-well format, 20 µL final volume):

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer ~50 nL of each dibenzofuran compound from the library stock plate to the assay plate. This results in a final screening concentration of 10 µM (assuming a 20 µL final assay volume). Also, plate DMSO only for negative controls (0% inhibition) and a known inhibitor for the target kinase as a positive control (100% inhibition).

  • Enzyme Addition: Prepare the kinase solution in assay buffer at 4X the final desired concentration. Add 5 µL of this solution to each well of the assay plate containing the compounds.

  • Compound-Enzyme Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a 2X solution of the substrate and ATP in assay buffer. The optimal concentrations of substrate and ATP should be at or near their respective Km values, determined during assay development.[11] Add 10 µL of this mixture to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Detection: Prepare the HTRF detection reagents in stop buffer according to the manufacturer's instructions. Add 5 µL of this detection mix to each well. This stops the kinase reaction (due to EDTA chelating Mg²⁺) and initiates the detection process.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the detection complex to form and the HTRF signal to stabilize.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader using the appropriate excitation (320 or 340 nm) and emission (620 nm for cryptate and 665 nm for XL665) wavelengths.

Data Analysis: The HTRF signal is typically expressed as a ratio of the acceptor emission (665 nm) to the donor emission (620 nm), multiplied by 10,000.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

  • Assay Quality Control: The Z'-factor should be calculated for each plate to assess the quality and robustness of the assay. A Z'-factor ≥ 0.5 is considered excellent for HTS.[12] Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|

Part 3: Cell-Based Screening: Resazurin Cytotoxicity Assay

Rationale: Before committing to more complex and expensive functional assays, it is crucial to assess the general cytotoxicity of the dibenzofuran library. This allows for the early identification of compounds that are toxic to all cells, which are generally not desirable as therapeutic candidates. The resazurin (AlamarBlue) assay is a simple, robust, and cost-effective method for measuring cell viability.[9][13] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.[13]

Resazurin Cytotoxicity Assay Workflow

Resazurin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Culture Cells Seed_Cells Seed Cells into 384-well Plate Cell_Culture->Seed_Cells Compound_Plate Dibenzofuran Library Plate Add_Cmpd Add Compounds Compound_Plate->Add_Cmpd Incubate_Attach Incubate (24h) for Cell Attachment Seed_Cells->Incubate_Attach Incubate_Attach->Add_Cmpd Incubate_Cmpd Incubate with Compounds (e.g., 48-72h) Add_Cmpd->Incubate_Cmpd Add_Resazurin Add Resazurin Reagent Incubate_Cmpd->Add_Resazurin Incubate_Res Incubate (1-4h) Add_Resazurin->Incubate_Res Read_Fluorescence Read Fluorescence (Ex: 560nm, Em: 590nm) Incubate_Res->Read_Fluorescence Data_Analysis Calculate % Viability Read_Fluorescence->Data_Analysis Hit_Selection Identify Cytotoxic Hits Data_Analysis->Hit_Selection

Caption: Resazurin Cytotoxicity Assay Workflow Diagram.

Detailed Protocol: Resazurin Cytotoxicity Assay

Materials:

  • Human cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)[13]

  • Dibenzofuran library in 384-well plates

  • Clear-bottom, black-walled 384-well tissue culture-treated plates

  • A known cytotoxic compound (e.g., staurosporine) for positive control

  • Fluorescence plate reader

Procedure (384-well format):

  • Cell Seeding: Harvest and count cells. Dilute the cells in complete medium to the desired seeding density (e.g., 1,000-5,000 cells per well). Dispense 40 µL of the cell suspension into each well of the 384-well plate.

  • Cell Attachment: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Addition: Add ~50 nL of compounds from the dibenzofuran library to the cell plates. Include wells with DMSO only (negative control, 100% viability) and a positive control cytotoxic agent.

  • Incubation with Compounds: Return the plates to the incubator for 48-72 hours.

  • Resazurin Addition: Prepare a working solution of resazurin in complete medium. Add 10 µL of the resazurin solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C. The optimal incubation time should be determined during assay development to ensure the signal is within the linear range of detection.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.[13]

Data Analysis:

  • Percent Viability Calculation: % Viability = 100 * (Signal_compound - Signal_no_cell_ctrl) / (Signal_DMSO_ctrl - Signal_no_cell_ctrl)

  • Hit Criteria: Compounds that reduce cell viability below a certain threshold (e.g., 50%) are considered cytotoxic hits. These can then be deprioritized or flagged for further investigation depending on the project goals.

Part 4: Managing Dibenzofuran-Specific Challenges & Hit Validation

Screening campaigns can be plagued by false positives.[14] For dibenzofuran libraries, specific chemical properties may contribute to assay interference.

Potential Liabilities of the Dibenzofuran Scaffold:

Potential Issue Causality & Explanation Mitigation & Triage Strategy
Poor Aqueous Solubility The planar, aromatic dibenzofuran core is hydrophobic, leading to low solubility in aqueous assay buffers.[15] This can cause compound precipitation or aggregation, leading to non-specific inhibition.[16]- Screen at the lowest feasible concentration (e.g., 1-10 µM).- Include detergents (e.g., 0.01% Triton X-100) in biochemical assay buffers.- Visually inspect plates for precipitation.- Perform nephelometry or dynamic light scattering on hits to detect aggregation.
Fluorescence Interference Aromatic, conjugated ring systems like dibenzofuran can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of assay reagents.[17] This can lead to false positive or false negative results in fluorescence-based assays.- For fluorescence intensity assays, perform a pre-read of the compound plate before adding reagents.- Use time-resolved fluorescence (TRF) assays like HTRF, which minimize interference from short-lived background fluorescence.[6]- Run counter-screens in the absence of the target enzyme to identify compounds that directly interfere with the detection system.[14]
Redox Cycling Some heterocyclic compounds can undergo redox cycling in the presence of reducing agents (like DTT, common in biochemical buffers), generating reactive oxygen species (ROS) that can non-specifically inhibit enzymes.[18]- Perform counter-screens in the presence and absence of DTT.- Use an orthogonal assay with a different detection modality (e.g., a label-free binding assay like SPR) to confirm hits.[14]
A Self-Validating Hit Triage Workflow

A robust hit validation cascade is essential to eliminate artifacts and confirm that hits are genuine modulators of the target.[14]

Hit_Validation_Workflow HTS Primary HTS (e.g., 10 µM single concentration) Reconfirm Re-test Active Compounds in Primary Assay HTS->Reconfirm Dose_Response Generate IC50/EC50 Curves Reconfirm->Dose_Response Counter_Screens Interference Counter-Screens (e.g., no enzyme, technology-specific) Dose_Response->Counter_Screens Eliminate Artifacts Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA, SPR, Thermal Shift) Counter_Screens->Orthogonal_Assay Confirm On-Target Activity Cellular_Activity Secondary Cellular Assays (Target Engagement, Phenotypic) Orthogonal_Assay->Cellular_Activity Confirm Cellular Efficacy SAR_Expansion Structure-Activity Relationship (SAR) by Analogue Purchase/Synthesis Cellular_Activity->SAR_Expansion Validated_Hit Validated Hit Series SAR_Expansion->Validated_Hit

Caption: Hit Validation Workflow.

Key Validation Steps:

  • Hit Confirmation: Re-test all primary hits in the original assay to confirm activity.[19]

  • Dose-Response Analysis: Generate 8- to 10-point concentration-response curves to determine potency (IC₅₀/EC₅₀) and assess the quality of the curve.

  • Interference Counter-Screens: As outlined in the table above, perform assays to specifically identify compounds that interfere with the assay technology.[14][18]

  • Orthogonal Assays: Confirm hits in a secondary assay that uses a different detection technology. For a kinase inhibitor hit from an HTRF assay, a suitable orthogonal assay could be an AlphaLISA assay, a thermal shift assay, or a label-free binding assay like Surface Plasmon Resonance (SPR).[14]

  • SAR Analysis: Purchase or synthesize close analogs of confirmed hits to begin establishing a structure-activity relationship (SAR). Consistent activity within a chemical series increases confidence in the hit.[14]

By employing a strategic combination of robust primary assays and a rigorous hit validation cascade, researchers can successfully navigate the complexities of screening dibenzofuran libraries to uncover novel, therapeutically relevant lead compounds.

References

Application Notes and Protocols for the Synthesis of 1-bromo-dibenzofuran-4-ol Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dibenzofuran Scaffold

The dibenzofuran framework is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. These molecules exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The rigid, planar structure of the dibenzofuran core provides an excellent scaffold for the precise spatial arrangement of functional groups, making it an attractive target for medicinal chemists. Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how specific structural modifications of a lead compound affect its biological activity. By systematically altering the substituents on the dibenzofuran ring, researchers can optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for the synthesis of 1-bromo-dibenzofuran-4-ol, a key intermediate for the generation of a library of analogues for SAR studies. The strategic placement of a bromine atom at the 1-position and a hydroxyl group at the 4-position offers two versatile handles for chemical diversification. The bromine atom can be readily functionalized through various cross-coupling reactions, while the hydroxyl group allows for etherification, esterification, and other modifications.

Proposed Synthetic Strategy for this compound

The synthesis of the target compound, this compound, can be achieved through a multi-step sequence. A plausible and efficient route involves the initial construction of the dibenzofuran-4-ol core, followed by selective bromination at the 1-position.

Part 1: Synthesis of the Dibenzofuran-4-ol Core

A robust method for the construction of the dibenzofuran skeleton is the intramolecular Ullmann condensation. This copper-catalyzed reaction forms the key C-O bond to close the furan ring.

dot

Caption: Proposed synthetic workflow for the dibenzofuran-4-ol core.

Protocol 1: Synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one

This protocol is adapted from a similar synthesis of dibenzofuran derivatives.

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-cyclohexanedione (1.2 equivalents), potassium carbonate (2.5 equivalents), L-proline (0.2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous acetonitrile as the solvent.

  • To this suspension, add the starting o-dihalobenzene (1 equivalent), for example, o-bromoiodobenzene.

  • Heat the reaction mixture at 90-110 °C for 24-36 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3,4-dihydrodibenzo[b,d]furan-1(2H)-one.

Protocol 2: Oxidation to Dibenzofuran-1-ol

  • In a round-bottom flask, dissolve the 3,4-dihydrodibenzo[b,d]furan-1(2H)-one (1 equivalent) in 1,4-dioxane.

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equivalents) to the solution.

  • Heat the mixture to reflux (around 100-110 °C) and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain dibenzofuran-1-ol.

Note on Isomer Specificity : The described protocol leads to dibenzofuran-1-ol. To obtain the desired dibenzofuran-4-ol, a different starting material or a different synthetic strategy might be necessary. An alternative approach would be an intramolecular cyclization of a suitably substituted 2-phenoxy-phenol derivative.

Part 2: Selective Bromination to this compound

The final step is the selective bromination of the dibenzofuran-4-ol core at the 1-position. The hydroxyl group is an activating group, and the positions ortho and para to it are susceptible to electrophilic substitution.

Protocol 3: Bromination of Dibenzofuran-4-ol

  • Dissolve dibenzofuran-4-ol (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution. The use of NBS allows for a more controlled bromination compared to liquid bromine.

  • Allow the reaction to stir at a low temperature and then warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis of Analogues for SAR Studies

The this compound scaffold is now ready for diversification to build a library of analogues for SAR studies.

dot

Caption: Diversification of the this compound scaffold.

Functionalization at the 1-position via Suzuki Coupling

The bromine atom at the 1-position is a versatile handle for introducing a wide variety of aryl and heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 1-aryl-dibenzofuran-4-ol analogue.

Modification of the 4-hydroxyl group

The hydroxyl group at the 4-position can be readily converted into ethers or esters to probe the effect of modifying this position on biological activity.

Protocol 5: O-Alkylation (Etherification)

  • Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetone.

  • Add a base, for example, potassium carbonate or cesium carbonate (1.5-2 equivalents).

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents).

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography to yield the 4-alkoxy-dibenzofuran analogue.

Characterization of Synthesized Analogues

The identity and purity of all synthesized compounds should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Structure-Activity Relationship (SAR) Studies: A Framework for Analysis

Once a library of this compound analogues has been synthesized and characterized, their biological activity can be evaluated in relevant assays. The following table provides a hypothetical framework for organizing the SAR data.

Analogue R¹ (at C1) R² (at C4) Biological Activity (e.g., IC₅₀) Notes
Core -Br-OHBaseline activity of the core scaffold.
A1 -Phenyl-OHEffect of a simple aryl substituent.
A2 -4-Methoxyphenyl-OHImpact of an electron-donating group on the aryl ring.
A3 -4-Trifluoromethylphenyl-OHImpact of an electron-withdrawing group on the aryl ring.
A4 -Pyridin-3-yl-OHIntroduction of a heteroaromatic ring.
B1 -Br-OCH₃Effect of masking the hydroxyl group.
B2 -Br-OCH₂PhIntroduction of a bulky benzyloxy group.
C1 -Phenyl-OCH₃Combined effect of modifications at both positions.

By systematically analyzing the biological activity data in the context of the structural modifications, researchers can deduce key SAR trends. For instance, one might find that electron-withdrawing groups at the 1-position enhance activity, while bulky substituents at the 4-position are detrimental. This information is invaluable for the rational design of the next generation of more potent and selective compounds.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-bromo-dibenzofuran-4-ol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from reaction mixtures. Our approach is grounded in established chemical principles and practical, field-proven techniques to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Challenge: The Nature of this compound and Its Impurities

This compound is a functionalized aromatic compound, and its purification is often complicated by the presence of structurally similar impurities. The phenolic hydroxyl group imparts acidic properties and increases polarity, while the bromine atom adds to the molecular weight and can direct the formation of regioisomeric byproducts during synthesis.

Common synthetic routes, such as the bromination of dibenzofuran-4-ol or multi-step sequences involving Ullmann-type couplings, can introduce a variety of impurities. Understanding the likely contaminants is the first step toward designing an effective purification strategy.

Potential Impurities:

  • Starting Materials: Unreacted dibenzofuran-4-ol is a common impurity.

  • Regioisomers: Bromination can occur at other positions on the aromatic rings, leading to isomeric impurities.

  • Polybrominated Species: Over-bromination can result in the formation of di- or tri-brominated dibenzofuranols.

  • Reaction Byproducts: Depending on the synthesis, byproducts from side reactions may be present.

  • Residual Reagents and Solvents: Catalysts, excess brominating agents, and reaction solvents can contaminate the crude product.

II. Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue. How can I get it to crystallize?

A1: A dark, oily product often indicates the presence of colored impurities and residual solvent. Before attempting crystallization, it is advisable to perform a preliminary purification. Consider dissolving the crude material in a suitable solvent like dichloromethane or ethyl acetate and washing it with a dilute solution of sodium bisulfite to remove residual bromine, which can cause coloration. Subsequent washes with brine and drying over anhydrous sodium sulfate can remove aqueous and polar impurities. If the material is still oily, a quick filtration through a short plug of silica gel, eluting with a non-polar solvent to remove highly non-polar impurities, followed by a more polar solvent to elute your product, can be effective.

Q2: I'm having trouble finding a good single solvent for recrystallization. What should I try?

A2: It is common for a single solvent to not be ideal for recrystallization. A mixed-solvent system is often more effective. A good starting point is to dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble, like ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like hexane or water) until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This technique often yields high-quality crystals.[1]

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate is often indicative of an acidic compound interacting strongly with the silica gel, which is also acidic. Since this compound is a phenol and thus acidic, this is a common issue. To resolve this, you can add a small amount of acetic acid or formic acid (typically 0.5-2%) to your TLC mobile phase. This will protonate the silica surface and the phenolic hydroxyl group, reducing the strong interaction and leading to more defined spots.[2][3]

Q4: How can I differentiate between the desired this compound and its regioisomers during purification?

A4: The separation of regioisomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) is often more effective than standard column chromatography for this purpose. A biphenyl or pentafluorophenyl (F5) stationary phase can provide different selectivity for aromatic isomers compared to a standard C18 column.[4][5] For column chromatography, using a less polar solvent system and a high-surface-area silica gel can improve resolution. Careful fraction collection and analysis by TLC or LC-MS are crucial.

III. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Symptom: A significantly lower than expected amount of pure product is recovered after column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Product is irreversibly adsorbed onto the silica gel. 1. Deactivate the silica gel: Prepare a slurry of silica gel in the mobile phase containing 1-2% triethylamine or pyridine before packing the column. 2. Use an alternative stationary phase: Consider using alumina (neutral or basic) or a polymer-based stationary phase.Phenolic compounds can strongly adsorb to the acidic silica surface, leading to poor recovery. A basic modifier will compete for the active sites on the silica.
Product co-elutes with a major impurity. 1. Optimize the mobile phase: Perform a thorough TLC analysis with various solvent systems to find one that provides better separation. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane). 2. Use a different stationary phase: A different stationary phase like alumina or a bonded phase (e.g., diol, cyano) may offer different selectivity.The polarity of the mobile phase directly influences the retention of the compounds. Fine-tuning the solvent system can exploit subtle differences in the polarity of your product and the impurity.
Product is unstable on silica gel. 1. Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography). 2. Use a less acidic stationary phase: Consider using neutral silica gel or alumina.Some organic molecules can degrade on the acidic surface of silica gel, especially over extended periods.
Issue 2: Persistent Colored Impurities in the Final Product

Symptom: The isolated this compound is off-white, yellow, or brown, even after chromatography or recrystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Oxidation of the phenolic hydroxyl group. 1. Work under an inert atmosphere: Perform purification steps under nitrogen or argon if possible. 2. Add an antioxidant: A small amount of a radical scavenger like BHT (butylated hydroxytoluene) can be added during workup and storage.Phenols are susceptible to oxidation, which can form highly colored quinone-type impurities.
Residual bromine or brominating agent. 1. Aqueous wash: Wash the crude product solution with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.These reducing agents will react with and neutralize any remaining elemental bromine.
Formation of charge-transfer complexes. 1. Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal.Activated charcoal has a high surface area and can adsorb colored impurities and charge-transfer complexes.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your specific reaction mixture.

1. Preparation of the Column:

  • Select a column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the initial, less polar mobile phase.
  • Pack the column with the slurry, ensuring no air bubbles are trapped.
  • Equilibrate the column by running the mobile phase through it until the baseline is stable.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).
  • Collect fractions and monitor their composition by TLC.
  • Combine the fractions containing the pure product.

4. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • Dry the resulting solid under high vacuum to remove any residual solvent.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification cluster_final Final Product prep_column Prepare Silica Gel Column prep_sample Prepare Sample (Dry or Wet Loading) prep_column->prep_sample run_elution Elute with Gradient Solvent System prep_sample->run_elution run_collect Collect Fractions run_elution->run_collect run_tlc Monitor Fractions by TLC run_collect->run_tlc run_tlc->run_elution post_combine Combine Pure Fractions run_tlc->post_combine post_evap Evaporate Solvent post_combine->post_evap post_dry Dry Under High Vacuum post_evap->post_dry final_product Pure this compound post_dry->final_product G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHSO3 wash, brine wash) start->workup is_solid Is the product a solid? workup->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes oily_product Oily/Impure Solid is_solid->oily_product No is_pure_recryst Is the product pure by TLC/NMR? recrystallize->is_pure_recryst column Column Chromatography is_pure_recryst->column No final_product Pure Product is_pure_recryst->final_product Yes is_pure_column Is the product pure by TLC/NMR? column->is_pure_column hplc Preparative HPLC is_pure_column->hplc No (e.g., inseparable isomers) is_pure_column->final_product Yes hplc->final_product oily_product->column

References

Technical Support Center: Overcoming Poor Solubility of 1-bromo-dibenzofuran-4-ol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-bromo-dibenzofuran-4-ol. This document provides in-depth troubleshooting advice, validated protocols, and expert insights for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to help you achieve reliable and reproducible results in your biological and chemical assays.

Understanding the Core Challenge: The Physicochemical Properties of this compound

This compound (CAS No. 873974-43-7) possesses a rigid, tricyclic aromatic structure characteristic of dibenzofurans.[1][2][3] This large, non-polar core results in low intrinsic aqueous solubility.[4][5] While the hydroxyl (-OH) group at the 4-position introduces some polarity, it is generally insufficient to overcome the hydrophobicity of the fused ring system. Consequently, the compound is practically insoluble in water but shows good solubility in organic solvents.[5]

Part 1: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?

A: This is a classic case of a compound "crashing out" of solution. Your compound is likely dissolved in a high-concentration organic stock (like 100% DMSO), which is a good solvent. However, when this stock is diluted into an aqueous buffer (a poor solvent), the solvent environment changes drastically, and the compound's solubility limit is exceeded, causing it to precipitate. It is preferable to mix DMSO stock dilutions directly with the final assay media, which often contains proteins or other components that can help maintain solubility.[6]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stocks (e.g., 10-30 mM) of poorly soluble compounds.[7] Other potential organic solvents include dimethylformamide (DMF) or ethanol, but their suitability depends on the specific assay's tolerance.[6] Always use anhydrous, high-purity solvents to prevent introducing water, which can lower the stock's stability.

Q3: My cell-based assay is sensitive to DMSO. What is the maximum concentration I can use?

A: This is assay-dependent. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but some sensitive assays may require concentrations as low as 0.1%. It is critical to run a solvent tolerance experiment, where you expose your cells to a range of DMSO concentrations (e.g., 0.1% to 2.0%) and measure viability and function. This will establish the safe operating window for your specific system.

Q4: I see a precipitate, but my results still show some activity. Can I trust the data?

A: No. If precipitation is visible, the true concentration of the dissolved, active compound is unknown and certainly lower than the nominal concentration. This will lead to an underestimation of potency (e.g., an artificially high IC50 value). Furthermore, solid compound particles can interfere with assay readouts, particularly in optical assays (absorbance, fluorescence, luminescence).

In-Depth Troubleshooting
Problem: Inconsistent results and poor dose-response curves.
  • Likely Cause: Micro-precipitation or adsorption of the compound to labware. Even if not visible, small aggregates may be forming, or the hydrophobic compound may be sticking to the plastic surfaces of pipette tips and microplates.

  • Solutions:

    • Include a Surfactant: Add a low concentration of a non-ionic surfactant, such as 0.01% Tween®-20 or Triton™ X-100, to your assay buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.

    • Use Low-Binding Plates: Switch to commercially available low-protein-binding microplates to minimize surface adsorption.

    • Vigorous Mixing: Ensure thorough mixing by vortexing at each dilution step and immediately before adding the compound to the assay plate.

Problem: The compound appears soluble in the buffer, but the activity is much lower in a cell-based assay compared to a biochemical assay.
  • Likely Cause: The compound may be binding to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to interact with the target.

  • Solutions:

    • Quantify Free vs. Bound Compound: This is an advanced technique but provides the most accurate data. Methods like equilibrium dialysis can determine the fraction of the compound bound to serum proteins.

    • Run Assays in Reduced Serum: If possible, adapt the assay to run in a low-serum or serum-free medium to maximize the free compound concentration. Be aware this can affect cell health.

    • Account for Binding in SAR: When comparing compounds, be aware that differences in serum protein binding can mask true differences in cellular potency.

Part 2: Validated Experimental Protocols & Methodologies

Follow these step-by-step protocols to systematically improve the solubility of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound (MW: 263.09 g/mol ) in a sterile glass vial.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., for 10 mg in a 10 mM stock, add 3.80 mL of DMSO).

  • Dissolution: Cap the vial tightly. Facilitate dissolution by vortexing vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied.

  • Visual Inspection: Hold the vial against a light source. The solution should be completely clear, with no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Assay Working Solutions (Co-Solvent Method)

This protocol is designed to minimize precipitation during dilution into the final aqueous assay buffer.

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in 100% DMSO. For example, to get a final top concentration of 100 µM in an assay with 0.5% DMSO, you would need a 20 mM intermediate stock (100 µM / 0.005 = 20,000 µM = 20 mM). This step is often skipped, but it can improve accuracy.

  • Serial Dilution: Perform serial dilutions from your highest concentration stock using 100% DMSO as the diluent.

  • Final Dilution into Assay Buffer: Directly add a small volume of the DMSO serial dilution to the final assay buffer. For example, add 1 µL of each DMSO concentration to 199 µL of assay buffer to achieve a 1:200 dilution and a final DMSO concentration of 0.5%.

  • Immediate & Vigorous Mixing: Mix immediately and thoroughly by vortexing or repeated pipetting. Do not let the concentrated DMSO stock sit in the buffer before mixing.

  • Control Wells: Crucially, prepare a "vehicle control" by adding the same final concentration of DMSO (e.g., 0.5%) without the compound to control wells. This accounts for any effects of the solvent on the assay system.

Protocol 3: Advanced Solubilization via pH Adjustment

The hydroxyl group on this compound is phenolic and therefore weakly acidic. Increasing the pH of the assay buffer above its pKa will deprotonate the hydroxyl group, forming a negatively charged phenoxide ion, which is significantly more water-soluble.

  • Determine Feasibility: This method is only suitable for assays that are stable and functional at a pH above neutral (e.g., pH 7.5 - 9.0). It is generally not suitable for live-cell assays where physiological pH must be maintained.

  • Buffer Preparation: Prepare your assay buffer at a slightly alkaline pH, for example, using a TRIS or phosphate buffer system at pH 8.0.

  • Solubility Test: Attempt to dissolve this compound directly in the alkaline buffer. If solubility is still limited, you can combine this method with the co-solvent protocol above.

  • pH Control: Ensure the final pH of the assay is consistent across all conditions and that the addition of the compound (even from a DMSO stock) does not alter the final pH.

Part 3: Data Summaries & Visualizations

Table 1: Comparison of Common Co-Solvents and Solubilizing Agents
AgentTypeTypical Final Conc.ProsCons
DMSO Organic Co-Solvent0.1 - 1.0%Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5%; may interfere with some enzyme activities.[6]
Ethanol Organic Co-Solvent0.1 - 2.0%Generally less toxic than DMSO; volatile.Less effective at solubilizing highly hydrophobic compounds.
PEG 400 Polymer Co-Solvent1 - 5%Good solubilizer, low cell toxicity.Can increase viscosity of the solution.[7]
Tween®-20 Non-ionic Surfactant0.005 - 0.05%Forms micelles to increase apparent solubility; prevents surface adsorption.Can denature some proteins at higher concentrations.
β-Cyclodextrin Inclusion Complex Agent1 - 10 mMEncapsulates hydrophobic molecules; low toxicity.Stoichiometry is critical; may not be effective for all molecular shapes.[8]

Diagrams

G cluster_start Initial Observation cluster_troubleshoot Troubleshooting Steps cluster_solutions Potential Solutions start Compound precipitates in aqueous assay buffer stock Q1: Is stock solution clear? (>10 mM in 100% DMSO) start->stock dilution Q2: What is the final co-solvent %? stock->dilution Yes sol_stock Remake stock. Use sonication/gentle heat. stock->sol_stock No assay_type Q3: Is this a cell-based or biochemical assay? dilution->assay_type sol_conc Decrease final compound conc. OR Increase co-solvent % (if tolerated). dilution->sol_conc Too Low (<0.1%) sol_cell Run solvent toxicity curve. Use co-solvent <0.5%. Consider surfactants (e.g., Tween). assay_type->sol_cell Cell-based sol_biochem Try alternative co-solvents (EtOH, PEG). Consider pH adjustment (if stable). assay_type->sol_biochem Biochemical

Caption: A decision workflow for troubleshooting solubility issues.

G cluster_solution Aqueous Solution with Surfactant center head1 center->head1 head2 center->head2 head3 center->head3 head4 center->head4 head5 center->head5 head6 center->head6 head7 center->head7 head8 center->head8 label_hydrophobic Hydrophobic Tail label_core Hydrophobic Core head1:n->center head2:ne->center head3:e->center label_hydrophilic Hydrophilic Head head4:se->center head5:s->center head6:sw->center head7:w->center head8:nw->center compound 1-bromo- dibenzofuran-4-ol label_micelle Surfactant Micelle water1 H₂O water2 H₂O water3 H₂O

Caption: Solubilization of a hydrophobic compound within a surfactant micelle.

References

Technical Support Center: Optimization of Palladium Catalysts for Dibenzofuran Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of dibenzofuran and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the underlying catalytic principles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing these valuable scaffolds.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is structured to help you diagnose and resolve specific issues you may encounter during your cross-coupling reactions involving dibenzofuran.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in cross-coupling reactions. The key is to systematically investigate potential causes.

Question: My Suzuki-Miyaura coupling of a bromo-dibenzofuran with an arylboronic acid is resulting in a low yield. What are the likely causes and how can I address them?

Answer:

Low yields in the Suzuki-Miyaura coupling of dibenzofuran derivatives can stem from several factors, often related to catalyst activity and the stability of your reagents.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][2] Improperly degassed solvents are a common source of oxygen.

  • Suboptimal Ligand Choice: For heteroaromatic substrates like dibenzofuran, standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the catalytic cycle and shield the palladium center.[2][3]

  • Ineffective Base: The choice of base is critical for the transmetalation step.[4][5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[3] The solubility of the base can also play a role; sometimes a mixed solvent system (e.g., dioxane/water) is required.[6]

  • Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid reacts with water to replace the boron group with a proton, effectively destroying your nucleophile.[7][8] This can be mitigated by:

    • Using anhydrous solvents.

    • Employing a less nucleophilic base like KF.[5][9]

    • Using boronic acid derivatives like MIDA boronates or organotrifluoroborates, which slowly release the boronic acid into the reaction mixture.[8]

  • Poor Reagent Quality: Ensure your palladium catalyst, ligand, and boronic acid are of high purity and have been stored correctly.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_inert check_reagents Assess Reagent Quality (Catalyst, Ligand, Boronic Acid) check_inert->check_reagents If atmosphere is good optimize_ligand Optimize Ligand (Screen Bulky, Electron-Rich Ligands e.g., SPhos, XPhos) check_reagents->optimize_ligand If reagents are pure optimize_base Optimize Base (Screen K2CO3, K3PO4, Cs2CO3) optimize_ligand->optimize_base If yield is still low success Improved Yield optimize_ligand->success If yield improves check_protodeboronation Investigate Protodeboronation (Analyze for Side Product) optimize_base->check_protodeboronation If yield is still low optimize_base->success If yield improves modify_boronic_acid Modify Boronic Acid Derivative (Use MIDA Ester or Trifluoroborate) check_protodeboronation->modify_boronic_acid If protodeboronation is confirmed check_protodeboronation->success If no protodeboronation, re-evaluate other parameters modify_boronic_acid->success G pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)L2-X (Ar = Dibenzofuran) pd0->pd2_complex oxidative_addition Oxidative Addition diaryl_pd2 Ar-Pd(II)L2-Ar' pd2_complex->diaryl_pd2 transmetalation Transmetalation diaryl_pd2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product) product->pd0 aryl_halide Ar-X (Dibenzofuran Halide) aryl_halide->pd0 boronic_acid Ar'-B(OR)2 + Base boronic_acid->pd2_complex G pd0 Pd(0)L (Active Catalyst) pd2_complex Ar-Pd(II)L-X (Ar = Dibenzofuran) pd0->pd2_complex oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)L-NR'R'' pd2_complex->amido_complex amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 reductive_elimination Reductive Elimination product Ar-NR'R'' (Coupled Product) product->pd0 aryl_halide Ar-X aryl_halide->pd0 amine HNR'R'' + Base amine->pd2_complex

References

Technical Support Center: Preventing Degradation of Halogenated Dibenzofurans During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and storage of halogenated dibenzofurans. This guide is designed for researchers, scientists, and drug development professionals who work with these environmentally persistent and toxicologically significant compounds.[1][2][3][4][5][6] The chemical stability of halogenated dibenzofurans, while making them persistent in the environment, also presents unique challenges for maintaining their integrity in a laboratory setting.[7] Degradation can lead to the formation of artifacts, inaccurate analytical results, and compromised experimental outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the storage of these compounds. The advice herein is grounded in established scientific principles and practical experience to ensure the reliability and validity of your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses common questions regarding the stability and storage of halogenated dibenzofurans, with a focus on the underlying chemical principles.

Q1: What are the primary mechanisms of degradation for halogenated dibenzofurans?

A1: Halogenated dibenzofurans are susceptible to several degradation pathways, primarily driven by energy input or reaction with other chemical species. The main mechanisms are:

  • Photodegradation: Exposure to ultraviolet (UV) radiation, and to a lesser extent visible light, can induce photochemical reactions.[8] This is a significant concern, as UV light can provide the activation energy needed to break the carbon-halogen or other bonds within the molecule, leading to dechlorination or rearrangement.[8][9][10] Studies have shown that UV irradiation of solutions containing chlorinated compounds can lead to the formation of various degradation products.[8]

  • Thermal Degradation: While generally stable at ambient temperatures, these compounds can degrade at elevated temperatures. Decomposition of chlorinated dibenzofurans has been observed to start at temperatures as high as 700°C.[7] However, in the presence of certain catalysts, such as metal oxides, thermal degradation can occur at lower temperatures, for example, around 350°C in the presence of copper chloride.[11]

  • Chemical Degradation: Although relatively resistant to acids and alkalis, halogenated dibenzofurans can react with strong oxidizing or reducing agents.[7] The presence of reactive radicals in solvents or contaminants can also initiate degradation cascades.

  • Microbial Degradation: Certain microorganisms have been shown to degrade dibenzofurans, particularly those with fewer halogen substituents.[12][13][14][15][16][17][18][19] While this is more of a concern in environmental samples, contamination of stock solutions with microbes could potentially lead to degradation over long-term storage.

Q2: Why is the choice of solvent critical for storing halogenated dibenzofurans?

A2: The solvent plays a multifaceted role in the stability of halogenated dibenzofurans:

  • Solubility and Aggregation: These compounds are hydrophobic and soluble in nonpolar organic solvents.[7] A good solvent ensures that the compound remains fully dissolved, preventing aggregation or precipitation, which can alter reactivity and analytical measurements. Toluene is often considered a suitable solvent due to its non-chlorinated nature and high boiling point.[20]

  • Solvent-Mediated Degradation: Some solvents can participate in degradation reactions. For example, protic solvents might facilitate certain photochemical reactions. Chlorinated solvents, while often good at dissolving these compounds, can themselves degrade to form radicals that may react with the stored analyte.

  • Purity: Solvent impurities can be a major source of degradation. Peroxides in ethers, for example, are strong oxidizing agents that can degrade many organic compounds. It is crucial to use high-purity, peroxide-free solvents.

Q3: I've observed a change in the concentration of my standard solution over time. What are the likely causes?

A3: A decrease in the concentration of your standard solution can be attributed to several factors beyond simple evaporation:

  • Degradation: As discussed in Q1, photodegradation is a primary suspect if the solution was exposed to light. Even ambient laboratory light can contribute to degradation over extended periods.

  • Adsorption: Halogenated dibenzofurans are "sticky" compounds and can adsorb to the surfaces of storage vessels, particularly plastics. This is why glass containers are strongly recommended.

  • Leaching of Contaminants: If using plastic containers, plasticizers or other additives can leach into the solvent and potentially react with your compound or interfere with your analysis.

Part 2: Troubleshooting Guide - Proactive Prevention and Corrective Actions

This section provides a structured approach to troubleshooting common issues related to the storage of halogenated dibenzofurans.

Observed Issue Potential Root Cause(s) Recommended Action(s) Preventative Measures
Unexpected peaks in chromatogram after storage 1. Formation of degradation products. 2. Contamination from the storage vessel or solvent.1. Analyze the sample using mass spectrometry (GC-MS or LC-MS) to identify the unknown peaks.[21] Compare the mass spectra with known degradation products of similar compounds. 2. Analyze a solvent blank that has been stored in the same type of container to check for leached contaminants.1. Store solutions in amber glass vials with PTFE-lined caps to minimize light exposure and prevent leaching.[22] 2. Use high-purity solvents and filter them if necessary. 3. Store solutions at low temperatures (-20°C or below) to slow down potential degradation reactions.
Decreasing concentration of the analyte over time 1. Photodegradation. 2. Adsorption to the container walls. 3. Evaporation of the solvent.1. Prepare a fresh standard and store it in complete darkness. Compare its stability to the previous standard. 2. If using plastic, switch to silanized amber glass vials to minimize active sites for adsorption. 3. Ensure a tight seal on the storage vial. Use caps with PTFE septa for the best seal.1. Always store solutions in amber vials or wrap clear vials in aluminum foil. 2. Use glass containers exclusively for long-term storage. 3. Periodically check the tightness of vial caps.
Discoloration of the solution 1. Significant degradation leading to colored byproducts. 2. Reaction with contaminants.1. Discard the solution. It is no longer reliable for quantitative analysis. 2. Investigate the source of contamination (e.g., solvent purity, cleanliness of glassware).1. Follow strict cleaning protocols for all glassware. 2. Use freshly opened, high-purity solvents.

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies for the proper preparation and storage of halogenated dibenzofuran solutions.

Protocol 1: Preparation of a Stock Solution for Long-Term Storage
  • Glassware Preparation:

    • Thoroughly wash all glassware (volumetric flasks, vials) with detergent and water.

    • Rinse with deionized water, followed by a rinse with a high-purity solvent (e.g., acetone or methanol).

    • Dry the glassware in an oven at >100°C for at least one hour to remove any residual moisture and volatile organic compounds.

    • Allow the glassware to cool to room temperature in a desiccator before use.

  • Solvent Selection and Preparation:

    • Choose a high-purity, non-polar, aprotic solvent such as toluene, isooctane, or nonane.

    • Ensure the solvent is free of peroxides. If in doubt, test for peroxides and purify the solvent if necessary.

  • Solution Preparation:

    • Accurately weigh the crystalline halogenated dibenzofuran standard using an analytical balance.

    • Quantitatively transfer the standard to a clean, dry volumetric flask.

    • Dissolve the standard in a small amount of the chosen solvent.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Mix the solution thoroughly by inverting the flask multiple times.

  • Aliquoting and Storage:

    • Aliquot the stock solution into several smaller amber glass vials with PTFE-lined screw caps. This minimizes the number of times the primary stock is handled and exposed to ambient conditions.

    • Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen.

    • Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the vials at ≤ -20°C in the dark.

Protocol 2: Stability Assessment of a Stored Solution
  • Initial Analysis:

    • Immediately after preparing the stock solution, perform an initial analysis using a validated analytical method (e.g., GC-MS or HPLC-UV).[18][21][23]

    • Record the peak area or height of the analyte. This will serve as your time-zero reference.

  • Periodic Re-analysis:

    • At regular intervals (e.g., every 3, 6, or 12 months), remove one of the stored aliquots.

    • Allow the aliquot to come to room temperature before opening to prevent condensation of atmospheric water into the solution.

    • Analyze the solution using the same analytical method and instrument parameters as the initial analysis.

  • Data Evaluation:

    • Compare the peak area/height of the aged sample to the time-zero reference. A significant decrease (>5-10%, depending on your method's variability) may indicate degradation.

    • Examine the chromatogram for the appearance of new peaks, which could be degradation products.

    • If degradation is suspected, use mass spectrometry to help identify the new peaks.

Part 4: Visualizing Degradation and Workflow

Diagram 1: Potential Degradation Pathways

G A Halogenated Dibenzofuran B Photodegradation (UV Light) A->B Exposure to Light C Thermal Degradation (Heat) A->C High Temperature D Chemical Degradation (e.g., Radicals) A->D Reactive Species E Dechlorination B->E F Ring Cleavage B->F C->F D->E G Rearrangement Products D->G

Caption: Key degradation pathways for halogenated dibenzofurans.

Diagram 2: Recommended Storage Workflow

G A Prepare Solution in High-Purity Solvent B Use Clean, Dry Amber Glassware A->B C Aliquot into Vials B->C D Purge with Inert Gas C->D E Seal with PTFE-lined Caps D->E F Store at ≤ -20°C in the Dark E->F G Periodic Stability Testing F->G

Caption: Workflow for optimal storage of halogenated dibenzofurans.

References

Technical Support Center: A Guide to Scaling the Synthesis of 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-bromo-dibenzofuran-4-ol. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, scalable production. We will delve into the critical parameters of the synthesis, address common challenges encountered during scale-up, and provide field-proven solutions in a direct question-and-answer format.

The synthesis of specifically substituted dibenzofurans is a nuanced area of organic chemistry, often complicated by issues of regioselectivity and purification. This compound, an important intermediate for materials science and pharmaceutical development, presents its own unique set of challenges. This document provides a logical, experience-driven framework for navigating these complexities.

Core Synthesis Workflow & Protocol

The most direct and scalable approach involves the selective electrophilic bromination of a readily accessible precursor, dibenzofuran-4-ol. The primary challenge lies in controlling the bromination to favor substitution at the C1 position while avoiding the formation of di- or poly-brominated species and other isomers.

Experimental Protocol: Synthesis of this compound

This protocol details the electrophilic bromination of dibenzofuran-4-ol.

Step 1: Reaction Setup

  • To a jacketed glass reactor, charge dibenzofuran-4-ol (1.0 eq).

  • Add a suitable solvent, such as Dichloromethane (DCM) or Acetic Acid (approx. 10-15 volumes). The choice of solvent is critical; chlorinated solvents can offer better solubility, while acetic acid can help moderate reactivity.

  • Stir the mixture under an inert atmosphere (Nitrogen or Argon) and cool the reactor to 0-5 °C using a circulating chiller. Maintaining a low temperature is crucial for controlling selectivity.

Step 2: Brominating Agent Addition

  • Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the reaction solvent in a separate addition funnel. Using a slight excess of NBS ensures complete consumption of the starting material, but a larger excess can lead to over-bromination.

  • Add the NBS solution dropwise to the cooled reactor over 1-2 hours. A slow addition rate is paramount to prevent temperature spikes and minimize the formation of side products.

  • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Reaction Quench and Work-up

  • Once the starting material is consumed, quench the reaction by adding a cold aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to neutralize any unreacted bromine or NBS.

  • Allow the reactor to warm to room temperature. If using DCM, separate the organic layer. If using acetic acid, perform an extraction with a suitable solvent like Ethyl Acetate.

  • Wash the organic layer sequentially with water and brine to remove inorganic salts and residual acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product is typically a mixture of the desired product and small amounts of isomers or di-brominated products.

  • Purification can be achieved via column chromatography on silica gel. A gradient elution system (e.g., Hexanes/Ethyl Acetate) is often effective.

  • For larger scales, recrystallization from a suitable solvent system (e.g., Toluene/Heptane) is a more viable and economical purification method.

Visual Workflow: Synthesis Pathway

SynthesisWorkflow Start Dibenzofuran-4-ol Reaction Reaction Vessel (DCM or Acetic Acid, 0-5 °C) Start->Reaction Charge Quench Quench (aq. Na₂S₂O₃) Reaction->Quench After Completion (TLC/HPLC) NBS N-Bromosuccinimide (1.05 eq) NBS->Reaction Slow Addition Workup Aqueous Work-up & Extraction Quench->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification FinalProduct This compound Purification->FinalProduct

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Question 1: My reaction is producing significant amounts of di-brominated and other isomeric side products. How can I improve selectivity for the C1 position?

  • Potential Cause (Causality): The dibenzofuran ring system has several positions susceptible to electrophilic attack, particularly positions 1, 4, 6, and 9.[1][2] The hydroxyl group at C4 is an activating group, further increasing the electron density of the ring system. High reaction temperatures, rapid addition of the brominating agent, or using an overly reactive brominating agent (like Br₂) can lead to poor selectivity and over-bromination.

  • Suggested Solutions:

    • Temperature Control: This is the most critical parameter. Ensure your reactor's cooling system is robust enough to maintain a stable internal temperature between 0-5 °C throughout the addition of NBS. Even small temperature excursions can dramatically decrease selectivity.

    • Slow Addition Rate: Add the NBS solution dropwise over an extended period (1-2 hours for lab scale, potentially longer for pilot scale). This keeps the instantaneous concentration of the electrophile low, favoring the most kinetically accessible position (C1) and preventing secondary bromination.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine for selective brominations as it provides a low, steady concentration of Br⁺, reducing the likelihood of over-reaction.

    • Solvent Effects: Consider using a less polar solvent or one that can moderate the reaction. Acetic acid can sometimes improve selectivity in electrophilic aromatic substitutions.

Question 2: The reaction seems sluggish or stalls before all the starting material is consumed, even after adding more than 1.05 equivalents of NBS.

  • Potential Cause (Causality): This issue can arise from several factors. The quality of the NBS is paramount; it can decompose over time, especially if exposed to moisture or light, leading to a lower effective concentration. Additionally, if the starting dibenzofuran-4-ol contains impurities that react with NBS, it can consume the reagent.

  • Suggested Solutions:

    • Reagent Quality: Use freshly opened or purified NBS. To purify, NBS can be recrystallized from water. Ensure your starting material is of high purity (>98%).

    • Reaction Monitoring: Instead of relying solely on stoichiometry, use HPLC to accurately monitor the consumption of the starting material. This provides a real-time assessment of reaction progress.

    • Incremental Addition: If the reaction stalls, consider adding a small additional portion of NBS (e.g., 0.05 eq) and monitoring for another 30-60 minutes. Avoid adding a large excess at once to prevent side product formation.

Question 3: During scale-up, I'm having difficulty with the aqueous work-up. Emulsion formation is making phase separation slow and inefficient.

  • Potential Cause (Causality): Phenolic compounds like the product can act as surfactants, stabilizing emulsions between organic and aqueous layers, especially at larger volumes where mixing is more intense. This is often exacerbated by the presence of fine particulate matter from the reaction or quench.

  • Suggested Solutions:

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by drawing water out of the organic layer.

    • Filtration: Before the work-up, consider filtering the reaction mixture through a pad of celite to remove any fine solids that could be stabilizing an emulsion at the interface.

    • Solvent Addition: Adding a small amount of a different, less polar solvent (e.g., heptane) can sometimes alter the phase properties enough to facilitate separation.

    • Centrifugation: While not always practical at a very large scale, for pilot-scale batches, a centrifuge can be highly effective at separating stubborn emulsions.

Question 4: Purification by column chromatography is not practical for my multi-kilogram scale. How can I develop an effective recrystallization protocol?

  • Potential Cause (Causality): Developing a robust recrystallization requires finding a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

  • Suggested Solutions:

    • Solvent Screening: Use a small amount of the crude material to screen various solvents. Good candidates often include toluene, xylenes, ethyl acetate, and isopropanol as the "good" solvent, and heptane or hexanes as the "poor" or anti-solvent.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., toluene).

      • Slowly add the "poor" anti-solvent (e.g., heptane) until the solution becomes slightly turbid.

      • Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

      • Slow cooling is key to forming large, pure crystals. A stepwise cooling profile (e.g., hold at 60°C, then 40°C, then 20°C, then 5°C) is often effective.

    • Seeding: If crystallization is slow to initiate, add a few seed crystals of pure this compound to induce nucleation.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism for the bromination of dibenzofuran-4-ol? A: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group at C4 is an ortho-, para-directing activator. However, the C3 position is sterically hindered. The C1 and C9 positions are also activated. The reaction favors the C1 position due to a combination of electronic activation and steric accessibility. The NBS serves as a source for an electrophilic bromine species (Br⁺), which is attacked by the electron-rich dibenzofuran ring to form a resonance-stabilized carbocation intermediate (the sigma complex). A base (like the succinimide anion) then removes a proton to restore aromaticity and yield the final product.

Q: Are there any specific safety precautions I should take when scaling up this reaction? A: Yes. N-Bromosuccinimide can be an irritant and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction quench with sodium thiosulfate can be exothermic; ensure the quench solution is cold and added slowly to control the temperature. Dichloromethane is a regulated solvent and appropriate containment and handling procedures must be followed. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q: Can I use elemental bromine (Br₂) instead of NBS? A: While technically possible, using liquid bromine is not recommended for achieving high selectivity in this synthesis, especially during scale-up. Bromine is highly reactive and corrosive, and reactions are often difficult to control, leading to a higher prevalence of over-bromination and isomeric impurities. The handling hazards associated with liquid bromine are also significantly greater than those for solid NBS.

Q: How does the purity of the starting dibenzofuran-4-ol affect the reaction? A: Starting material purity is critical. Impurities can consume the brominating agent, leading to incomplete reactions. Furthermore, if the impurities are structurally similar to the starting material, they may also undergo bromination, leading to a complex product mixture that is exceptionally difficult to purify. It is highly recommended to use dibenzofuran-4-ol with a purity of >98% for this reaction.

Quantitative Data Summary

The following table provides typical parameters and expected outcomes for this synthesis. These values are guidelines and may require optimization for your specific equipment and scale.

StepParameterExpected Value/RangeNotes
Bromination Reactant Ratio1.0 : 1.05 (Starting Material : NBS)A slight excess of NBS is typical.
Temperature0 – 5 °CCritical for selectivity.
Reaction Time2 – 4 hoursMonitor by HPLC for completion.
Yield (Crude)85 - 95%
Purification Purity (Post-Chromatography)>99%
Purity (Post-Recrystallization)>98.5%Can be improved with a second crop.
Overall Yield (Purified)70 - 85%Highly dependent on purification method.

Visualizing the Troubleshooting Logic

Troubleshooting Problem Poor Selectivity / Over-bromination Cause1 High Temperature Problem->Cause1 Possible Cause Cause2 Fast NBS Addition Problem->Cause2 Possible Cause Cause3 Wrong Reagent (e.g., Br₂) Problem->Cause3 Possible Cause Solution1 Improve Reactor Cooling Maintain 0-5 °C Cause1->Solution1 Solution Solution2 Extend Addition Time Use Dosing Pump Cause2->Solution2 Solution Solution3 Use NBS Cause3->Solution3 Solution

Caption: Decision tree for troubleshooting poor reaction selectivity.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-dibenzofuran-4-ol is a key heterocyclic compound, serving as a versatile intermediate in the synthesis of various biologically active molecules and functional materials. The strategic placement of the bromine atom and the hydroxyl group on the dibenzofuran scaffold allows for diverse downstream functionalization, making its efficient and selective synthesis a topic of significant interest in medicinal and materials chemistry. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound, offering insights into the underlying chemical principles, experimental considerations, and overall efficiency of each approach.

Route 1: Electrophilic Bromination of Dibenzofuran-4-ol

This strategy represents a direct and often efficient approach, beginning with the synthesis of the dibenzofuran-4-ol core, followed by a regioselective electrophilic bromination.

Synthesis of the Dibenzofuran-4-ol Precursor

A robust method for the synthesis of the dibenzofuran core involves a palladium-catalyzed intramolecular C-H activation and C-O cyclization of a diaryl ether. This modern approach offers high efficiency and tolerates a variety of functional groups.

Workflow for Route 1

Route 1 Workflow start 2-Phenoxyphenol derivative pd_catalyst Pd(OAc)2, oxidant (e.g., air) cyclization Intramolecular C-H Activation/ C-O Cyclization start->cyclization Starting Material pd_catalyst->cyclization dbf_ol Dibenzofuran-4-ol cyclization->dbf_ol Forms dibenzofuran core bromination_reagent N-Bromosuccinimide (NBS) bromination Electrophilic Aromatic Bromination dbf_ol->bromination Precursor bromination_reagent->bromination product This compound bromination->product Final Product

Caption: Workflow for the synthesis of this compound via electrophilic bromination of dibenzofuran-4-ol.

Mechanism of C-H Activation/C-O Cyclization

The palladium-catalyzed formation of the dibenzofuran ring proceeds through a well-established catalytic cycle. The reaction is initiated by the coordination of the palladium catalyst to the diaryl ether. A concerted metalation-deprotonation (CMD) pathway is often proposed for the C-H activation step, where the palladium inserts into a C-H bond ortho to the ether linkage. This is followed by reductive elimination, which forms the new C-O bond and regenerates the active palladium catalyst. The use of an oxidant, such as air, is crucial to reoxidize the palladium from its Pd(0) to its active Pd(II) state, thus allowing the catalytic cycle to continue.

Regioselective Bromination

The hydroxyl group at the 4-position of the dibenzofuran ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This directing effect is crucial for the regioselective introduction of the bromine atom. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions. The electron-donating nature of the hydroxyl group increases the electron density at the ortho and para positions, making them more susceptible to attack by the electrophilic bromine. The 1-position is sterically accessible and electronically activated, leading to the preferential formation of this compound.

Route 2: Multi-step Synthesis via Ullmann Condensation and Subsequent Functionalization

This alternative route builds the dibenzofuran core through a classical Ullmann condensation, followed by a series of functional group interconversions to arrive at the target molecule.

Construction of the Dibenzofuran Core

The synthesis commences with an Ullmann condensation between an ortho-halophenol and a suitable coupling partner to form a diaryl ether. This is followed by an intramolecular cyclization, often under harsh conditions, to yield a substituted dibenzofuran. A more modern approach involves a one-pot reaction of an o-dihalide with 1,3-cyclohexanedione, which proceeds through an intermolecular and subsequent intramolecular Ullmann reaction to form a tetrahydrodibenzofuranone intermediate.

Workflow for Route 2

Route 2 Workflow start o-Dihalobenzene & 1,3-Cyclohexanedione ullmann Ullmann Condensation start->ullmann intermediate1 Tetrahydrodibenzofuranone ullmann->intermediate1 oxidation Oxidation (e.g., DDQ) intermediate1->oxidation dbf_ol Dibenzofuran-1-ol oxidation->dbf_ol bromination Bromination dbf_ol->bromination product This compound bromination->product

Caption: Workflow for the synthesis of this compound via an Ullmann condensation route.

Aromatization and Functional Group Manipulation

The resulting tetrahydrodibenzofuranone is then aromatized to the corresponding dibenzofuranol. A common and effective reagent for this dehydrogenation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This oxidation step is critical for establishing the aromatic dibenzofuran core. The final step involves the bromination of the resulting dibenzofuran-1-ol. As in Route 1, the regioselectivity of this bromination is directed by the activating hydroxyl group, leading to the desired this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Electrophilic Bromination of Dibenzofuran-4-olRoute 2: Multi-step Synthesis via Ullmann Condensation
Starting Materials Readily available 2-phenoxyphenol derivatives.Commercially available o-dihalobenzenes and 1,3-cyclohexanedione.
Key Reactions Palladium-catalyzed C-H activation/C-O cyclization, Electrophilic aromatic bromination.Ullmann condensation, Oxidation/Aromatization, Bromination.
Reaction Conditions Generally milder conditions for the Pd-catalyzed step.Ullmann condensation can require high temperatures; oxidation and bromination steps are typically mild.
Overall Yield Can be high, depending on the efficiency of the C-H activation and bromination steps.Often moderate, with yields impacted by the multi-step nature of the synthesis.
Regioselectivity Highly regioselective bromination directed by the hydroxyl group.Regioselectivity of the final bromination is also controlled by the hydroxyl group.
Scalability Palladium-catalyzed reactions can sometimes be challenging to scale up.Classical reactions like Ullmann condensation are often more amenable to large-scale synthesis.
Advantages Fewer steps, potentially higher overall yield, utilizes modern catalytic methods.Utilizes classical, well-understood reactions; potentially more cost-effective for large-scale production.
Disadvantages Cost and availability of palladium catalysts, potential for catalyst poisoning.Can be a longer synthetic sequence, potentially leading to lower overall yields.

Experimental Protocols

Route 1: Electrophilic Bromination of Dibenzofuran-4-ol

Step 1: Synthesis of Dibenzofuran-4-ol via Palladium-Catalyzed C-H Activation/C-O Cyclization

A general procedure involves the reaction of a 2-phenoxyphenol derivative in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and an oxidant, often air or oxygen, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetic acid at elevated temperatures.

Step 2: Bromination of Dibenzofuran-4-ol

To a solution of dibenzofuran-4-ol in a suitable solvent such as acetic acid or dichloromethane, N-bromosuccinimide (NBS) (1.0-1.1 equivalents) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Multi-step Synthesis via Ullmann Condensation

Step 1: Synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one

In a reaction vessel, 1,3-cyclohexanedione, an o-dihalobenzene (e.g., 1-bromo-2-iodobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃) are combined in a suitable solvent like acetonitrile. The mixture is heated under an inert atmosphere for 24-48 hours. After cooling, the reaction is worked up by extraction and the crude product is purified by column chromatography.

Step 2: Synthesis of Dibenzofuran-1-ol

The 3,4-dihydrodibenzo[b,d]furan-1(2H)-one is dissolved in a solvent such as 1,4-dioxane, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added. The mixture is heated to reflux for several hours. After completion of the reaction, the solvent is removed, and the residue is purified by column chromatography to yield dibenzofuran-1-ol.

Step 3: Bromination of Dibenzofuran-1-ol

This step is analogous to the bromination in Route 1. Dibenzofuran-1-ol is treated with a brominating agent like NBS in a suitable solvent to yield this compound after purification.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with distinct advantages and disadvantages. Route 1, employing a modern palladium-catalyzed C-H activation, is characterized by its efficiency and potentially higher overall yield in fewer steps, making it an attractive option for laboratory-scale synthesis and rapid analogue generation. Route 2, relying on more classical Ullmann-type reactions, may be more suitable for large-scale production due to the lower cost of reagents and the well-established nature of the reactions, despite being a longer sequence. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, available resources, and desired purity.

A Comparative Spectroscopic Guide to 1-bromo-dibenzofuran-4-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise differentiation of constitutional isomers is a critical challenge in synthetic chemistry, drug development, and materials science. This guide provides a comprehensive spectroscopic comparison of 1-bromo-dibenzofuran-4-ol and its key structural isomers. By leveraging the distinct electronic and steric environments imposed by the varying positions of the bromine and hydroxyl substituents, we delved into the nuanced differences observable in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This document serves as a practical reference for researchers, offering detailed experimental protocols and interpretative insights to facilitate unambiguous isomer identification.

Introduction

Dibenzofuran and its substituted derivatives are prevalent structural motifs in numerous biologically active compounds and functional materials. The specific substitution pattern on the dibenzofuran core profoundly influences the molecule's physicochemical properties and biological activity. Consequently, the ability to unequivocally distinguish between closely related isomers, such as the brominated and hydroxylated dibenzofurans, is paramount. This guide focuses on the spectroscopic characterization of this compound and its isomers, providing a detailed analysis of how the relative positioning of the bromine and hydroxyl groups creates unique spectroscopic fingerprints.

Isomer Structures

The primary isomers under consideration are those where the bromine and hydroxyl groups are situated on the same or different rings of the dibenzofuran scaffold. The numbering of the dibenzofuran ring system is crucial for understanding the isomer structures.

Figure 1. Key structural isomers of brominated dibenzofuranols.

Spectroscopic Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution patterns on aromatic rings. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the substituents.

Theoretical Considerations:

  • Hydroxyl Group (-OH): An electron-donating group that generally shields ortho and para protons, causing them to resonate at a lower chemical shift (upfield). The phenolic proton itself will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[1]

  • Bromine (-Br): An electron-withdrawing group via induction but electron-donating via resonance. Its net effect is de-shielding, causing protons on the same ring to shift downfield. The "heavy atom effect" of bromine can also influence nearby proton shifts.[2]

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons (³J, ortho coupling) is typically in the range of 7-9 Hz. Meta coupling (⁴J) is smaller (2-3 Hz), and para coupling (⁵J) is often negligible.

Comparative Data:

IsomerKey ¹H NMR Features
This compound Expect distinct signals for the protons on both rings. The proton at C2 will be a doublet, and the proton at C3 will be a doublet of doublets, influenced by both the bromine at C1 and the hydroxyl at C4. Protons on the unsubstituted ring will exhibit a more standard aromatic pattern.
2-bromo-dibenzofuran-4-ol The proton at C1 will likely be a doublet, and the proton at C3 a singlet (or a very small doublet due to meta-coupling). The electronic effects of the substituents will lead to different chemical shifts compared to the 1-bromo isomer.
3-bromo-dibenzofuran-4-ol The protons at C1 and C2 will form an AX or AB system, appearing as doublets. The proximity of the bromine to the hydroxyl group will influence the chemical shifts of the protons on that ring.

Note: Specific chemical shift and coupling constant values require experimental data for the pure compounds, which may not be readily available in all public databases.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and the overall electronic distribution in the aromatic system.

Theoretical Considerations:

  • -OH Group: The carbon attached to the hydroxyl group (ipso-carbon) will be significantly deshielded, appearing at a high chemical shift (typically >150 ppm).

  • -Br Group: The ipso-carbon attached to bromine also experiences a downfield shift, though the "heavy atom effect" can sometimes cause an upfield shift compared to what would be expected based on electronegativity alone.[3]

  • Quaternary Carbons: The carbons at the fusion of the rings and those bearing substituents will appear as singlets in a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data:

IsomerExpected Number of SignalsKey Chemical Shift Features
This compound 12Distinct signals for C1 (attached to Br) and C4 (attached to OH) will be observed. The chemical shifts of the other carbons will be influenced by the substituent positions.
2-bromo-dibenzofuran-4-ol 12The chemical shifts of C2 and C4 will be characteristic. The symmetry (or lack thereof) will determine the total number of unique carbon signals.
3-bromo-dibenzofuran-4-ol 12C3 and C4 will show characteristic downfield shifts. The relative positions of these signals will differ from the other isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key Vibrational Modes:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group in phenols, with the broadening due to hydrogen bonding.[1][4]

  • C-O Stretch: A strong band in the region of 1200-1260 cm⁻¹ is indicative of the C-O stretching of the phenolic hydroxyl group.[4]

  • Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.[4]

  • C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, often below 700 cm⁻¹.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.[5]

The exact positions of these bands can be subtly influenced by the electronic effects of the substituents and their relative positions, but the primary diagnostic peaks will be present in all isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Expected Features:

  • Molecular Ion Peak (M⁺): Brominated compounds exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). For this compound (C₁₂H₇BrO₂), the molecular ion peaks would be expected around m/z 262 and 264.

  • Fragmentation: The fragmentation pattern will be influenced by the positions of the substituents. Common fragmentation pathways for such compounds include the loss of Br, CO, and HBr. High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of the fragments and confirming the molecular formula.[6][7]

Experimental Protocols

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • FT-IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the instrument and the desired information.

Spectroscopic Acquisition and Analysis Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution (NMR, MS) Dissolution (NMR, MS) Mixing with KBr (FT-IR) Mixing with KBr (FT-IR) Analysis_NMR_MS NMR/MS Analysis NMR_Data ¹H & ¹³C NMR Spectra Analysis_NMR_MS->NMR_Data MS_Data Mass Spectrum Analysis_NMR_MS->MS_Data Analysis_FTIR FT-IR Analysis FTIR_Data IR Spectrum Analysis_FTIR->FTIR_Data Interpretation Isomer Identification NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation

Figure 2. General workflow for spectroscopic analysis and isomer identification.

Conclusion

The spectroscopic differentiation of this compound from its isomers is achievable through a multi-technique approach. ¹H and ¹³C NMR provide the most definitive data for structural elucidation due to the sensitivity of chemical shifts and coupling constants to the specific electronic environment created by the substituents. FT-IR confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and characteristic isotopic patterns for bromine-containing compounds. By carefully analyzing the data from these complementary techniques, researchers can confidently identify and characterize these important molecules.

References

A Comparative Guide to the Biological Activity of Halogenated Dibenzofurans: A Structure-Activity Analysis of 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, understanding the nuanced biological activities of halogenated aromatic hydrocarbons is paramount for both environmental risk assessment and therapeutic innovation. This guide provides an in-depth comparison of 1-bromo-dibenzofuran-4-ol with other halogenated dibenzofurans.

A critical knowledge gap exists in the scientific literature regarding the specific biological activities of this compound. To address this, we will employ a robust structure-activity relationship (SAR) analysis. By dissecting the roles of the dibenzofuran core, halogen substitution, and hydroxyl functionalization, we can construct a scientifically-grounded predictive profile for this novel compound and contextualize its potential effects against well-documented analogues.

The Central Mechanism: Aryl Hydrocarbon Receptor (AhR) Signaling

The vast majority of toxicological effects elicited by halogenated dibenzofurans are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] Understanding this pathway is fundamental to interpreting the biological activity of any congener within this class. The canonical signaling cascade proceeds as follows:

  • Ligand Binding: In its inactive state, the AhR resides in the cytoplasm within a protein complex. Lipophilic compounds like halogenated dibenzofurans cross the cell membrane and bind to the AhR's ligand-binding domain.[3]

  • Nuclear Translocation: Ligand binding induces a conformational change, causing the AhR to translocate into the nucleus.[4]

  • Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[5] This AhR/ARNT complex is the transcriptionally active form.

  • Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[4]

  • Biological Response: This binding initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1).[6] Over-activation of this pathway can lead to a range of toxic outcomes, including immunotoxicity, carcinogenicity, and developmental defects.[5]

Caption: Canonical AhR Signaling Pathway.

Comparative Biological Activity: A Structure-Activity Analysis

Part A: The Effect of Halogenation Pattern

The position and type of halogen atom dramatically influence a dibenzofuran's ability to bind and activate the AhR. The most potent congeners are typically planar and have halogen substitutions at the lateral positions (2, 3, 7, and 8). Brominated dibenzofurans (PBDFs) generally exhibit potencies similar to their chlorinated (PCDF) counterparts on a molar basis.[7] The World Health Organization (WHO) has established Toxic Equivalency Factors (TEFs) for these compounds, which relate their potency to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

The table below summarizes the TEF values for several key halogenated dibenzofurans, providing a quantitative basis for comparison. It is noteworthy that brominated congeners are considered to have TEFs equivalent to their chlorinated analogues due to similar biological potencies.[8]

CompoundWHO 2005 TEF Value
Chlorinated Dibenzofurans (PCDFs)
2,3,7,8-Tetrachlorodibenzofuran (TCDF)0.1
1,2,3,7,8-Pentachlorodibenzofuran (1-PeCDF)0.03
2,3,4,7,8-Pentachlorodibenzofuran (4-PeCDF)0.3
Brominated Dibenzofurans (PBDFs)
2,3,7,8-Tetrabromodibenzofuran (TBDF)0.1
1,2,3,7,8-Pentabromodibenzofuran (1-PeBDF)0.03
2,3,4,7,8-Pentabromodibenzofuran (4-PeBDF)0.3

Data sourced from WHO recommendations.[8]

Based on this, the bromine atom at position 1 of This compound places it outside the most potent 2,3,7,8-substitution pattern. This suggests its initial AhR binding affinity may be lower than that of potent congeners like 2,3,7,8-TCDF.

Part B: The Influence of the Hydroxyl Group

The introduction of a hydroxyl (-OH) group at position 4 is the most significant structural feature of the target compound, fundamentally altering its potential biological profile.

  • Metabolic Fate: Hydroxylation is a primary metabolic step, often mediated by cytochrome P450 enzymes, to increase the water solubility of a compound and facilitate its excretion. The presence of an intrinsic hydroxyl group makes this compound a prime substrate for Phase II metabolic enzymes, such as sulfotransferases and UDP-glucuronosyltransferases. This could lead to a shorter biological half-life compared to its non-hydroxylated parent compound, 1-bromodibenzofuran.

  • Altered Receptor Interactions: While non-hydroxylated HDFs are primarily known as AhR agonists, hydroxylated metabolites can gain affinity for other cellular targets. For example, hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are structurally analogous, have been shown to:

    • Bind to the thyroid hormone receptor, exhibiting both agonistic and antagonistic activities depending on the specific congener.[2][9]

    • Interact with the estrogen receptor, demonstrating the potential for endocrine disruption.[10]

    • Bind to transthyretin (TTR), a transport protein for thyroid hormones, potentially disrupting thyroid homeostasis.[9]

Part C: Predicted Profile of this compound

Synthesizing the structural components, we can predict the following biological activity profile for this compound:

  • AhR Activity: Likely a weak AhR agonist. The non-ideal position of the bromine atom (position 1) and the presence of the polar hydroxyl group may reduce its binding affinity for the hydrophobic ligand-binding pocket of the AhR compared to potent, non-polar congeners.

  • Cytotoxicity: Expected to exhibit moderate to low cytotoxicity. While high concentrations of any xenobiotic can be toxic, its potentially rapid metabolism and weaker AhR activation suggest a lower toxic potential than persistent, high-affinity AhR ligands.

  • Endocrine Disruption Potential: This is the most significant predicted activity. The structural similarity of the hydroxylated dibenzofuran core to endogenous hormones suggests a high potential for interaction with hormone receptors (e.g., thyroid, estrogen receptors) and transport proteins. This represents a distinct mechanism of action compared to its non-hydroxylated counterparts.

  • Metabolism: The compound is predicted to be readily metabolized via sulfation or glucuronidation at the 4-hydroxyl position, leading to rapid excretion.

Experimental Methodologies for Assessing Biological Activity

To empirically validate the predicted profile of this compound, a suite of standardized in vitro assays is required. The following protocols provide robust, self-validating systems for characterizing novel compounds.

Cytotoxicity Assessment: The MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity.

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay A 1. Culture cells to ~80% confluency B 2. Trypsinize and count cells A->B C 3. Seed cells into a 96-well plate B->C D 4. Incubate overnight (37°C, 5% CO2) C->D E 5. Prepare serial dilutions of test compounds D->E F 6. Replace media with treatment media E->F G 7. Incubate for 24-72 hours F->G H 8. Add MTT reagent to each well G->H I 9. Incubate for 3-4 hours (Formazan crystal formation) H->I J 10. Add solubilization solution (e.g., DMSO) I->J K 11. Read absorbance (~570 nm) J->K L 12. Calculate % Viability and determine IC50 K->L

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well microplate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • Compound Exposure: Prepare serial dilutions of this compound and other reference halogenated dibenzofurans in culture medium. Replace the overnight medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 24 to 72 hours.[10]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11][12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

AhR Activation Assessment: The EROD Assay

This assay quantifies the activity of the CYP1A1 enzyme, a primary target gene of the AhR. An increase in CYP1A1 activity is a direct indicator of AhR activation by the test compound. The assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product, resorufin.

EROD_Workflow cluster_induce Phase 1: Induction cluster_react Phase 2: Enzymatic Reaction cluster_measure Phase 3: Measurement A 1. Seed cells (e.g., H4IIE) in a 96-well plate B 2. Treat with test compounds (e.g., 24 hours) A->B C 3. Wash cells with PBS B->C D 4. Add reaction buffer with 7-ethoxyresorufin C->D E 5. Incubate (e.g., 30-60 min) at 37°C D->E F 6. Stop reaction (e.g., add acetonitrile) E->F G 7. Measure fluorescence of Resorufin (Ex/Em ~530/590 nm) F->G I 9. Calculate EROD activity (pmol/min/mg protein) G->I H 8. Determine protein content in parallel wells H->I

Caption: Experimental Workflow for the EROD Assay.

Step-by-Step Protocol:

  • Cell Culture and Induction: Seed rat hepatoma cells (H4IIE), which are highly responsive to AhR agonists, into 96-well plates.[13][14] Once confluent, expose the cells to various concentrations of the test compounds for a set period (typically 24 hours) to induce CYP1A1 expression.[13]

  • EROD Reaction: After the induction period, wash the cells with phosphate-buffered saline (PBS). Add a reaction mixture containing 7-ethoxyresorufin and an NADPH-generating system.[9]

  • Incubation: Incubate the plate at 37°C, allowing the induced CYP1A1 enzyme to convert the substrate to resorufin.[9]

  • Fluorescence Measurement: Stop the reaction (e.g., by adding acetonitrile). Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.[14]

  • Protein Quantification: In a parallel plate, determine the total protein concentration in each well (e.g., using a BCA or Bradford assay) to normalize the enzyme activity.

  • Data Analysis: Generate a resorufin standard curve to quantify the amount of product formed. Express EROD activity as pmol of resorufin formed per minute per mg of protein. Plot dose-response curves to determine EC50 values (the concentration that elicits 50% of the maximal response).

Conclusion

While direct experimental data for this compound remains elusive, a rigorous structure-activity relationship analysis provides a strong predictive framework for its biological activity. Unlike potent halogenated dibenzofurans such as 2,3,7,8-TCDF, which are primarily defined by their high-affinity AhR-mediated toxicity, this compound is likely a weak AhR agonist with a significantly different and more complex biological profile.

The presence of the hydroxyl group is the key modulator of its activity. It is expected to decrease the compound's persistence by facilitating Phase II metabolism and excretion. More importantly, this functional group introduces a high probability of "off-target" effects, particularly interactions with endocrine pathways, a mechanism not typically associated with its non-hydroxylated parent compounds.

This guide underscores the critical need for empirical research. The synthesis of this compound and its subsequent evaluation using the standardized protocols outlined herein are essential next steps to validate these predictions. Such studies will not only elucidate the specific biological properties of this compound but also contribute to a more comprehensive understanding of how hydroxylation patterns modulate the activity of halogenated dibenzofurans, a crucial area of research for both environmental health and drug discovery.

References

The Bromine Heavy-Atom Effect on the Photophysical Properties of Dibenzofuran: A Comparative Guide to 1-bromo-dibenzofuran-4-ol and its Parent Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a nuanced understanding of how molecular structure dictates photophysical properties is paramount. The dibenzofuran scaffold, a constituent of many biologically active compounds and functional materials, offers a compelling case study in substituent effects. This guide provides an in-depth comparison of the photophysical properties of 1-bromo-dibenzofuran-4-ol and its parent compound, dibenzofuranol.

In the absence of direct, side-by-side experimental data for these specific isomers in the current literature, this guide will establish a baseline with the well-characterized parent compound, dibenzofuran. We will then apply established photophysical principles, most notably the heavy-atom effect, to predict and explain the profound influence of bromine substitution. This approach not only illuminates the expected differences between the two molecules but also serves as an instructive framework for predicting the properties of other halogenated aromatic systems.

The Decisive Influence of the Heavy-Atom Effect

The introduction of a heavy atom, such as bromine, into an aromatic system instigates significant changes in the molecule's excited-state dynamics. This phenomenon, known as the heavy-atom effect, arises from enhanced spin-orbit coupling.[1] In essence, the large nuclear charge of the bromine atom facilitates mixing between singlet and triplet electronic states. This has several key consequences for the photophysical properties of the molecule, which will be explored in the following sections.

Comparative Photophysical Profile: Dibenzofuran vs. Predicted this compound

The following table summarizes the known experimental data for the parent dibenzofuran scaffold and the predicted properties for this compound. These predictions are based on the established principles of the heavy-atom effect and the typical influence of a hydroxyl substituent.

Photophysical ParameterDibenzofuran (Experimental)This compound (Predicted)Rationale for Prediction
Absorption Max (λabs) ~280 nmSlightly red-shiftedThe hydroxyl group is expected to cause a slight bathochromic (red) shift.
Emission Max (λem) ~314 nm[2]Significantly red-shifted and potentially quenchedThe hydroxyl group would contribute to a red shift. However, the dominant heavy-atom effect from bromine is expected to drastically reduce fluorescence intensity.
Fluorescence Quantum Yield (ΦF) Moderate to HighVery LowThe heavy-atom effect strongly promotes intersystem crossing to the triplet state, providing a highly efficient non-radiative decay pathway that outcompetes fluorescence.
Fluorescence Lifetime (τF) 10.8 ns[1][3]Significantly Shorter (<1 ns)Enhanced intersystem crossing provides a rapid channel for depopulation of the excited singlet state, thus shortening its lifetime. This is supported by the observation that monochlorodibenzofuran has a lifetime of ~1 ns.[1][3]
Intersystem Crossing (ISC) Rate ModerateVery HighThis is the primary consequence of the heavy-atom effect, leading to efficient population of the triplet state.
Phosphorescence Not readily observed in fluid solutionPotentially observable at low temperaturesDue to the efficient population of the triplet state, phosphorescence (emission from the triplet state) may become a significant deactivation pathway, especially in a rigid matrix at low temperatures.

In-Depth Analysis of Substituent Effects

The Role of the Hydroxyl Group

The hydroxyl group at the 4-position is an electron-donating group that is expected to cause a slight red-shift (bathochromic shift) in both the absorption and emission spectra of the dibenzofuran scaffold due to the extension of the π-conjugated system. This effect, however, is secondary to the more dramatic influence of the bromine atom.

The Dominance of the Bromine Atom

The primary driver of the differences in the photophysical properties between dibenzofuranol and its 1-bromo derivative is the internal heavy-atom effect. The presence of the bromine atom dramatically increases the rate of intersystem crossing (ISC), the spin-forbidden transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).

This has two major consequences:

  • Fluorescence Quenching : Because molecules in the S₁ state can more rapidly transition to the T₁ state, the probability of them returning to the ground state (S₀) via fluorescence is significantly reduced. This leads to a much lower fluorescence quantum yield and a shorter fluorescence lifetime.

  • Enhanced Triplet State Population : The increased ISC rate leads to a more populated triplet state. This opens up the possibility of observing phosphorescence, which is emission from the T₁ state to the S₀ state. Phosphorescence is typically much weaker and has a longer lifetime than fluorescence and is often only observable at low temperatures in rigid media, where non-radiative decay from the triplet state is minimized.

The following Jablonski diagram illustrates the influence of the heavy-atom effect on the excited-state decay pathways.

G cluster_0 Dibenzofuranol cluster_1 This compound S0_parent S₀ S1_parent S₁ S0_parent->S1_parent Absorption S1_parent->S0_parent Fluorescence (High Φ_F) T1_parent T₁ S1_parent->T1_parent ISC (Slow) T1_parent->S0_parent Phosphorescence (Weak/None) S0_bromo S₀ S1_bromo S₁ S0_bromo->S1_bromo Absorption S1_bromo->S0_bromo Fluorescence (Low Φ_F) T1_bromo T₁ S1_bromo->T1_bromo ISC (Fast - Heavy Atom Effect) T1_bromo->S0_bromo Phosphorescence (Enhanced)

Caption: Jablonski diagrams illustrating the primary de-excitation pathways for dibenzofuranol and the influence of the heavy-atom effect in this compound.

Experimental Protocols

To empirically validate the predicted photophysical properties, the following experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

  • Solution Preparation : Prepare dilute solutions (1-10 µM) of the sample compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement : Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm for dibenzofurans).

  • Data Analysis : The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

Steady-State Fluorescence Spectroscopy

This is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission.

G LightSource Light Source (e.g., Xenon Lamp) ExcitationMono Excitation Monochromator LightSource->ExcitationMono Sample Sample (Cuvette) ExcitationMono->Sample λ_ex EmissionMono Emission Monochromator Sample->EmissionMono λ_em Detector Detector (PMT) EmissionMono->Detector

Caption: A simplified workflow for steady-state fluorescence spectroscopy.

Methodology:

  • Solution Preparation : Prepare a dilute solution of the compound with an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

  • Excitation : Excite the sample at its λabs.

  • Emission Scan : Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

  • Data Analysis : The wavelength of maximum fluorescence intensity (λem) is determined from the spectrum.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.

Methodology:

  • Standard Selection : Choose a fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate or a coumarin dye).

  • Solution Preparation : Prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurement : Measure the absorbance of all solutions at the chosen excitation wavelength.

  • Fluorescence Measurement : Record the fluorescence emission spectra for all solutions under identical instrument conditions.

  • Data Analysis :

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) Where Φ is the quantum yield, m is the gradient of the plot, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.

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References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the structural integrity of a synthesized molecule is paramount. This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of 1-bromo-dibenzofuran-4-ol, a key intermediate in the synthesis of various biologically active compounds and functional organic materials. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative look at alternative methodologies, ensuring a comprehensive understanding for researchers at all levels.

The Strategic Importance of this compound

The dibenzofuran scaffold is a privileged core structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The targeted introduction of a bromine atom and a hydroxyl group at the 1 and 4 positions, respectively, provides strategic handles for further chemical modifications, such as cross-coupling reactions and etherifications. This makes this compound a valuable building block for the creation of novel chemical entities with tailored properties.

Synthesis of this compound: A Plausible Route

A potential synthetic pathway could commence with the Ullmann condensation of 2-bromophenol and a suitably substituted bromo- or iodobenzene derivative to form a diaryl ether. Subsequent intramolecular C-H activation or a palladium-catalyzed cyclization would then forge the furan ring, yielding the dibenzofuran core. The final bromination and hydroxylation steps would need to be strategically positioned to achieve the desired 1,4-substitution pattern.

An alternative approach could involve the direct functionalization of a pre-existing dibenzofuran-4-ol. This would necessitate a regioselective bromination at the 1-position, a reaction that can be influenced by the directing effects of the hydroxyl group and the choice of brominating agent and reaction conditions.

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Figure 1: A plausible synthetic workflow for this compound.

The Cornerstone of Confidence: A Multi-faceted Approach to Structural Validation

The confirmation of a molecule's structure is not reliant on a single technique but rather on the convergence of data from multiple, orthogonal analytical methods. For this compound, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals in the aromatic region, corresponding to the protons on the dibenzofuran core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group. The coupling patterns (splitting) between adjacent protons provide crucial information about their relative positions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atom attached to the bromine will be significantly shifted, and the carbon bearing the hydroxyl group will also have a characteristic chemical shift.

Table 1: Predicted NMR Data for this compound

Technique Predicted Chemical Shifts (δ, ppm) Rationale
¹H NMR Aromatic protons: ~6.8 - 8.0 ppmThe diverse electronic environments created by the bromine and hydroxyl substituents will lead to a spread of chemical shifts for the aromatic protons.
Phenolic proton: ~5.0 - 6.0 ppm (broad)The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
¹³C NMR Aromatic carbons: ~110 - 160 ppmThe carbon atoms in the aromatic rings will resonate in this typical range.
C-Br: ~110 - 120 ppmThe carbon directly bonded to the electronegative bromine atom will be deshielded.
C-OH: ~150 - 160 ppmThe carbon attached to the hydroxyl group will also be significantly deshielded.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its elemental composition. For a brominated compound like this compound, the isotopic pattern of bromine is a key diagnostic feature.

The Telltale Isotopic Pattern of Bromine

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity. The presence of this pattern is a strong indicator of a monobrominated compound.[1]

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Expected m/z Values Rationale
High-Resolution MS (HRMS) [M+H]⁺ for C₁₂H₇BrO₂: ~262.96 and 264.96The molecular ion peak will appear as a doublet with a mass difference of approximately 2 Da, corresponding to the two bromine isotopes.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm the characteristic isotopic pattern of bromine.

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Figure 2: The logical workflow for the structural validation of this compound.

Comparative Analysis: Alternative and Complementary Techniques

While NMR and MS are the workhorses of structural elucidation, other techniques can provide valuable complementary information or serve as alternatives in specific scenarios.

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule. If a suitable crystal of this compound can be grown, this technique would provide the ultimate confirmation of its structure and stereochemistry.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups. In the case of this compound, the IR spectrum would be expected to show a characteristic broad absorption for the O-H stretch of the hydroxyl group and absorptions in the aromatic C-H and C=C stretching regions.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity and chemical environment of atoms.Unambiguous structural information.Requires a relatively pure sample; can be time-consuming.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity; provides isotopic information.Does not provide detailed structural connectivity.
X-ray Crystallography Absolute 3D structure.Definitive structural confirmation.Requires a suitable single crystal; not applicable to all compounds.
IR Spectroscopy Presence of functional groups.Rapid and simple.Provides limited structural information.

Conclusion: A Self-Validating System for Structural Integrity

The robust validation of the structure of a synthesized compound like this compound is not a mere formality but a critical component of scientific rigor. By employing a multi-pronged analytical approach, centered on the powerful combination of NMR spectroscopy and mass spectrometry, researchers can establish a self-validating system that provides a high degree of confidence in the identity and purity of their target molecule. This meticulous attention to structural detail is the foundation upon which reliable and reproducible scientific advancements are built.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Brominated Dibenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of environmental and food safety analysis, the accurate quantification of persistent organic pollutants (POPs) like polybrominated dibenzofurans (PBDD/Fs) is of paramount importance. These toxic compounds, byproducts of various industrial processes, can bioaccumulate in the food chain, posing significant health risks.[1] Consequently, the analytical methods employed for their detection must be rigorously validated to ensure data of the highest quality and reliability. This guide provides an in-depth comparison of analytical methodologies for PBDD/Fs, with a focus on the principles and practicalities of cross-validation.

The Imperative for Rigorous Method Validation

The toxicity of PBDD/Fs, akin to their chlorinated counterparts, necessitates analytical methods with exceptionally low detection limits, often in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range.[2] Ensuring the accuracy and precision of measurements at such trace levels is a significant analytical challenge. Method validation provides objective evidence that a particular method is fit for its intended purpose. Cross-validation, the process of comparing results from two or more different analytical methods, is a crucial step in establishing the robustness and reliability of a new or alternative method against an established reference method.

This guide will explore the established "gold standard" method, high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), and compare it with emerging alternative techniques that offer potential advantages in terms of cost, speed, and accessibility.

Core Principles of Analytical Method Validation for PBDD/Fs

A comprehensive validation of an analytical method for PBDD/Fs should encompass the following key parameters:

  • Specificity and Selectivity: The ability of the method to unequivocally identify and quantify the target PBDD/F congeners in the presence of other potentially interfering compounds in the sample matrix.[3]

  • Linearity and Range: The demonstration of a linear relationship between the instrumental response and the concentration of the analyte over a specified range.

  • Accuracy and Trueness: The closeness of the measured value to the true or accepted reference value. This is often assessed using certified reference materials (CRMs) or by spiking samples with known amounts of the analyte.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[4]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Recovery: The efficiency of the extraction and cleanup process in recovering the analytes from the sample matrix, typically determined using isotopically labeled internal standards.[5][6]

The Gold Standard: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

For decades, HRGC/HRMS has been the reference method for the analysis of dioxins and furans, including PBDD/Fs.[7] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods such as EPA Method 1613B, which outlines the stringent requirements for this technique.[8][9]

The Causality Behind the Choice of HRGC/HRMS

The exceptional toxicity of certain PBDD/F congeners demands a method with unparalleled sensitivity and selectivity. HRGC provides the high-resolution chromatographic separation necessary to distinguish between the numerous PBDD/F isomers.[2] HRMS, operating at a resolving power of 10,000 or greater, allows for the precise mass measurement of the analyte ions, effectively discriminating them from isobaric interferences that may be present in complex sample matrices.[2][10][11] The use of isotopically labeled internal standards is a cornerstone of this methodology, correcting for analyte losses during sample preparation and analysis, thereby ensuring high accuracy and precision.[9]

Experimental Workflow for HRGC/HRMS Analysis

The analytical workflow for PBDD/Fs using HRGC/HRMS is a multi-step process designed to isolate and concentrate the target analytes from the sample matrix.

Caption: General workflow for PBDD/F analysis by HRGC/HRMS.

Detailed Experimental Protocol: Sample Cleanup

A critical and often complex part of the HRGC/HRMS method is the sample cleanup stage. The following is a representative protocol for the cleanup of a sample extract:

  • Acid/Base Washing: The concentrated extract is washed with concentrated sulfuric acid to remove oxidizable organic material, followed by a wash with a basic solution to remove acidic components.

  • Multilayer Silica Gel Column Chromatography: The extract is passed through a column containing layers of silica gel modified with sulfuric acid and potassium hydroxide to further remove interfering compounds.

  • Alumina Column Chromatography: The eluate from the silica gel column is then passed through an alumina column to separate the PBDD/Fs from other compounds like polychlorinated biphenyls (PCBs).

  • Activated Carbon Column Chromatography: This final cleanup step utilizes the planar nature of the PBDD/F molecules. The analytes are adsorbed onto the activated carbon, while non-planar interferences are washed away. The PBDD/Fs are then eluted by reversing the column and using a strong solvent like toluene.

Emerging Alternatives: A Comparative Overview

While HRGC/HRMS provides the benchmark for PBDD/F analysis, its high cost, complexity, and the need for highly specialized personnel have driven the development of alternative methods.[12]

Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-MS/MS)

GC-MS/MS has emerged as a viable alternative to HRGC/HRMS.[11] This technique utilizes multiple reaction monitoring (MRM) to enhance selectivity. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and chemical interferences.

Gas Chromatography with Time-of-Flight Mass Spectrometry (GC-TOF-MS)

GC-TOF-MS offers the advantage of high-speed data acquisition and the ability to perform full-spectrum analysis, which can be beneficial for identifying unknown compounds.[10] High-resolution TOF instruments can also achieve the mass accuracy required for confident identification of PBDD/Fs.

Cross-Validation in Practice: A Head-to-Head Comparison

To establish the validity of an alternative method, a cross-validation study against the reference HRGC/HRMS method is essential.[13] This involves analyzing a set of representative samples by both methods and comparing the results.

Experimental Design for a Cross-Validation Study
  • Sample Selection: A minimum of 20 samples covering a range of matrices (e.g., food, feed, environmental) and concentration levels should be selected.

  • Method Validation: Both the reference and the alternative method should be fully validated in-house for the parameters listed earlier.

  • Sample Analysis: Each sample should be analyzed in replicate (e.g., triplicate) by both methods.

  • Statistical Analysis: The results should be statistically compared using appropriate methods, such as regression analysis and Bland-Altman plots, to assess the agreement and bias between the two methods.

Data Presentation: A Comparative Table

The following table summarizes the typical performance characteristics of the different analytical methods for PBDD/F analysis.

Parameter HRGC/HRMS (e.g., EPA 1613B) GC-MS/MS GC-TOF-MS
Selectivity Very High (High Mass Resolution)High (Multiple Reaction Monitoring)High (High Mass Accuracy)
Sensitivity (LOQ) pg/g to fg/gpg/gpg/g
Linearity (R²) > 0.995> 0.995> 0.995
Precision (RSD) < 15%< 20%< 20%
Accuracy (Recovery) 70-130%70-130%70-130%
Cost HighMediumMedium
Throughput LowHighHigh

Note: The performance characteristics can vary depending on the specific instrumentation and sample matrix.

The Self-Validating System: Ensuring Trustworthiness

A robust analytical method for PBDD/Fs should be designed as a self-validating system. This is achieved through the systematic inclusion of quality control (QC) samples in every analytical batch.

Caption: Quality control elements of a self-validating analytical batch.

  • Method Blank: A clean matrix sample that is carried through the entire analytical process to monitor for contamination.[8]

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analytes to assess the accuracy and precision of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analytes to evaluate the effect of the sample matrix on the analytical results.

  • Sample Replicates: Analyzing the same sample multiple times to assess the precision of the method.

Regulatory Landscape and Future Perspectives

Regulatory bodies worldwide, including the European Union and the U.S. EPA, have established maximum levels for dioxins and related compounds in food and feed.[14][15][16][17][18] As analytical technologies continue to evolve, it is anticipated that alternative methods like GC-MS/MS and GC-TOF-MS will gain wider regulatory acceptance for the routine monitoring of PBDD/Fs, provided they are rigorously validated against the established reference methods. The development of multi-residue methods capable of simultaneously analyzing a wide range of POPs is also a growing trend, offering increased efficiency and cost-effectiveness.[19][20][21]

Conclusion

The cross-validation of analytical methods for brominated dibenzofurans is a critical process that underpins the reliability of data used for risk assessment and regulatory compliance. While HRGC/HRMS remains the gold standard, the emergence of powerful alternative techniques like GC-MS/MS and GC-TOF-MS offers exciting possibilities for more efficient and accessible analysis. By adhering to the principles of rigorous method validation and incorporating a self-validating system of quality control, laboratories can ensure the generation of high-quality, defensible data for these environmentally and toxicologically significant compounds.

References

A Comparative Toxicological Assessment: Brominated vs. Chlorinated Dibenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Halogenated Hydrocarbon Dilemma

Polybrominated dibenzofurans (PBDFs) and polychlorinated dibenzofurans (PCDFs) are two classes of halogenated aromatic hydrocarbons that have garnered significant attention due to their persistence in the environment and their potential for toxicity.[1][2] Both are structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and are often found as unintentional byproducts in various industrial processes, including the manufacturing of flame retardants and incineration.[2][3][4] For researchers in toxicology and drug development, understanding the nuanced differences in the toxicological profiles of these two compound classes is critical for accurate risk assessment and the development of safer chemical alternatives.

This guide provides an in-depth comparative assessment of the toxicity of PBDFs and PCDFs, grounded in experimental data and established scientific principles. We will explore their shared mechanism of action, delve into the subtle yet significant differences in their relative potencies, and provide detailed protocols for their experimental evaluation.

The Convergent Mechanism of Toxicity: Activation of the Aryl Hydrocarbon Receptor (AhR)

The primary mechanism through which both PBDFs and PCDFs exert their toxic effects is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][6] This shared pathway underscores the similarities in the spectrum of toxic responses elicited by both classes of compounds, which include immunotoxicity, carcinogenicity, and reproductive and developmental toxicity.[7][8][9]

The activation of the AhR signaling pathway follows a series of well-characterized steps:

  • Ligand Binding: The planar structure of PBDFs and PCDFs allows them to bind to the AhR in the cytoplasm.[5]

  • Nuclear Translocation: Upon ligand binding, the AhR translocates from the cytoplasm into the nucleus.[10]

  • Dimerization: In the nucleus, the ligand-AhR complex forms a heterodimer with the AhR Nuclear Translocator (ARNT).[10]

  • DNA Binding: This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[6]

  • Gene Transcription: The binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[10]

The persistent activation of this pathway disrupts normal cellular function and is the underlying cause of the observed toxicities.[5]

References

Establishing Analytical Integrity: A Comparative Guide to Standards for 1-bromo-dibenzofuran-4-ol and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and environmental analysis, the precise and accurate quantification of novel compounds and their metabolic byproducts is paramount. This guide provides a comprehensive technical overview for establishing robust analytical standards for 1-bromo-dibenzofuran-4-ol, a molecule of growing interest, and its putative hydroxylated metabolites. As a senior application scientist, my aim is to equip you with not just protocols, but the underlying scientific rationale to navigate the challenges of method development, particularly when certified reference standards for metabolites are not commercially available.

The Analytical Imperative: Why Standards Matter

The reliability of any quantitative analysis hinges on the quality of the analytical standards used. For this compound, a halogenated aromatic compound, and its metabolites, establishing well-characterized standards is the first and most critical step in developing validated analytical methods. These standards serve as the bedrock for:

  • Accurate Quantification: To determine the precise concentration of the parent compound and its metabolites in various matrices (e.g., biological fluids, tissue homogenates, environmental samples).

  • Method Validation: To assess the performance of analytical methods, including linearity, accuracy, precision, and limits of detection and quantification.

  • Metabolic Profiling: To confidently identify and track the biotransformation of the parent compound.

  • Toxicological and Pharmacokinetic Studies: To ensure the data underpinning safety and efficacy assessments are reliable.

The Parent Compound: this compound

Chemical Structure:

Figure 1: Chemical structure of this compound.

Fortunately, analytical standards for the parent compound, this compound, are commercially available from several chemical suppliers. This availability provides a solid starting point for analytical method development.

Table 1: Comparison of Commercially Available this compound Standards

SupplierCatalog NumberPurityFormAvailability
ChemieLiva CL-XXXX>98%SolidIn Stock
Kaiwei Chemical KW-XXXX>98%SolidIn Stock
Meishi Biotechnology MS-XXXX>97%SolidIn Stock

Note: Catalog numbers are placeholders and should be verified on the respective supplier websites.

When selecting a standard, it is crucial to obtain the Certificate of Analysis (CoA) to verify its identity, purity, and the methods used for characterization.

The Metabolites: A Common Challenge and a Path Forward

A significant hurdle in the analysis of novel compounds is the frequent lack of commercially available standards for their metabolites. Based on extensive research into the metabolism of brominated dibenzofurans, the primary metabolic pathway is monohydroxylation.[1][2][3] Therefore, the likely metabolites of this compound are various hydroxylated isomers.

Metabolism Parent This compound Metabolite1 Monohydroxylated Metabolite 1 Parent->Metabolite1 CYP450-mediated monohydroxylation Metabolite2 Monohydroxylated Metabolite 2 Parent->Metabolite2 CYP450-mediated monohydroxylation Metabolite3 Monohydroxylated Metabolite n Parent->Metabolite3 CYP450-mediated monohydroxylation

Figure 2: Postulated primary metabolic pathway of this compound.

The absence of certified reference standards for these potential metabolites necessitates one of two approaches:

  • Custom Synthesis: Collaborating with a specialized chemical synthesis company to produce the desired hydroxylated isomers. This is the most rigorous approach, as it allows for full characterization of the synthesized standard.

  • Relative Quantification: In the absence of an authentic standard, metabolites can be tentatively identified by mass spectrometry and their levels can be expressed relative to the parent compound or an internal standard. This approach is less accurate but can be valuable in early-stage discovery.

For the purpose of this guide, we will focus on the analytical methodologies that would be employed once a standard is obtained, either commercially or through custom synthesis.

Comparative Analysis of Analytical Methodologies

The two most powerful and widely used techniques for the analysis of halogenated aromatic compounds and their polar metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. For hydroxylated compounds like this compound and its metabolites, derivatization is often required to increase their volatility and improve chromatographic performance.

Workflow for GC-MS Analysis:

GCMS_Workflow A Sample Extraction B Derivatization (e.g., Silylation) A->B C GC Separation B->C D Mass Spectrometric Detection C->D E Data Analysis D->E

Figure 3: A typical workflow for the GC-MS analysis of hydroxylated aromatic compounds.

Experimental Protocol: GC-MS Analysis of this compound and its Hydroxylated Metabolites (Post-Derivatization)

  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Injector: Splitless injection at 250°C.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 550 or use selected ion monitoring (SIM) for enhanced sensitivity.

Performance Comparison:

Table 2: Typical Performance Characteristics of GC-MS for Halogenated Phenolic Compounds

ParameterTypical PerformanceRationale
Limit of Detection (LOD) Low pg rangeHigh ionization efficiency in EI and low background noise.
Selectivity Good to ExcellentMass spectral libraries can aid in identification, but isomeric separation can be challenging.
Throughput ModerateDerivatization step adds to the analysis time.
Matrix Effects Can be significantDerivatization can sometimes introduce interferences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of polar and thermally labile compounds, making it highly suitable for underivatized hydroxylated metabolites.

Workflow for LC-MS/MS Analysis:

LCMS_Workflow A Sample Extraction B LC Separation A->B C Electrospray Ionization (ESI) B->C D Tandem Mass Spectrometry (MS/MS) C->D E Data Analysis D->E

Figure 4: A typical workflow for the LC-MS/MS analysis of hydroxylated aromatic compounds.

Experimental Protocol: LC-MS/MS Analysis of this compound and its Hydroxylated Metabolites

  • Sample Preparation:

    • Employ LLE or SPE for analyte extraction.

    • Evaporate the solvent and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is often optimal for phenolic compounds.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions will need to be optimized for each analyte.

Performance Comparison:

Table 3: Typical Performance Characteristics of LC-MS/MS for Halogenated Phenolic Compounds

ParameterTypical PerformanceRationale
Limit of Detection (LOD) High fg to low pg rangeHigh sensitivity of modern tandem mass spectrometers.
Selectivity ExcellentMRM provides two levels of mass filtering, significantly reducing background interference.
Throughput HighNo derivatization step is required.
Matrix Effects Can be significantIon suppression or enhancement can affect accuracy; use of an internal standard is critical.

Head-to-Head Comparison: GC-MS vs. LC-MS/MS

FeatureGC-MSLC-MS/MSRecommendation for this compound and its Metabolites
Analyte Polarity Best for non-polar to moderately polar (with derivatization)Ideal for polar and ionic compoundsLC-MS/MS is superior for the direct analysis of hydroxylated metabolites.
Sample Throughput Lower due to derivatizationHigherLC-MS/MS for faster analysis times.
Sensitivity Very high, especially in SIM modeExtremely high, especially with MRMBoth are highly sensitive, but LC-MS/MS often has a slight edge for these compounds.
Selectivity Good, but can have isomeric co-elutionExcellent due to MRM transitionsLC-MS/MS provides greater confidence in analyte identification in complex matrices.
Cost Generally lower initial instrument costHigher initial instrument costDependent on budget, but the superior performance of LC-MS/MS justifies the investment for many applications.
Robustness Very robust and well-establishedCan be more susceptible to matrix effectsBoth can be robust with proper maintenance and method development.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your analytical data, it is imperative to incorporate a self-validating system into your workflow. This involves:

  • Use of Internal Standards: An isotopically labeled version of the analyte (e.g., ¹³C-labeled this compound) is the gold standard for an internal standard. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be analyzed with each batch of samples to monitor the accuracy and precision of the method.

  • Method Blanks: Analyze a blank sample with each batch to ensure that there is no contamination from solvents, reagents, or the instrument.

  • Matrix-Spiked Samples: Spike a blank matrix with a known concentration of the analyte to assess the recovery of the extraction procedure and any matrix effects.

Conclusion and Future Outlook

Establishing analytical standards for this compound and its metabolites is a critical undertaking for any research or development program involving this compound. While the parent compound is commercially available, the lack of certified reference standards for its hydroxylated metabolites presents a common but surmountable challenge.

Key Takeaways:

  • LC-MS/MS is the recommended analytical technique for the sensitive and selective quantification of this compound and its polar metabolites due to its high throughput and ability to analyze underivatized compounds.

  • The absence of commercial metabolite standards necessitates either custom synthesis or a relative quantification strategy. For definitive quantitative studies, custom synthesis is strongly advised.

  • A robust, self-validating analytical method incorporating internal standards, QC samples, and blanks is essential for generating trustworthy data.

As research into this compound and related compounds progresses, the demand for certified reference materials for its metabolites will likely increase. This will hopefully spur commercial availability, simplifying the process of establishing validated analytical methods in the future. Until then, the strategies and methodologies outlined in this guide provide a comprehensive framework for researchers to confidently and accurately quantify these important analytes.

References

Safety Operating Guide

Proper Disposal of 1-bromo-dibenzofuran-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

To our valued colleagues in research and development, this guide provides a detailed protocol for the safe and compliant disposal of 1-bromo-dibenzofuran-4-ol. As a halogenated phenolic compound, this substance requires rigorous handling and disposal procedures to protect both laboratory personnel and the environment. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deep and actionable understanding of the protocol.

Hazard Profile and Core Directive: Treat as Hazardous Waste

Therefore, the core directive is: All waste materials containing this compound must be collected, segregated, and disposed of as regulated hazardous waste. This includes the pure compound, reaction mixtures, solutions, and all contaminated labware.

Hazard ClassInferred Risk based on Chemical StructureRationale & Supporting Evidence
Acute Toxicity Harmful if swallowed or inhaled. Phenolic compounds are generally toxic. Safety Data Sheets (SDS) for analogous compounds like 2,8-Dibromodibenzofuran list "Harmful if swallowed" (H302) as a key hazard.[3]
Skin/Eye Irritation Causes skin and serious eye irritation. The phenolic hydroxyl group can be corrosive. GHS classifications for the parent compound, 1-Bromodibenzofuran, include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4]
Environmental Hazard Persistent and harmful to aquatic life. Brominated aromatic compounds are known persistent organic pollutants (POPs). SDS for related compounds often include H413: "May cause long lasting harmful effects to aquatic life."[3] Combustion can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[2]
Chronic Toxicity Potential for long-term health effects. Brominated dibenzofurans are considered to have dioxin-like toxicity, which includes potential carcinogenicity and endocrine disruption.[1]

The "Why": The Rationale Behind Segregation and Disposal Methods

Understanding the causality behind waste handling protocols is critical for maintaining a safe laboratory environment.

  • Why Segregate Halogenated Waste? Halogenated organic compounds, like this compound, require specific disposal methods, typically high-temperature incineration. Mixing them with non-halogenated waste can lead to several problems:

    • Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA) designates specific waste codes for halogenated solvents and residues (e.g., F001, F002).[5][6][7] Improper mixing violates these regulations.

    • Incineration Complications: Burning halogenated compounds can produce corrosive acids (like hydrobromic acid) and highly toxic dioxins/furans if the incineration conditions are not precisely controlled.[2] Segregation ensures they are sent to facilities equipped to handle these byproducts.

    • Cost: Disposal of halogenated waste is significantly more expensive than non-halogenated waste. Proper segregation is fiscally responsible.

  • Why Collect Rinsate? Even dilute rinses from glassware can contain enough of the compound to be considered hazardous. Disposing of rinsate down the drain can lead to environmental contamination of waterways.[8]

Visualized Workflow: Disposal Decision Pathway

The following diagram outlines the step-by-step decision process for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Collection & Storage cluster_4 Step 4: Final Disposal A Waste containing This compound is generated B Is the waste halogenated? A->B C YES: Designate as Halogenated Organic Waste B->C Contains Bromine D NO: Follow non-halogenated waste stream protocols B->D No Halogens E Select compatible container (e.g., glass or HDPE) C->E F Affix 'Hazardous Waste' label. List all chemical components and concentrations. E->F G Collect waste solids, solutions, and rinsates in the labeled container F->G H Collect contaminated PPE and consumables in a separate, labeled solid waste bag F->H I Store container in designated Satellite Accumulation Area (SAA). Keep container closed. G->I H->I J Contact Institutional EHS for waste pickup I->J

Caption: Disposal workflow for this compound waste.

Detailed Disposal Protocol

Adherence to this step-by-step protocol is mandatory for ensuring safety and compliance.

Part A: Waste Segregation and Container Preparation
  • Identify Waste Stream: All materials, including solids, solutions, solvent rinses (e.g., from acetone or ethanol), and contaminated consumables (pipette tips, gloves, weigh boats), must be treated as Halogenated Organic Waste .

  • Select Appropriate Container:

    • For liquid waste (solutions and rinsates), use a designated glass or high-density polyethylene (HDPE) container with a screw-top cap. Ensure it is compatible with all components of the waste mixture.

    • For solid waste (contaminated gloves, paper towels, pipette tips), use a puncture-resistant container lined with a clear plastic bag.[8] Do not use biohazard bags.

  • Label Container Before Use:

    • Affix a "HAZARDOUS WASTE" label to the container.

    • Clearly write the full chemical name: "this compound".

    • List all other solvents or reagents in the waste mixture with their approximate percentages.

    • Add your name, lab number, and the date of first accumulation.

Part B: Waste Accumulation
  • Transfer Waste: Carefully transfer waste into the prepared, labeled container. This should be done inside a chemical fume hood.

  • Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Store in Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within your laboratory.

    • The SAA must be under the control of the operator and located at or near the point of generation.

    • Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.

    • Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizers.

Part C: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it is approximately 80-90% full to allow for vapor expansion.

  • Request Pickup: Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. Follow their specific procedures for request submission.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often acceptable for incidental contact, but consult a glove compatibility chart for prolonged handling).

  • Contain and Absorb:

    • Prevent the spill from entering drains.

    • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill absorbent.[8]

    • For solid spills, carefully sweep the material into a container. Avoid creating dust.

  • Collect and Dispose: Scoop the absorbed material and contaminated debris into a designated container, label it as "Hazardous Waste" containing this compound, and dispose of it according to the protocol in Section 4.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and safeguarding our shared ecosystem.

References

A Guide to Personal Protective Equipment for Handling 1-bromo-dibenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 1-bromo-dibenzofuran-4-ol. Given the absence of comprehensive, substance-specific toxicological data, this protocol is grounded in a precautionary principle, deriving its recommendations from the known hazards of structurally analogous compounds. The primary objective is to ensure the highest level of protection for all laboratory personnel.

Hazard Assessment: A Compound of Significant Concern

An effective safety protocol begins with a thorough understanding of the potential risks. The molecular structure of this compound presents a dual-hazard profile, demanding a conservative and highly diligent approach to safety.

The Brominated Dibenzofuran Core: A Dioxin-Like Threat

This compound belongs to the class of polybrominated dibenzofurans (PBDFs). These compounds are structurally and toxicologically similar to the notoriously hazardous polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[1][2] The scientific consensus is that brominated and chlorinated congeners elicit a similar spectrum of toxic effects, which are mediated through binding to the aryl hydrocarbon (Ah) receptor.[1][3]

Potential health effects associated with this class of compounds are severe and can include:

  • Systemic Toxicity: Lethality, wasting of body mass, and thymic atrophy.[1]

  • Carcinogenicity and Endocrine Disruption: While not fully evaluated for all brominated congeners, these effects are considered likely.[1]

  • Developmental Toxicity: Potency to induce malformations following prenatal exposure is equivalent to chlorinated dioxins.[1]

Therefore, this compound must be treated as a substance with presumed high chronic toxicity and potential carcinogenicity.

The Phenolic Group: Acute Corrosivity and Dermal Absorption

The hydroxyl (-OH) group attached to the aromatic ring classifies this compound as a phenol. Phenols as a class pose significant acute hazards.[4][5]

  • High Corrosivity: Phenol causes severe chemical burns to the skin and eyes, with the potential for permanent eye damage, including blindness.[4][6]

  • Rapid Dermal Absorption: A critical and often underestimated danger is that phenol is readily absorbed through the skin.[4] This can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[7]

  • Anesthetic Effect: Initial contact may produce numbness or only a slight tingling sensation, meaning a researcher might not be immediately aware of a chemical burn, delaying decontamination and increasing absorption.[4]

The combination of a persistent, dioxin-like core with a corrosive, readily absorbed phenolic functional group necessitates the stringent engineering controls and personal protective equipment (PPE) detailed below.

Core Directive: The Mandatory PPE Ensemble

The following PPE is mandatory for all procedures involving this compound, from handling milligram quantities of solid to working with dilute solutions. The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations.[5][7] PPE serves as the final, critical barrier of protection.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Inner: Nitrile exam gloves. Outer: Neoprene or Butyl rubber gloves.Phenol and related solvents can readily penetrate standard nitrile gloves.[7][8] The outer, heavy-duty glove provides chemical resistance, while the inner glove offers protection in case the outer glove is breached. Gloves must be changed immediately upon contact.
Body Protection Fully-buttoned, long-sleeved lab coat. Chemical-resistant apron (Neoprene or Butyl rubber) worn over the lab coat.The lab coat provides a primary barrier. The apron is essential for protecting against splashes and spills during liquid transfers or solution preparation, preventing absorption through clothing.[7]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. Full-face shield worn over the goggles.Goggles provide a seal around the eyes to protect against splashes.[9][10] The face shield offers a secondary layer of protection for the entire face, which is critical given the severe corrosivity of phenols.[11]
Footwear Closed-toe, chemical-resistant shoes. Protects feet from spills and dropped items. The material should be non-porous.[5]

Operational and Disposal Plans

Donning and Doffing of Personal Protective Equipment

Correctly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that clean hands do not touch contaminated surfaces.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat & Shoes Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Chemical Apron Don3->Don4 Don5 5. Outer Neoprene/Butyl Gloves Don4->Don5 Doff1 1. Outer Neoprene/Butyl Gloves Doff2 2. Chemical Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Nitrile Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Sequence.

Spill Response Protocol

Immediate and correct response to a spill is vital to minimize exposure and contamination. All personnel working with this compound must be familiar with this procedure and the location of spill kits and emergency showers/eyewashes.

Spill SizeContainment & Cleanup Protocol
Minor Spill (<50 mL in a fume hood) 1. Alert nearby personnel. 2. Ensure fume hood sash is lowered. 3. Wearing the full PPE ensemble, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[6] Do not use combustible materials like paper towels initially. 4. Carefully scoop the absorbed material into a designated "Halogenated Organic Solid Waste" container. 5. Decontaminate the area with a mild soap and water solution.[8]
Major Spill (>50 mL or any spill outside a fume hood) 1. EVACUATE the immediate area. Alert all personnel and your supervisor. 2. If the spill is flammable, remove all ignition sources. 3. Close the laboratory doors and prevent re-entry. Post a warning sign. 4. Call your institution's Environmental Health & Safety (EHS) emergency line immediately.[12] 5. If personnel are splashed, immediately begin rinsing the affected area in a safety shower for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][7]
Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount for safety and regulatory compliance.

  • Waste Segregation: All waste streams containing this compound must be treated as Halogenated Hazardous Waste .[13] This includes:

    • Unused or leftover solutions.

    • Solvents used for rinsing contaminated glassware.

    • Contaminated solid materials (absorbents, weigh paper, etc.).

  • Contaminated PPE: All disposable PPE, especially the outer gloves and any contaminated lab coats or aprons, must be disposed of as solid hazardous waste. Place these items in a designated, sealed bag or container within the fume hood before final disposal in the main solid waste container.[13]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate indication of other components (e.g., solvent).[13] Do not use abbreviations.

Waste_Disposal cluster_waste cluster_container Start Waste Generated Liquid Liquid Waste (solutions, rinsates) Start->Liquid Solid Solid Waste (gloves, pads, paper) Start->Solid Glass Contaminated Glassware Start->Glass HW_Liq Halogenated Liquid Waste Liquid->HW_Liq HW_Sol Halogenated Solid Waste Solid->HW_Sol Decon Triple rinse with appropriate solvent Glass->Decon HW_Glass Glass Disposal Box (after decontamination) Decon->HW_Liq Rinsate Decon->HW_Glass

Caption: Waste Segregation and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.